Insulin Degludec

Catalog No.
S951481
CAS No.
844439-96-9
M.F
C274H411N65O81S6
M. Wt
6104 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Insulin Degludec

CAS Number

844439-96-9

Product Name

Insulin Degludec

IUPAC Name

16-[[(1S)-4-[[(5S)-5-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-4-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-carboxypentyl]amino]-1-carboxy-4-oxobutyl]amino]-16-oxohexadecanoic acid

Molecular Formula

C274H411N65O81S6

Molecular Weight

6104 g/mol

InChI

InChI=1S/C274H411N65O81S6/c1-28-146(23)223(331-210(357)119-275)268(412)335-222(145(21)22)264(408)305-172(89-97-218(369)370)234(378)300-169(84-92-204(279)351)238(382)326-198-131-424-425-132-199-259(403)323-193(126-341)256(400)312-177(103-138(7)8)241(385)313-183(110-154-66-74-160(345)75-67-154)244(388)301-167(82-90-202(277)349)235(379)308-176(102-137(5)6)239(383)303-171(88-96-217(367)368)237(381)320-189(116-205(280)352)251(395)316-185(112-156-70-78-162(347)79-71-156)247(391)327-197(258(402)322-191(273(419)420)118-207(282)354)130-423-422-129-196(231(375)290-122-211(358)295-166(86-94-215(363)364)233(377)299-165(62-53-99-288-274(283)284)229(373)289-123-212(359)297-181(108-152-57-45-41-46-58-152)243(387)315-182(109-153-59-47-42-48-60-153)246(390)317-186(113-157-72-80-163(348)81-73-157)254(398)338-226(150(27)344)270(414)339-100-54-63-201(339)262(406)306-173(271(415)416)61-51-52-98-287-208(355)93-85-174(272(417)418)296-209(356)64-49-38-36-34-32-30-31-33-35-37-39-50-65-214(361)362)329-266(410)221(144(19)20)334-252(396)179(105-140(11)12)310-245(389)184(111-155-68-76-161(346)77-69-155)314-240(384)175(101-136(3)4)307-227(371)148(25)294-232(376)170(87-95-216(365)366)304-263(407)220(143(17)18)333-253(397)180(106-141(13)14)311-249(393)188(115-159-121-286-135-293-159)319-255(399)192(125-340)298-213(360)124-291-230(374)195(128-421-426-133-200(328-260(198)404)261(405)337-225(149(26)343)269(413)324-194(127-342)257(401)336-224(147(24)29-2)267(411)330-199)325-242(386)178(104-139(9)10)309-248(392)187(114-158-120-285-134-292-158)318-236(380)168(83-91-203(278)350)302-250(394)190(117-206(281)353)321-265(409)219(142(15)16)332-228(372)164(276)107-151-55-43-40-44-56-151/h40-48,55-60,66-81,120-121,134-150,164-201,219-226,340-348H,28-39,49-54,61-65,82-119,122-133,275-276H2,1-27H3,(H2,277,349)(H2,278,350)(H2,279,351)(H2,280,352)(H2,281,353)(H2,282,354)(H,285,292)(H,286,293)(H,287,355)(H,289,373)(H,290,375)(H,291,374)(H,294,376)(H,295,358)(H,296,356)(H,297,359)(H,298,360)(H,299,377)(H,300,378)(H,301,388)(H,302,394)(H,303,383)(H,304,407)(H,305,408)(H,306,406)(H,307,371)(H,308,379)(H,309,392)(H,310,389)(H,311,393)(H,312,400)(H,313,385)(H,314,384)(H,315,387)(H,316,395)(H,317,390)(H,318,380)(H,319,399)(H,320,381)(H,321,409)(H,322,402)(H,323,403)(H,324,413)(H,325,386)(H,326,382)(H,327,391)(H,328,404)(H,329,410)(H,330,411)(H,331,357)(H,332,372)(H,333,397)(H,334,396)(H,335,412)(H,336,401)(H,337,405)(H,338,398)(H,361,362)(H,363,364)(H,365,366)(H,367,368)(H,369,370)(H,415,416)(H,417,418)(H,419,420)(H4,283,284,288)/t146-,147-,148-,149+,150+,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,200-,201-,219-,220-,221-,222-,223-,224-,225-,226-/m0/s1

InChI Key

FYZPCMFQCNBYCY-WIWKJPBBSA-N

SMILES

Array

Synonyms

(1A-21A),(1B-29B)-insulin (human), 29B-(N6-(N-(15-carboxy-1- oxopentadecyl)-L-gamma- glutamyl)-L-lysine)-, degludec, insulin degludec

Canonical SMILES

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)N8CCCC8C(=O)NC(CCCCNC(=O)CCC(C(=O)O)NC(=O)CCCCCCCCCCCCCCC(=O)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCCCNC(=O)CC[C@@H](C(=O)O)NC(=O)CCCCCCCCCCCCCCC(=O)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)[C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)CN

The exact mass of the compound Insulin degludec is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Hormones - Pancreatic Hormones - Insulins - Insulin, Long-Acting - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Drugs used in diabetes -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

insulin degludec mechanism of action multihexamer formation

Author: Smolecule Technical Support Team. Date: February 2026

Structural & Pharmacokinetic Profile

Feature Description
Amino Acid Sequence Same as human insulin but with deletion of Threonine at position B30 (Des-B30) [1] [2].
Modification A 16-carbon fatty diacid (hexadecanoic diacid) attached to Lysine at position B29 via a glutamic acid spacer [1] [3] [2].
State in Formulation Exists as dihexamers in the pharmaceutical formulation (containing phenol and zinc) [1] [2].
State after Injection Forms soluble multihexamer chains (long, filament-like complexes) upon subcutaneous phenol diffusion [1] [3].
Mechanism of Protraction Slow dissociation of multihexamers into monomers provides a stable, continuous release [1] [2].
Peak Action / Cmax ~10-12 hours post-injection [2].
Half-Life (t1/2) ~17-25 hours, approximately twice as long as insulin glargine [2].
Duration of Action Over 24 hours [1].

Comparative Pharmacodynamics & Clinical Outcomes

Parameter Insulin Degludec Insulin Glargine Notes
Intra-individual Variability (CV for GIR-AUC) 20% [2] 82% [2] In type 1 diabetes under steady-state; lower variability reduces hypoglycemia risk.
Risk of Nocturnal Hypoglycemia Significantly lower [1] Higher [1] Consistent finding in type 2 diabetes clinical trials [1] [2].
Glycemic Control (HbA1c reduction) Non-inferior [1] [2] Non-inferior [1] [2] Comparable efficacy in large clinical program (BEGIN).
Dosing Flexibility Supported (8-40 hour interval tested) [2] Standard daily dosing Due to long half-life and stable action profile [2].

Key Experimental Methods for Analysis

The properties of this compound have been characterized using specific, validated laboratory techniques.

Method Application Key Findings
Size Exclusion Chromatography (SEC) with Multi-Angle Light Scattering (MALS) To determine molecular size and self-association state of insulin complexes in solution [3]. Confirmed formation of high molecular mass, filament-like multihexamers upon phenol depletion [3].
Circular Dichroism Spectroscopy (CDS) To study conformational changes in the insulin hexamer (e.g., T3R3 to T6 states) in response to phenol and zinc concentration [3]. Showed stable T3R3 conformation with phenol/zinc, shifting to T6 with phenol depletion, enabling multihexamer formation [3].
RP-HPLC & SEC-HPLC (Orthogonal Testing) To assess chemical stability and formation of aggregates under various stress conditions (pH, temperature, oxidation) [4]. Identified vulnerability to oxidation at Cysteine B7 and deamidation at specific asparagine residues [4].
Dynamic Light Scattering (DLS) To measure particle size distribution and monitor aggregation in solution [4]. Corroborated SEC-HPLC findings on aggregate formation under stress [4].

Mechanism of Action Workflow

The diagram below visualizes the experimental workflow used to elucidate this compound's mechanism, from formulation to subcutaneous action.

G Formulation Drug Formulation SCInjection Subcutaneous Injection Formulation->SCInjection PhenolDiffusion Phenol Diffusion SCInjection->PhenolDiffusion MultihexamerFormation Multihexamer Formation PhenolDiffusion->MultihexamerFormation Dihexamers self-associate ZincRole Zinc-Mediated Stability ZincRole->MultihexamerFormation Complexes stabilized by Zn²⁺ SlowRelease Slow Monomer Release MultihexamerFormation->SlowRelease Gradual dissociation

Experimental workflow for studying this compound's mechanism of action.

Molecular Mechanism of Multihexamer Formation

This diagram illustrates the structural transition of this compound from formulation to its protracted action state in the subcutaneous tissue.

G cluster_formulation In Formulation (Phenol + Zinc) cluster_injection After Subcutaneous Injection a Dihexamer(Soluble) b Phenol Depletion a->b Injection c Multihexamer Chain(Soluble Depot) b->c Self-Assembly d Monomer(Active) c->d Slow Dissociation

Structural transition of this compound leading to protracted action.

References

pharmacokinetic profile insulin degludec half-life

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic and Pharmacodynamic Profile

The table below summarizes the core quantitative pharmacokinetic (PK) and pharmacodynamic (PD) parameters of insulin degludec.

Parameter Value / Profile Context / Comparison
Half-life (t₁/₂) > 25 hours [1] [2] At steady state; approximately double that of insulin glargine (~12 hours) [1]
Time to Steady State Within 2-3 days of once-daily dosing [2] [3] [4] Defined as when trough concentrations exceed 90% of the final plateau level [2]
Duration of Action > 42 hours [2] [5] [3] Exceeding 24 hours, allowing for once-daily dosing
Onset of Action 30 - 90 minutes [5] Similar to other long-acting analogues like insulin glargine and detemir
Peak Activity Peakless [5] Flat and stable pharmacokinetic and pharmacodynamic profile [2]
Intra-individual Variability (GIR-AUC) 20% (Coefficient of Variation) [3] At steady state; significantly lower than the 82% CV reported for insulin glargine under the same conditions [3]

Mechanism of Protraction

This compound's ultra-long action is achieved through a specific mechanism of protraction involving unique molecular modifications and a predictable subcutaneous depot formation.

PharmaceuticalFormulation Pharmaceutical Formulation (IDeg + Phenol + Zinc) SubQInjection Subcutaneous Injection PharmaceuticalFormulation->SubQInjection DihexamerFormation Forms Soluble Dihexamers SubQInjection->DihexamerFormation PhenolDiffusion Phenol Diffuses Away DihexamerFormation->PhenolDiffusion MultihexamerFormation Self-assembly into Multi-hexamer Chains PhenolDiffusion->MultihexamerFormation ZincDispersion Slow Zn²⁺ Dispersion MultihexamerFormation->ZincDispersion MonomerRelease Gradual Dissociation into IDeg Monomers ZincDispersion->MonomerRelease SystemicAbsorption Absorption into Systemic Circulation MonomerRelease->SystemicAbsorption

Mechanism of Protraction of this compound

The molecular structure of this compound is key to this process. It is based on human insulin but with two modifications:

  • The threonine amino acid at position B30 is removed (Des-B30).
  • A 16-carbon fatty diacid (hexadecandioic acid) is attached to the lysine at position B29 via a gamma-L-glutamic acid linker [2] [3].

This structure allows this compound to form a soluble depot after injection. The multihexamer chains dissociate slowly and predictably, resulting in a continuous, steady release of this compound monomers into the bloodstream [2] [4].

Key Experimental Protocols and Evidence

The pharmacokinetic profile of this compound has been characterized using standardized clinical trial methodologies.

Euglycemic Clamp Studies

The primary method for evaluating the pharmacodynamics of this compound is the euglycemic glucose clamp, which directly measures its glucose-lowering effect [1] [2].

  • Objective: To maintain a constant target blood glucose level (e.g., 5.5 mmol/L or 100 mg/dL) by titrating a glucose infusion [1].
  • Measurement: The Glucose Infusion Rate (GIR) required to maintain euglycemia is the primary pharmacodynamic endpoint [1].
  • Key Findings: In head-to-head comparisons with insulin glargine at steady state, the mean 24-hour GIR profiles for this compound were "flatter and more stable" across various doses (0.4, 0.6, and 0.8 U/kg) [1]. The glucose-lowering effect was evenly distributed, with each 6-hour interval over 24 hours contributing approximately 25% of the total effect (AUCGIR,τ,SS), whereas insulin glargine was most effective in the first 12-18 hours [1].
Bioequivalence of Concentrated Formulations

Clinical studies have demonstrated that the U100 (100 units/mL) and U200 (200 units/mL) formulations of this compound are pharmacodynamically and pharmacokinetically bioequivalent [4]. This means that the same dose (in units) delivered by either formulation results in equivalent exposure and glucose-lowering effect, with no need for dose conversion [6] [4].

Clinical and Research Relevance

The unique PK/PD profile of this compound has several important clinical implications:

  • Low Hypoglycemia Risk: The flat and stable profile, coupled with low day-to-day variability, translates to a significantly lower risk of nocturnal hypoglycemia compared to insulin glargine, as demonstrated in several clinical trials (BEGIN program) [2] [3] [7].
  • Dosing Flexibility: Due to its half-life exceeding 24 hours, the timing of once-daily this compound injections can be varied from day to day. Clinical studies have shown that even with extreme dosing intervals (from 8 to 40 hours), there is no detriment to glycemic control or increase in hypoglycemia risk, offering patients greater flexibility [5] [7].
  • Consistent Action Across Populations: This PK/PD profile has been consistently demonstrated in different patient populations, including those with type 1 and type 2 diabetes, the elderly, and patients with renal or hepatic impairment [2].

References

recombinant DNA technology insulin degludec development

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Engineering & Mechanism of Protraction

Insulin degludec is a basal insulin analogue designed to address the limitations of previous long-acting insulins, such as a duration of action of less than 24 hours and significant pharmacokinetic variability [1] [2].

  • Structural Modifications: The molecule is derived from human insulin through a two-key modification using recombinant DNA technology [3] [2]:
    • Deletion of Threonine B30: The amino acid threonine at position B30 of the human insulin B-chain is removed.
    • Acylation of Lysine B29: A hexadecanedioic acid (a 16-carbon fatty diacid) is attached to the lysine at position B29 via a gamma-L-glutamic acid linker [4] [5].
  • Mechanism of Ultra-Long Action: These structural changes enable a unique mechanism of protraction. In the pharmaceutical formulation, this compound exists as dihexamers stabilized by phenol and zinc [1] [2]. After subcutaneous injection, the phenol rapidly diffuses away, causing the dihexamers to self-associate into soluble multihexamer chains [3] [1]. This creates a subcutaneous depot. The slow, continuous dissociation of multihexamers into monomers, driven by the gradual dispersion of zinc, results in a slow and steady release of this compound into the bloodstream [1] [2]. The attached fatty acid side chain also contributes to prolonging the action by facilitating reversible binding to albumin in the circulation [2].

The following diagram illustrates this unique mechanism of action.

G Formulation Pharmaceutical Formulation Injection Subcutaneous Injection Formulation->Injection Depot Soluble Multihexamer Depot Injection->Depot Release Slow Monomer Release Depot->Release Action Ultra-Long Pharmacodynamic Action Release->Action Dihexamers Dihexamers (in formulation) Dihexamers->Injection PhenolDiffusion Phenol Diffusion PhenolDiffusion->Depot ZincDispersion Gradual Zinc Dispersion ZincDispersion->Release Monomers Active Monomers (in bloodstream) Monomers->Action

Figure 1: The mechanism of protraction for this compound, from injection to sustained action.

Pharmacokinetic & Pharmacodynamic Profile

The unique mechanism of action translates into distinct and favorable pharmacokinetic (PK) and pharmacodynamic (PD) properties.

  • Steady State and Half-life: this compound reaches steady-state concentrations in the plasma within 2 to 3 days of once-daily administration [1] [2]. Its half-life is reported to be over 25 hours, which is approximately twice as long as that of insulin glargine [1] [2].
  • Duration of Action: The duration of action exceeds 42 hours, supporting once-daily dosing with flexibility in dosing time [1] [4].
  • Low Variability: A key characteristic is its low within-subject variability in glucose-lowering effect. Studies using euglycemic clamps showed the coefficient of variation (CV) for this compound was 20%, compared to 82% for insulin glargine under steady-state conditions [2]. This low variability contributes to a more predictable glycemic effect.

The table below summarizes its core PK/PD parameters in comparison with other basal insulins.

Parameter This compound Insulin Glargine Insulin Detemir NPH Insulin
Onset of Action 30–90 min [3] [4] 30–60 min [3] 30–60 min [3] 1–2 hours [3]
Peak No pronounced peak [3] [4] No pronounced peak [3] No pronounced peak [3] 4–8 hours [3]
Duration of Action >42 hours [1] [4] 16–24 hours [3] 16–24 hours [3] 8–12 hours [3]
Half-life >25 hours [1] ~12 hours [1] Not specified in sources Not specified in sources
Within-Subject Variability (CV) Low (20%) [2] High (82%) [2] Lower than NPH [2] High (68%) [2]

Clinical Development & Key Experimental Data

The clinical program for this compound (BEGIN) encompassed numerous trials in type 1 (T1D) and type 2 (T2D) diabetes.

  • Efficacy Outcomes: Across phase 3 trials, this compound demonstrated non-inferiority in glycemic control (HbA1c reduction) compared to insulin glargine in both T1D and T2D populations [3] [4].
  • Safety and Hypoglycemia: A consistent finding in the clinical program was a significant reduction in the rate of hypoglycemic events, particularly nocturnal hypoglycemia, with this compound compared to insulin glargine [3] [4] [2]. For instance, in one T1D trial, nocturnal hypoglycemia was 27% lower with degludec [4].
  • Dosing Flexibility: Due to its ultra-long and stable action profile, this compound allows for flexibility in daily dosing timing (from 8 to 40 hours between doses) without compromising glycemic control or safety [4] [2].

The table below summarizes key efficacy and safety outcomes from representative phase 3 trials.

Trial Parameter BEGIN Basal-Bolus Type 1 [4] BEGIN Basal-Bolus Type 2 [4]
Patient Population T1D T2D
Comparator Insulin glargine Insulin glargine
HbA1c Reduction -0.40% (IDeg) vs -0.39% (IGlar) -1.10% (IDeg) vs -1.18% (IGlar)
Confirmed Hypoglycemia Rate (per patient-year) Not specified 11.09 (IDeg) vs 13.63 (IGlar)
Nocturnal Hypoglycemia Rate (per patient-year) 3.91 (IDeg) vs 5.22 (IGlar) 1.39 (IDeg) vs 1.84 (IGlar)
Statistical Significance for Hypoglycemia Nocturnal hypoglycemia: 27% lower (p=0.024) Overall hypoglycemia: p=0.0359; Nocturnal: p=0.0399

Detailed Experimental Methodologies

To characterize this compound, standardized methodologies were employed across studies to ensure data consistency and comparability [1].

  • Euglycemic Clamp Technique: This is the gold standard for assessing the pharmacodynamic profile of insulin.
    • Objective: To measure the glucose-lowering effect over time while maintaining a constant blood glucose level.
    • Procedure: After administration of the trial insulin, a variable intravenous glucose infusion is adjusted based on frequent (e.g., every 5-10 minutes) blood glucose measurements to maintain euglycemia (e.g., 90 mg/dL or 5.0 mmol/L) [1] [2]. The Glucose Infusion Rate (GIR) over time is the primary endpoint, representing the insulin's pharmacodynamic effect. The area under the GIR curve (GIR-AUC) is used to calculate the total glucose-lowering effect and its variability [1] [2].
  • Pharmacokinetic Sampling:
    • Objective: To determine the concentration-time profile of this compound in the serum.
    • Procedure: Blood samples are collected at predefined timepoints before and after subcutaneous injection. Serum concentrations of this compound are measured using a specific sandwich enzyme-linked immunosorbent assay (ELISA) [1].

The workflow for a typical euglycemic clamp study is illustrated below.

G Start Administer this compound (SC Injection) A Frequent Blood Glucose Monitoring (e.g., every 5-10 min) Start->A B Compute Required GIR A->B C Adjust IV Glucose Infusion (via Biostator or manual) B->C D Maintain Euglycemia (~90 mg/dL / 5.0 mmol/L) C->D D->A Feedback Loop End Record GIR over Time (Primary PD Endpoint) D->End

Figure 2: Simplified workflow of a euglycemic clamp study to assess pharmacodynamics.

Conclusion

This compound represents a significant advancement in basal insulin technology. Its engineered structure facilitates a unique multihexamer-based mechanism, resulting in an ultra-long, flat, and stable pharmacokinetic and pharmacodynamic profile. Clinical data confirm that it provides effective glycemic control with the key benefits of significantly reduced risk of hypoglycemia (particularly at night) and greater dosing flexibility compared to previous long-acting analogues.

References

Molecular Engineering and Mechanisms of Ultra-Long-Acting Insulins

Author: Smolecule Technical Support Team. Date: February 2026

The discovery of ultra-long-acting basal insulin analogs was driven by the limitations of earlier formulations (like NPH, glargine, and detemir), which were often associated with significant inter- and intra-patient variability and a pronounced peak effect, increasing the risk of hypoglycemia [1] [2]. The primary goal was to create insulins with a smoother, more stable, and prolonged pharmacokinetic (PK) profile.

Core Engineering Strategies: The prolonged action of modern analogs is achieved through two principal structural and functional modifications:

  • Formation of a Subcutaneous Depot: Modifications to the insulin molecule encourage self-association into large multi-hexamer chains after subcutaneous injection. This creates a stable depot from which insulin monomers are released very slowly and consistently [1] [2].
  • Albumin Binding: The attachment of a fatty acid side chain allows the insulin molecule to bind reversibly to albumin in the bloodstream and subcutaneous tissue. This binding creates a secondary circulating reservoir, further prolonging the half-life [1] [2].

These strategies are exemplified in the design of Insulin Degludec and the next-generation Oral Insulins OI338 and OI320.

table 1: Key Structural Modifications and Their Functional Impact in Selected Ultra-Long-Acting Insulin Analogues

Insulin Analogue Structural Modifications Primary Protraction Mechanism Reported Half-Life (Subcutaneous)

| This compound | - Deletion of Threonine B30

  • Attachment of a C16 fatty diacid (via Glu linker) to Lysine B29 [1] | Soluble multi-hexamer formation in subcutaneous tissue [3] [1] | ~25 hours [1] | | OI338 / OI320 | - A14E and B25H substitutions (for enzymatic stability)
  • Attachment of C18/C20 fatty acid side chain to Lysine B29 [4] | Albumin binding & stability against proteolysis (enabling oral availability) [4] | Ultralong (specific half-life not detailed in sources) |

The following diagram illustrates the core mechanism of action for this compound:

DegludecMechanism Mechanism of this compound Protraction Injection Subcutaneous Injection Dihexamers Forms Dihexamers (in formulation) Injection->Dihexamers Multihexamers Self-assembles into Soluble Multihexamers Dihexamers->Multihexamers  Phenol Depletion SlowDissociation Slow, Constant Dissociation Multihexamers->SlowDissociation  Zinc Ion Dispersion Monomers Insulin Monomers Released into Bloodstream SlowDissociation->Monomers AlbuminBinding Reversible Albumin Binding (Secondary Reservoir) Monomers->AlbuminBinding  Fatty Acid Chain

Mechanism of this compound Protraction

Comparative Efficacy, Safety, and Clinical Data

Clinical development programs, such as the BEGIN trials for this compound, have demonstrated that these new analogs achieve glycemic control (HbA1c reduction) that is non-inferior to established basal insulins like glargine, but with significant advantages in specific areas [3] [1].

Key Clinical Differentiators:

  • Reduced Hypoglycemia Risk: A consistent finding across multiple trials in both Type 1 and Type 2 diabetes is a statistically significant reduction in nocturnal hypoglycemia with this compound compared to Insulin Glargine [3] [1] [2].
  • Flexible Dosing: Due to its ultra-long and stable pharmacokinetic profile (>42 hours duration of action), this compound allows for flexible dosing time, as long as a minimum of 8 hours is maintained between doses. This addresses a significant barrier to adherence for many patients [3].
  • Lower Variability: The mechanism of multihexamer formation results in a much lower intra-individual variability in glucose-lowering effect compared to Glargine and NPH insulin [1].

table 2: Summary of Key Clinical Trial Findings for Ultra-Long-Acting this compound

Trial / Program Diabetes Type & Design Key Efficacy Findings (vs. Comparator) Key Safety Findings (vs. Comparator)
BEGIN Basal-Bolus Type 1 [3] Type 1 (52 weeks, n=629) HbA1c reduction non-inferior to insulin glargine [3] 27% lower rate of nocturnal hypoglycemia [3]
BEGIN Basal-Bolus Type 2 [3] Type 2 (52 weeks, n=995) HbA1c reduction non-inferior to insulin glargine [3] Significantly lower rates of overall and nocturnal hypoglycemia [3]
BEGIN Program (Overall) [1] 9 confirmatory trials in T1D & T2D Efficacy comparable to glargine across different patient groups [1] Consistent trend favoring degludec for nocturnal hypoglycemia, especially in T2D [1]
Systematic Review & NMA [5] Type 1 (Network Meta-analysis of 65 studies) Ultra-long and long-acting insulins superior to intermediate-acting (NPH) in reducing A1c and FPG [5] Superior to NPH in reducing major, serious, or nocturnal hypoglycemia [5]

The clinical development pathway for these compounds is rigorous and phase-driven, as shown in the workflow below:

ClinicalDevelopment Typical Clinical Development Workflow Phase1 Phase 1: PK/PD & Safety (Healthy Volunteers / Patients) Phase2 Phase 2: Proof-of-Concept (Dose-finding, Efficacy) Phase1->Phase2  Establish Safety Profile Phase3 Phase 3: Confirmatory (Large-scale, Pivotal Trials) Phase2->Phase3  Determine Dosing & Show Signal Regulatory Regulatory Review & Approval Phase3->Regulatory  Demonstrate Non-Inferiority/ Superiority on Key Endpoints

Typical Clinical Development Workflow

Emerging Frontiers: Oral Ultra-Long-Acting Insulins

A groundbreaking advancement in this field is the engineering of orally available, ultra-long-acting insulin analogues. The discovery of OI338 and OI320 represents a major paradigm shift [4].

Critical Engineering Challenges and Solutions for Oral Insulin:

  • Challenge: Proteolytic Degradation in the GI Tract.
    • Solution: Introduction of specific amino acid substitutions (A14E and B25H) to increase stability against digestive enzymes [4].
  • Challenge: Achieving Systemic Bioavailability.
    • Solution: Attachment of an albumin-binding side chain derived from long-chain fatty diacids (C18 or C20) to Lysine B29. This facilitates absorption and provides the ultralong PK profile [4].
  • Challenge: Ensuring Safety Profile.
    • Solution: A deliberate reduction in insulin receptor affinity was found to be crucial for obtaining the desired ultralong PK profile without increasing mitogenic risk [4].

OI338 has successfully completed a phase 2a clinical trial, showing similar treatment outcomes to subcutaneous insulin glargine, marking a significant milestone in diabetes therapy [4].

I hope this detailed technical guide provides a solid foundation for your research and development work.

References

insulin degludec receptor binding affinity IGF-1

Author: Smolecule Technical Support Team. Date: February 2026

Receptor Binding Affinity and Mitogenic Profile

The following table summarizes the key experimental findings related to insulin degludec's receptor binding and mitogenic potency.

Aspect Reported Finding Experimental Context / Significance
IGF-1R Affinity Low affinity, comparable to human insulin [1] Insulin receptor binding studies; indicates low potential for off-target signaling [1].
Mitogenic/Metabolic Potency Ratio Similar low ratio to human insulin [1] In vitro studies; suggests metabolic activity is not disproportionately lower than mitogenic activity, similar to the native hormone [1].
Carcinogenicity No proof of carcinogenicity [1] Based on low IGF-1R affinity and mitogenic potency; differentiates it from some other insulin analogs [1].

Experimental Protocols for Assessing Safety

The safety profile of this compound was established through a series of standardized in vitro and cell-based assays.

  • Insulin Receptor Binding Studies

    • Purpose: To quantify the affinity of this compound for the IGF-1R relative to the insulin receptor and human insulin.
    • Typical Methodology: Receptors (IGF-1R or IR) are incubated with a traceable ligand (often radiolabeled) and increasing concentrations of the test insulin (e.g., this compound) or a reference standard (human insulin). The concentration of the test compound required to displace 50% of the bound tracer (( \text{IC}{50} )) is calculated. A higher ( \text{IC}{50} ) indicates lower binding affinity [1] [2].
  • In Vitro Mitogenic Potency Assessment

    • Purpose: To evaluate the potential of this compound to stimulate cell proliferation.
    • Typical Methodology: Cell lines that express a high proportion of IGF-1R are used. Cells are exposed to serial dilutions of this compound, human insulin, or other analogs. Proliferation is measured via metrics like ( ^3\text{H} )-thymidine incorporation or metabolic activity assays. The results are used to calculate a mitogenic potency relative to human insulin [1] [2].
  • Metabolic Potency Assessment

    • Purpose: To measure the glucose-lowering (desired) effect of the analog.
    • Typical Methodology: This is often assessed in vivo in animal models or using cell-based assays that measure glucose uptake (e.g., in adipocytes). The metabolic potency relative to human insulin is determined [1].
    • Data Interpretation: The ratio of mitogenic-to-metabolic potency is then calculated. A ratio similar to or lower than human insulin is considered favorable [1].

IGF-1 Signaling and Experimental Workflow

The diagrams below illustrate the key signaling pathways and a generalized experimental workflow for evaluating a drug's IGF-1R-related profile.

fascia IGF-1 Signaling Pathway IGF1 IGF1 IGF1R IGF1R IGF1->IGF1R IRS1 IRS1 IGF1R->IRS1 PI3K PI3K IRS1->PI3K RAS RAS IRS1->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Activates Cell Survival & Growth RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Activates Proliferation & Differentiation

IGF-1 signaling pathway activates key metabolic and growth processes.

fascia Experimental Workflow for IGF-1R Profile Step1 1. Receptor Binding Assay Step2 2. Cell-Based Potency Assays Step1->Step2 Step3 3. Data Analysis & Ratio Calculation Step2->Step3 Step4 4. In Vivo & Long-Term Studies Step3->Step4

Key experimental steps to assess a compound's IGF-1R binding and mitogenic potential.

References

Comparative Pharmacodynamic Profiles of Basal Insulins

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key pharmacodynamic and pharmacokinetic parameters of insulin degludec in comparison to other basal insulins.

Insulin Type Reported Duration of Action Time to Steady State Key PD Characteristics Reported Within-Subject PD Variability (GIR-AUC₀–₂₄h)
This compound >42 hours [1], >24 hours [2] [3] ~3 days [4] [1] Flat, peakless profile [4] [1] Coefficient of Variation (CV): 20% [1]
Insulin Glargine (IGlar) 16-24 hours [3], 18-26 hours [2] Information not covered in search results Relatively flat, but less evenly distributed effect over 24h [5] CV: 82% (at steady-state) [1]
Insulin Detemir 16-24 hours [3] Information not covered in search results Flat, peakless profile [3] CV: 27% (after single dose) [1]
NPH Insulin 8-12 hours [3] Information not covered in search results Pronounced peak [4] CV: 68% [1]

Mechanism of Protraction and Low Variability

The unique pharmacological profile of this compound is a direct result of its specific molecular structure and mechanism of action.

  • Molecular Structure: this compound is identical to human insulin except for the omission of threonine at position B30 and the addition of a 16-carbon fatty diacid chain (via a glutamic acid linker) to lysine at position B29 [1] [3].
  • Formation of a Subcutaneous Depot: After subcutaneous injection, the formulation shifts, prompting this compound molecules to self-associate into soluble multi-hexamer chains [4] [1]. This creates a depot from which this compound monomers dissociate slowly and steadily into the bloodstream [4]. This predictable, continuous release mechanism is the foundation for its low variability [5] [1].

The following diagram illustrates this unique mechanism:

G cluster_injection After Subcutaneous Injection Solution Drug Solution (Phenol depletion) Dihexamer Dihexamers Solution->Dihexamer  Forms MultiHexamer Soluble Multi-Hexamer Depot Dihexamer->MultiHexamer  Self-Associate Monomers Slow, Continuous Release of this compound Monomers MultiHexamer->Monomers  Gradual Dissociation Circulation Systemic Circulation Monomers->Circulation  Enters Profile Flat & Stable Glucose-Lowering Effect Circulation->Profile  Results in

Mechanism of protraction for this compound after subcutaneous injection.

Key Experimental Protocols and Data

The core data on this compound's pharmacodynamic variability comes from rigorous, standardized euglycemic clamp studies, which are the gold standard for assessing insulin action.

Detailed Euglycemic Clamp Methodology

The following workflow details the clamp procedure used in key trials [5] [4]:

G cluster_ss Steady-State Achievement Step1 1. Subject Preparation & Steady-State Step2 2. Clamp Initiation Step1->Step2 SS1 Once-daily dosing of 0.4 U/kg IDeg or IGlar-U300 Step3 3. Glucose Monitoring & Infusion Step2->Step3 Step4 4. Data Collection & Endpoint Calculation Step3->Step4 SS3 Clamps performed on Days 6, 9, and 12 SS2 Treatment period of 12 days SS1->SS2 SS2->SS3

Generalized workflow of a euglycemic clamp study to assess insulin pharmacodynamics.

  • Study Design: A typical study was a double-blind, randomized, two-period crossover trial [5]. Patients with type 1 diabetes received once-daily doses of 0.4 U/kg of this compound and insulin glargine U300 (IGlar-U300), each for 12 days.
  • Steady-State & Clamp Execution: To ensure measurements reflected a clinical setting, clamps were performed at steady-state on the 6th, 9th, and 12th day of each treatment period [5]. This design allowed for the assessment of both within-day and day-to-day variability.
  • Primary Endpoints: The key pharmacodynamic endpoint was the Glucose Infusion Rate (GIR) profile over 24 hours. From this, critical metrics were derived, including:
    • GIR-AUC₀–₂₄h: Total glucose-lowering effect.
    • Within-day variability: Measured as "relative fluctuation" of the GIR.
    • Day-to-day variability: Calculated as the variance of the GIR-AUC across the three clamp days [5].
� Quantitative Variability Findings

The data from these clamps provided the following key comparisons between this compound and insulin glargine U300 [5]:

  • Within-day Variability: this compound demonstrated a 37% lower within-day variability (relative fluctuation) than IGlar-U300 (estimated ratio IDeg/IGlar-U300: 0.63, 95% CI 0.54; 0.73; P < .0001).
  • Day-to-day Variability: The day-to-day variability in glucose-lowering effect for this compound was approximately four times lower than for IGlar-U300 (variance ratio IGlar-U300/IDeg: 3.70, 95% CI 2.42; 5.67; P < .0001).

The following diagram summarizes the head-to-head comparison from these studies:

G cluster_day Day-to-Day Variability cluster_within Within-Day Variability cluster_profile 24h Effect Distribution IDeg This compound (IDeg) DD_IDeg ~4x Lower IDeg->DD_IDeg WD_IDeg 37% Lower (Flatter Profile) IDeg->WD_IDeg P_IDeg Evenly Distributed (24%-26% per 6h) IDeg->P_IDeg IGlar Insulin Glargine U300 (IGlar-U300) DD_IGlar Higher Variance IGlar->DD_IGlar WD_IGlar Higher Fluctuation IGlar->WD_IGlar P_IGlar Less Uniform (Peaks: 35% first 6h) IGlar->P_IGlar

Head-to-head comparison of pharmacodynamic variability between this compound and insulin glargine U300.

Clinical Implications for Drug Development

The distinct pharmacodynamic profile of this compound offers several key insights for therapy design and development:

  • Flexible Dosing Regimens: Due to its half-life exceeding 25 hours and duration of action beyond 42 hours, this compound achieves a stable steady-state with minimal accumulation, allowing for flexible dosing time from day to day (e.g., from 8 to 40 hours between doses) without compromising glycemic control or increasing hypoglycemia risk [4] [1].
  • Reduced Hypoglycemia Risk: The low pharmacodynamic variability directly translates to a more predictable glucose-lowering effect, which is a key factor behind the significantly lower rates of nocturnal hypoglycemia observed with this compound compared to insulin glargine in large-scale clinical trials (BEGIN program) [5] [1] [3].
  • Consideration for Special Populations: The pharmacokinetics and pharmacodynamics of this compound are preserved in special populations, including those with renal or hepatic impairment, suggesting that dose adjustments may not be necessary based on these conditions alone [4] [6].

References

safety profile insulin degludec carcinogenicity studies

Author: Smolecule Technical Support Team. Date: February 2026

Theoretical Concerns and Mechanism

Structural changes in insulin analogs can alter their binding affinity to the Insulin Receptor (IR) and Insulin-like Growth Factor-1 Receptor (IGF-1R). Increased affinity for IGF-1R is a theoretical concern, as this receptor's signaling is more strongly linked to cell proliferation and growth [1].

The diagram below illustrates this theoretical risk and the established profile of insulin degludec.

G cluster_0 Theoretical Concern for Some Insulin Analogs cluster_1 Established Profile of this compound A1 Structural Modification of Insulin Molecule A2 Potentially Increased IGF-1R Affinity & Signaling A1->A2 A3 Increased Mitogenic Potential A2->A3 Note IGF-1R: Insulin-like Growth Factor-1 Receptor A2->Note B1 Structural Modification (Deletion of B30 Threonine, Addition of C16 Fatty Diacid) B2 Low IGF-1R Affinity (Comparable to Human Insulin) B1->B2 B3 No Proof of Carcinogenicity B2->B3

This compound mechanism and carcinogenicity profile

Experimental Evidence and Key Findings

Experimental data from receptor binding studies and bioassays support this compound's low mitogenic potential.

Receptor Binding Affinity Studies directly measure how strongly an insulin analog binds to IGF-1R.

  • Methodology: In vitro competitive binding assays are used. The test compound (e.g., this compound) competes with a labeled reference ligand (like radiolabeled IGF-1) for receptor binding. The concentration required to displace 50% of the reference ligand determines binding affinity [1].
  • Key Finding for this compound: The affinity of this compound for the human IGF-1 receptor is low, with a similar low mitogenic/metabolic potency ratio to human insulin [2] [1].

IGF-1 Kinase Receptor Activation (KIRA) Assay measures downstream receptor activation.

  • Methodology: This cell-based bioassay uses cells overexpressing the human IGF-1R. The assay quantifies IGF-1R activation by measuring tyrosine phosphorylation of the receptor's beta-subunit, an initial step in the intracellular signaling pathway [1].
  • Key Finding for this compound: this compound was not a subject of the specific KIRA assay results reported, which focused on other analogs. However, its low receptor binding affinity suggests low activation potential [1].

Carcinogenicity Studies in animals are a standard regulatory requirement.

  • Methodology: These are long-term in vivo studies in rodents assessing the potential of a drug to induce tumors [2].
  • Key Finding for this compound: The available data indicate a lack of proof of carcinogenicity with this compound [2].

The table below summarizes quantitative data from these studies.

Assessment Method Key Metric Finding for this compound Context vs. Human Insulin
Receptor Binding Affinity [1] IGF-1R affinity Low Comparable / Similar low potency ratio [2]
In Vitro Mitogenic Potency [2] Mitogenic/metabolic potency ratio Low Comparable [2]
In Vivo Carcinogenicity [2] Evidence of carcinogenicity No proof found [2] Favorable profile [2]

Overall Safety Profile in Context

This compound is considered to have a safe profile regarding carcinogenic potential. This is a noted advantage, especially when compared to historical concerns regarding the possible mitogenic potencies of other long-acting analogs like insulin glargine [2].

For healthcare professionals and researchers, this evidence supports that this compound's theoretical risk is low, and its established safety profile is favorable.

References

onset peak duration action insulin degludec

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic & Pharmacodynamic Profile

The table below summarizes the core quantitative data on insulin degludec's action profile [1] [2].

Parameter Description/Value
Onset of Action 30 - 90 minutes [2]
Peak Action Peakless (flat and stable pharmacokinetic profile) [1]
Duration of Action > 24 hours; reported to exceed 42 hours [1] [2]
Half-life > 25 hours [1]
Time to Steady State Approximately 3 days of once-daily dosing [1]
Day-to-Day Variability Four times lower within-subject variability in glucose-lowering effect compared to insulin glargine [1]

Mechanism of Protraction and Experimental Data

The unique pharmacokinetic profile of this compound is a direct result of its mechanism of action following subcutaneous injection.

Mechanism of Protraction

This compound is designed to form a soluble multi-hexamer depot at the injection site. The compound is formulated with phenol and zinc, leading to the formation of di-hexamers. Upon subcutaneous injection, phenol diffuses away, causing the di-hexamers to self-associate into soluble multi-hexamers. The slow and steady dissociation of this compound monomers from the ends of these multi-hexamers results in a continuous and slow absorption into the systemic circulation, creating an ultra-long and stable action profile [1]. The following diagram illustrates this process and its pharmacokinetic (PK) and pharmacodynamic (PD) consequences.

G cluster_injection Subcutaneous Injection Site Injection IDeg Injection (with phenol & zinc) DiHexamer IDeg Di-hexamers Injection->DiHexamer Phenol Diffusion MultiHexamer Soluble Multi-hexamer Depot DiHexamer->MultiHexamer Self-Association MonomerRelease Slow Monomer Release MultiHexamer->MonomerRelease Gradual Zn²⁺ Diffusion PK Flat & Stable PK Profile MonomerRelease->PK Continuous Systemic Absorption PD Flat & Stable PD (GIR) Profile PK->PD Consistent Glucose-Lowering Effect Clinical Low Hypoglycemia Risk Dosing Flexibility PD->Clinical

Diagram of this compound's Mechanism of Protraction and Clinical Impact.

Key Experimental Protocols

The robust data on this compound's profile were generated using standardized clinical trial methodologies to allow for cross-study comparisons [1].

  • Pharmacokinetic Sampling: Blood samples were collected at predefined time points pre- and post-dose. Serum concentrations of this compound were measured using a specific sandwich enzyme-linked immunosorbent assay (ELISA) [1].
  • Pharmacodynamic Assessment (Euglycaemic Clamp): The glucose-lowering effect (pharmacodynamics) was quantified using a euglycaemic clamp technique, often employing a Biostator device. This method involves intravenous infusion of this compound (or a comparator) while a variable glucose infusion is simultaneously administered to maintain blood sugar at a constant, target level (euglycaemia). The Glucose Infusion Rate (GIR) required to maintain euglycaemia is the primary outcome measure, directly reflecting the insulin's pharmacodynamic activity over time. Clamp durations varied by study but were designed to cover at least one full dosing interval (e.g., 24 hours or longer) [1].
  • Study Populations and Design: Studies were conducted in subjects with both type 1 and type 2 diabetes. To ensure clean data, a washout period (e.g., 48 hours for other long-acting insulins) was implemented prior to dosing. Most investigations were performed at steady state, achieved after about 3 days of once-daily dosing, which reflects clinical use [1].

Clinical Implications for Professionals

The pharmacological properties of this compound translate into several key clinical benefits:

  • Flexible Dosing Regimen: Due to its half-life of over 25 hours and duration of action exceeding 42 hours, this compound allows for flexible once-daily dosing. The time of administration can be varied from day to day without compromising glycemic control or increasing hypoglycemia risk, which is a significant advantage for patient adherence and lifestyle [3] [1].
  • Reduced Hypoglycemia Risk: The flat and stable pharmacodynamic profile, coupled with significantly lower day-to-day variability, contributes to a lower risk of hypoglycemic events, particularly nocturnal hypoglycemia, as demonstrated in clinical trials [3] [1].
  • Consistent Metabolic Control: The even distribution of glucose-lowering effect over 24 hours provides a consistent basal insulin level, mimicking ideal physiological insulin secretion more closely than earlier-generation analogues [1].

References

albumin binding insulin degludec pharmacodynamics

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Protraction and Role of Albumin

The prolonged action of insulin degludec results from a sequential process that begins at the injection site and continues in the bloodstream. The following diagram illustrates this multi-step mechanism.

G Injected Injected Formulation: Dihexamers (with phenol & zinc) SC_Depot Subcutaneous Depot: Multi-hexamer Chains Injected->SC_Depot Phenol diffuses out Monomers Systemic Circulation: Monomers SC_Depot->Monomers Zinc dissociates, monomers slowly released Albumin_Binding Reversible Albumin Binding Monomers->Albumin_Binding In bloodstream IR_Binding Target Effect: Insulin Receptor Binding Albumin_Binding->IR_Binding Dissociates at tissue

The protracted effect stems from its structure, which is modified from human insulin by the removal of threonine at position B30 and the attachment of a hexadecanedioic acid via a glutamic acid linker to lysine at position B29 [1]. This design enables a dual mechanism of protraction:

  • Subcutaneous Multi-hexamer Formation: After injection, the formulation's phenol diffuses away, causing dihexamers to self-associate into large, soluble multi-hexamer chains in the subcutaneous tissue [2] [1]. This creates a depot from which this compound monomers are slowly and continuously released into the systemic circulation as zinc ions gradually dissociate [2].
  • Reversible Albumin Binding: The fatty diacid side chain allows this compound monomers in the bloodstream to reversibly bind to albumin [3] [1]. This binding creates a circulating reservoir of insulin, buffering its diffusion to peripheral tissues and slowing renal and receptor-mediated clearance, which further extends its duration of action [3].

Quantitative Pharmacodynamic and Pharmacokinetic Profile

The mechanism of this compound translates into distinct and consistent pharmacokinetic (PK) and pharmacodynamic (PD) properties.

Table 1: Key Pharmacokinetic and Pharmacodynamic Parameters of this compound [2] [4] [5]

Parameter Value / Profile Conditions / Comments
Half-life > 25 hours At steady state after subcutaneous administration.
Time to Steady State ~ 3 days With once-daily dosing.
Duration of Action > 42 hours Up to 42 hours, exceeding one full day.
Onset of Action 30 - 90 minutes Similar to other long-acting insulins.
Peak-Trough Ratio Low Results in a flat and stable profile.
Intra-individual Variability(GIR-AUC) 20% (Coefficient of Variation) Measured at steady state; significantly lower than insulin glargine (82%).

Table 2: Clinical Outcomes from the BEGIN Trial Program (52-week duration) [5] [1]

Patient Population Comparator HbA1c Reduction (IDeg vs. Comp) Hypoglycemia Outcome (IDeg vs. Comp)
Type 1 Diabetes(BEGIN Basal-Bolus Type 1) Insulin glargine -0.40% vs. -0.39% (Non-inferior) 27% lower rate of nocturnal hypoglycemia.
Type 2 Diabetes(BEGIN Basal-Bolus Type 2) Insulin glargine -1.10% vs. -1.18% (Non-inferior) Significantly lower overall and nocturnal hypoglycemia.

Key Experimental Methodologies

The data on this compound were established using standardized, rigorous experimental methods.

Euglycaemic Clamp Technique

  • Purpose: The gold standard for assessing the glucose-lowering effect (pharmacodynamics) of insulin over time [2].
  • Procedure: After insulin administration, a variable intravenous glucose infusion is adjusted to maintain the subject's blood glucose at a constant, predetermined level (e.g., 90 mg/dL or 5.0 mmol/L) [2]. The Glucose Infusion Rate (GIR) required to maintain euglycaemia is the primary outcome measure, generating a pharmacodynamic profile [2] [1]. Clamp studies for this compound often lasted 24 hours or more to fully capture its protracted action [2].

Pharmacokinetic (PK) Blood Sampling and Analysis

  • Purpose: To measure the concentration-time profile of this compound in the bloodstream [2].
  • Procedure: Serial blood samples are collected at predefined times before and after dose administration [2]. The concentration of this compound in serum is measured using a specific sandwich enzyme-linked immunosorbent assay (ELISA), which distinguishes it from endogenous insulin and other analogues [2].

Structural Analysis (SAXS and DLS)

  • Purpose: To study the self-association and albumin-binding behavior of this compound in solution [6].
  • Procedure: Small-Angle X-ray Scattering (SAXS) and Dynamic Light Scattering (DLS) are used to determine the size, shape, and stoichiometry of complexes in phenolic buffers that mimic the pharmaceutical formulation. These techniques confirmed that a degludec dihexamer can form a complex with albumin and helped elucidate the equilibrium between different oligomeric states [6].

Key Insights for Research and Development

  • Mechanistic Synergy: The combination of a subcutaneous depot and reversible albumin binding is a powerful approach for achieving an ultra-long, flat, and stable profile, and serves as a model for future protein-based therapeutic designs [7].
  • Clinical Translation of Low Variability: The low within-subject PK/PD variability is a direct result of the predictable dissociation of multi-hexamers and albumin binding. This translates into a tangible clinical benefit: a reduced risk of hypoglycemia, particularly at night, which is a major limitation of earlier basal insulins [2] [1].
  • Considerations for Special Populations: While the albumin binding contributes to a favorable profile, one study suggested a theoretical concern that patients with hypoalbuminemia might experience a higher free fraction of degludec, potentially increasing hypoglycemia risk [8]. However, a post-hoc analysis of the large DEVOTE trial did not confirm this signal, indicating the overall safety profile remains robust [8].

References

Comprehensive Application Notes and Protocols for Insulin Degludec Subcutaneous Injection

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Insulin Degludec

This compound is a novel ultra-long-acting basal insulin analogue developed to address the limitations of previous long-acting insulins in diabetes management. Approved by the FDA in 2015, this biologically engineered insulin features a unique molecular structure that provides stable pharmacokinetic and pharmacodynamic profiles with significantly reduced variability compared to other basal insulins. This compound is indicated for the treatment of both type 1 and type 2 diabetes mellitus in adults and children aged 1 year and older, offering flexible dosing regimens that can adapt to individual patient needs while maintaining effective glycemic control.

The development of this compound represents a significant advancement in insulin therapy, particularly for patients who experience nocturnal hypoglycemia or require dosing flexibility due to irregular schedules. Its unique mechanism of action involving multi-hexamer formation upon subcutaneous injection creates a soluble depot that slowly and consistently releases insulin monomers into the bloodstream. This review provides comprehensive application notes and experimental protocols to support researchers and drug development professionals in understanding and working with this innovative therapeutic agent.

Molecular Basis and Mechanism of Action

Chemical Structure and Formulation

This compound is a human insulin analogue with specific modifications to the native insulin structure that confer its extended duration of action:

  • Amino acid deletion: Threonine at position B30 has been removed (Des-B30)
  • Fatty acid side chain: A 16-carbon fatty diacid (hexadecanedioic acid) is attached to lysine at position B29 via a γ-L-glutamyl spacer [1] [2]

These structural modifications enable this compound to self-associate into multi-hexamers following subcutaneous injection while maintaining the same receptor binding affinity and biological activity as human insulin. The pharmaceutical formulation contains phenol and zinc, which promote the formation of stable di-hexamers in the solution. Upon subcutaneous injection and subsequent diffusion of phenol, these di-hexamers assemble into soluble multi-hexamer chains that create a depot at the injection site [3] [1].

Pharmacological Mechanism

The mechanism of action of this compound involves a dual-protraction process that ensures slow, continuous release of active insulin monomers:

  • Subcutaneous depot formation: After injection, the multi-hexamer chains form a stable subcutaneous depot from which this compound is slowly released
  • Albumin binding: The fatty acid side chain enables reversible binding to albumin in the bloodstream, further extending its half-life [1]

As zinc gradually diffuses from the ends of the multi-hexamers, this compound monomers steadily dissociate and enter the systemic circulation. This predictable dissociation process results in a flat and stable pharmacokinetic profile with minimal peak-trough fluctuations, closely mimicking physiological basal insulin secretion [3].

The following diagram illustrates the mechanism of protraction of this compound:

G Injection Injection MultiHexamerFormation Multi-hexamer Formation in Subcutaneous Tissue Injection->MultiHexamerFormation SubQDepot Soluble Depot Formation MultiHexamerFormation->SubQDepot SlowRelease Slow Monomer Release SubQDepot->SlowRelease AlbuminBinding Albumin Binding in Circulation SlowRelease->AlbuminBinding InsulinReceptor Insulin Receptor Activation AlbuminBinding->InsulinReceptor

Figure 1: Mechanism of Protraction of this compound. The diagram illustrates the multi-hexamer formation following subcutaneous injection, creating a soluble depot that slowly releases insulin monomers into systemic circulation, where they bind to albumin and subsequently activate insulin receptors.

Pharmacological Properties

Pharmacokinetic Profile

This compound exhibits distinct pharmacokinetic properties that differentiate it from other long-acting insulin analogues:

  • Extended half-life: The terminal half-life is approximately 25 hours compared to 12 hours for insulin glargine [3]
  • Duration of action: Exceeds 42 hours, allowing for once-daily dosing with flexibility in timing [3] [2]
  • Time to steady state: Reaches clinical steady-state concentrations within 2-3 days of once-daily administration [3]
  • Low variability: Demonstrates four times lower day-to-day within-subject variability in glucose-lowering effect compared to insulin glargine [3]

The pharmacokinetic profile remains consistent across different patient populations, including those with renal or hepatic impairment, elderly patients, and individuals from different ethnic backgrounds [3]. This consistency is particularly valuable for special populations who may experience altered drug metabolism.

Table 1: Key Pharmacokinetic Parameters of this compound at Steady State

Parameter Value Conditions Reference
Half-life 25.4 ± 4.3 hours Type 1 diabetes, 0.4 U/kg [3]
Time to Cmax 9.0 ± 1.8 hours Type 1 diabetes, 0.4 U/kg [3]
Duration of action >42 hours Multiple dose administration [3] [2]
Time to steady state 2-3 days Once-daily dosing [3]
Within-subject variability 20% CV (GIR-AUC) Compared to 82% for insulin glargine [1]
Pharmacodynamic Profile

The pharmacodynamic properties of this compound are characterized by a flat and stable glucose-lowering effect:

  • Even distribution: Glucose-lowering effect is evenly distributed across all four 6-hour intervals during a 24-hour dosing period [3]
  • Low peak-trough ratio: Minimal fluctuations in insulin activity throughout the dosing interval [1]
  • Consistent effect: Maintains stable glucose infusion rates during euglycemic clamp studies [3]

This stable pharmacodynamic profile translates to a reduced risk of hypoglycemia, particularly nocturnal hypoglycemia, which is a significant limitation with other basal insulins. Clinical trials have demonstrated a 27% reduction in nocturnal hypoglycemia in type 1 diabetes and significantly lower overall hypoglycemia rates in type 2 diabetes compared to insulin glargine [2].

Table 2: Pharmacodynamic Comparison of this compound vs. Insulin Glargine

Parameter This compound Insulin Glargine Significance
GIR-AUC (0-24h) CV 20% 82% p<0.001 [1]
Nocturnal hypoglycemia rate (T1D) 3.91 events/patient-year 5.22 events/patient-year 27% reduction [2]
Overall hypoglycemia rate (T2D) 11.09 events/patient-year 13.63 events/patient-year p=0.0359 [2]
Glucose-lowering evenness Even across 6-hour intervals Declining after 12-16 hours [3]

Administration Protocols

Dosing Guidelines

This compound dosing must be individualized based on the patient's metabolic needs, blood glucose monitoring results, and glycemic control goals. The following dosing protocols are recommended:

4.1.1 Starting Doses in Insulin-Naïve Patients
  • Type 1 diabetes: Approximately one-third to one-half of the total daily insulin requirement, with the remainder provided as short-acting insulin divided between meals [4] [5]
  • Type 2 diabetes: 10 units once daily [4] [5]

For calculation of initial total daily insulin dose in insulin-naïve patients with type 1 diabetes, 0.2 to 0.4 units per kilogram of body weight can be used as a guide [4].

4.1.2 Switching from Other Basal Insulins
  • Adults with type 1 or type 2 diabetes: Start at the same unit dose as the total daily long-acting or intermediate-acting insulin dose [4] [5]
  • Pediatric patients (≥1 year): Start at 80% of the total daily long-acting or intermediate-acting insulin dose to minimize hypoglycemia risk [4] [5]

Table 3: this compound Dosing Protocol Summary

Patient Population Initial Dosing Regimen Titration Guidance Dosing Frequency
Type 1 diabetes (insulin-naïve) One-third to one-half of total daily insulin needs Based on fasting glucose measurements Once daily
Type 2 diabetes (insulin-naïve) 10 units Adjust by 2 units every 3-4 days based on fasting glucose Once daily
Adults switching from other insulins Unit-to-unit conversion Adjust based on glucose monitoring Once daily
Pediatrics switching from other insulins 80% of previous basal insulin dose Conservative titration with close monitoring Once daily (same time each day)
Injection Technique and Administration

Proper administration technique is critical for optimal pharmacokinetic and pharmacodynamic performance:

  • Injection sites: Subcutaneous injections into the thigh, upper arm, or abdomen with rotation of sites within the same region [4] [5]
  • Injection angle: 90-degree angle with pinching of skin for patients with inadequate subcutaneous tissue [6]
  • Site rotation: Regular rotation to reduce the risk of lipodystrophy and localized cutaneous amyloidosis [4]
  • Inspection: Visual inspection of solution before use - should be clear and colorless [4]
Dosing Flexibility Protocol

This compound offers unique dosing flexibility due to its extended duration of action:

  • Adult patients: Can be administered once daily at any time of day [4]
  • Pediatric patients: Should be administered once daily at the same time every day [4]
  • Missed dose (adults): Inject upon discovery, ensuring at least 8 hours between consecutive injections [4] [5]
  • Missed dose (pediatrics): Contact healthcare provider for guidance and increase blood glucose monitoring frequency [4]

This flexibility is particularly beneficial for patients with irregular schedules, shift workers, or those who travel frequently across time zones.

Storage and Handling Protocols

Storage Conditions

Maintaining product stability requires adherence to specific storage protocols:

  • Unopened vials/pens: Store in refrigerator at 2-8°C (36-46°F) in original carton protected from light [7] [5]
  • Freezing precaution: Do not freeze; discard if frozen [7]
  • Opened products: May be stored refrigerated or at room temperature (below 30°C/86°F) and must be used within 56 days [7]
  • In-use protection: Protect from direct heat and sunlight [7]
Handling Precautions
  • No mixing: Do not dilute or mix with other insulins or solutions [4]
  • No IV administration: For subcutaneous use only; not for intravenous administration or insulin infusion pumps [4]
  • Device sharing: Never share insulin pens between patients, even with needle changes [5]
  • Visual inspection: Solution should appear clear and colorless; discard if cloudy, discolored, or containing particles [4]

Experimental Protocols for Research Applications

Euglycemic Clamp Methodology for Pharmacodynamic Assessment

The euglycemic clamp technique represents the gold standard for evaluating the pharmacodynamic properties of insulin formulations. The following protocol is adapted from standardized methods used in this compound clinical trials [3]:

6.1.1 Pre-study Preparations
  • Subject selection: Include subjects with type 1 or type 2 diabetes with stable glycemic control
  • Washout period: Implement appropriate washout from previous insulins (48 hours for detemir/glargine, 22 hours for NPH) [3]
  • Standardization: Maintain consistent inclusion/exclusion criteria across studies to minimize variability
6.1.2 Clamp Procedure
  • Baseline period: Establish baseline glucose levels after an overnight fast
  • Insulin administration: Administer this compound at the prescribed dose (typically 0.4 U/kg in clinical trials)
  • Glucose monitoring: Measure blood glucose levels at regular intervals (typically every 5-10 minutes)
  • Glucose infusion: Maintain euglycemia (90 mg/dL) using variable-rate 20% glucose infusion
  • Duration: Continue clamp for at least 24 hours to capture full activity profile; extend to 42 hours for complete duration assessment
6.1.3 Data Collection and Analysis
  • Glucose infusion rate (GIR): Record GIR values throughout the clamp procedure
  • Pharmacodynamic parameters: Calculate GIR-AUC, time to maximum effect, and duration of action
  • Variability assessment: Perform multiple clamps (days 6, 9, and 12) to assess within-subject variability [1]
Pharmacokinetic Sampling Protocol

Comprehensive pharmacokinetic assessment requires standardized sampling procedures:

  • Blood collection: Collect serial blood samples pre-dose and at predefined intervals post-dose
  • Sampling duration: Continue for at least 24 hours; extended sampling to 42 hours recommended
  • Analysis method: Use specific sandwich enzyme-linked immunosorbent assay (ELISA) for this compound quantification [3]
  • Key parameters: Calculate AUC, C~max~, t~max~, half-life, and clearance

The following diagram illustrates the experimental workflow for evaluating this compound:

G SubjectScreening SubjectScreening WashoutPeriod WashoutPeriod SubjectScreening->WashoutPeriod InsulinAdministration InsulinAdministration WashoutPeriod->InsulinAdministration EuglycemicClamp EuglycemicClamp InsulinAdministration->EuglycemicClamp PharmacokineticSampling PharmacokineticSampling InsulinAdministration->PharmacokineticSampling DataAnalysis DataAnalysis EuglycemicClamp->DataAnalysis PharmacokineticSampling->DataAnalysis

Figure 2: Experimental Workflow for this compound Evaluation. The diagram outlines the key steps in assessing this compound, from subject preparation through euglycemic clamp and pharmacokinetic sampling to final data analysis.

Conclusion

This compound represents a significant advancement in basal insulin therapy, offering ultra-long duration of action, reduced variability, and dosing flexibility that address key limitations of previous long-acting insulins. Its unique mechanism of action involving multi-hexamer formation creates a stable subcutaneous depot that provides flat and consistent pharmacokinetic and pharmacodynamic profiles.

The experimental protocols outlined in this document provide researchers with standardized methodologies for evaluating this compound in both clinical and preclinical settings. The euglycemic clamp technique remains essential for characterizing its pharmacodynamic properties, while standardized pharmacokinetic sampling allows for accurate assessment of its extended half-life and low variability profile.

For drug development professionals, understanding these application notes and protocols is crucial for designing appropriate studies, interpreting results, and potentially developing improved insulin formulations based on the principles demonstrated by this compound. Future research directions may include exploring combination therapies, additional formulation optimizations, and applications in special populations.

References

Quality by Design (QbD) Paradigm Applied to the Coupling Process Development of Insulin Degludec: Comprehensive Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to QbD Principles and Regulatory Context

Quality by Design (QbD) represents a systematic approach to pharmaceutical development that emphasizes product and process understanding based on sound science and quality risk management. The U.S. Food and Drug Administration (FDA) and other international regulatory agencies encourage QbD implementation to enhance product quality while providing manufacturing flexibility. This paradigm shift from traditional quality testing (quality by testing) to proactive quality assurance enables manufacturers to build quality into products throughout the development process rather than relying solely on end-product testing. The QbD framework for pharmaceutical development includes defining Quality Target Product Profile (QTPP), identifying Critical Quality Attributes (CQAs), understanding Critical Process Parameters (CPPs) through risk assessment, establishing a design space, and implementing control strategies.

The application of QbD to biopharmaceutical engineering presents unique challenges due to the complexity of biological molecules and their manufacturing processes. Insulin degludec, an ultra-long-acting basal insulin analogue, represents a particularly interesting case study due to its modified structure compared to human insulin. The molecule is characterized by the deletion of threonine at position B30 and the addition of a 16-carbon fatty diacid attached to lysine at position B29 via a glutamic acid spacer [1] [2]. This structural modification enables the formation of multi-hexamer assemblies upon subcutaneous injection, resulting in a slow, continuous release of insulin monomers that provides a prolonged duration of action exceeding 42 hours [1] [3] [2]. The coupling process that links the hexadecanedioic acid to the insulin molecule represents a critical manufacturing step that directly impacts the quality, efficacy, and safety of the final drug product.

Risk Assessment and Critical Process Parameter Identification

Failure Mode and Effects Analysis (FMEA) Application

The initial phase of QbD implementation for the this compound coupling process involved a systematic risk assessment using Failure Mode and Effects Analysis (FMEA). This methodology provides a structured approach to identify, prioritize, and mitigate potential process failures before they occur. The FMEA was conducted by a multidisciplinary team comprising experts from process development, analytical sciences, manufacturing, and quality assurance. The team evaluated each step of the coupling process to identify potential failure modes, their causes, effects on product quality, and existing controls.

Through the FMEA exercise, five parameters were identified as Critical Process Parameters (CPPs) with significant impact on Critical Quality Attributes (CQAs) of the coupling process output (predegludec). The CPPs include: coupling temperature (Temp), pH of desB30 solution (pH), reaction time (Time), desB30 concentration (Conc), and molar equivalent of ester per mole of desB30 insulin (MolE) [4]. These parameters were found to directly influence two key CQAs: predegludec purity and process yield. The risk assessment concluded that these five parameters required systematic evaluation through designed experiments to understand their main effects, interaction effects, and potential curvature in the response surface.

Critical Quality Attributes (CQAs) Definition

For the this compound coupling process, the following CQAs were established:

  • Predegludec Purity: Measured as the percentage of the desired product (predegludec) relative to all related substances and impurities in the reaction mixture. This CQA directly impacts downstream processing and final product quality.
  • Process Yield: Defined as the amount of predegludec produced relative to the theoretical maximum based on the desB30 starting material. This CQA affects process efficiency and cost-effectiveness.

Table 1: Critical Process Parameters and Their Potential Impact on CQAs

Critical Process Parameter Impact on Purity Impact on Yield Acceptable Range
Coupling Temperature (Temp) Significant Moderate TBD via DoE
pH of desB30 Solution (pH) Significant Moderate TBD via DoE
Reaction Time (Time) Moderate Significant TBD via DoE
desB30 Concentration (Conc) Significant Moderate TBD via DoE
Molar Equivalent of Ester (MolE) Highly Significant Highly Significant TBD via DoE

Design of Experiments (DoE) Methodology

Screening and Optimization Designs

The experimental approach for understanding the this compound coupling process followed a sequential DoE strategy. Initially, a fractional factorial design was employed to screen the five identified CPPs and evaluate their main effects on the CQAs. This screening design efficiently identified the most influential factors with minimal experimental runs. Analysis of the screening data revealed significant curvature effects, indicating that the relationship between CPPs and CQAs was nonlinear and therefore required second-order models for adequate representation [4].

Based on the screening results, a Central Composite Design (CCD) was implemented with an augmented star and center points to enable the development of second-order response surface models. The CCD is a widely used design for response surface methodology that efficiently estimates first- and second-order terms in polynomial models. The experimental design included multiple center points to estimate pure error and assess model adequacy. For each experimental run, the CPPs were systematically varied according to the design matrix, and the corresponding responses (purity and yield) were measured using validated analytical methods [4].

Response Surface Modeling and Statistical Analysis

Regression models were developed for the CPPs to predict the purity and yield of predegludec using the experimental data. The second-order polynomial models took the general form:

Y = β₀ + ΣβᵢXᵢ + ΣβᵢᵢXᵢ² + ΣβᵢⱼXᵢXⱼ + ε

Where Y represents the response (purity or yield), β₀ is the intercept, βᵢ are the linear coefficients, βᵢᵢ are the quadratic coefficients, βᵢⱼ are the interaction coefficients, Xᵢ and Xⱼ are the coded factors (CPPs), and ε is the random error.

The model quality was evaluated using multiple statistical metrics. The coefficient of determination (R²) values exceeded 96%, indicating that the models explained most of the variability in the responses. The adjusted R² values were greater than 93%, confirming model significance even after accounting for the number of parameters. The predictive ability (Q²) values exceeded 80%, demonstrating excellent capability to forecast new observations [4].

Table 2: Statistical Parameters for Response Surface Models

Statistical Parameter Purity Model Yield Model Acceptance Criteria
R² (Coefficient of Determination) >96% >96% >80%
Adjusted R² >93% >93% >80%
Q² (Predictive Ability) >80% >80% >50%
Root Mean Square Error Reported Reported Case-dependent

Analysis of the model coefficients revealed that MolE (molar equivalent of ester) was the most significant factor affecting both yield and purity of predegludec. Additionally, Temp, pH, and Conc were significant for predegludec purity, while Time appeared to remarkably influence the yield model [4]. Significant interaction effects between parameters were also identified, highlighting the complex relationship between process parameters and quality attributes.

Design Space Establishment and Verification

Monte-Carlo Simulation for Design Space Determination

The multi-dimensional design space and Normal Operating Region (NOR) with a robust setpoint were determined using a probability-based Monte-Carlo simulation method. This computational approach generates thousands of virtual operating conditions based on the developed response surface models and their associated error distributions. For each virtual operating point, the probability of meeting all CQA specifications is calculated, creating a probabilistic design space [4].

The design space was defined as the combination of CPP ranges where the probability of meeting all CQA specifications exceeded a predetermined confidence level (typically 90-95%). This probabilistic approach provides a more robust foundation for establishing operating ranges compared to traditional one-factor-at-a-time methods. The design space visualization included overlay plots showing the operable region for multiple responses simultaneously and contour plots displaying the relationship between two CPPs while holding others constant.

Design Space Verification

The verified experimental results confirmed that the design space was reliable and effective [4]. Verification runs were conducted at multiple points within the design space, including at the edges and center. The results demonstrated that operating within the design space consistently produced predegludec with the desired purity and yield, while operation outside the design space resulted in increased variability and potential failure to meet CQA specifications.

The following diagram illustrates the overall QbD workflow implemented for the this compound coupling process:

G Start Define QTPP (Quality Target Product Profile) CQA Identify CQAs (Critical Quality Attributes) Start->CQA Risk Risk Assessment (FMEA) CQA->Risk CPP Determine CPPs (Critical Process Parameters) Risk->CPP DoE DoE Implementation (Screening + CCD) CPP->DoE Model Develop Regression Models (Response Surface Methodology) DoE->Model DesignSpace Establish Design Space (Monte-Carlo Simulation) Model->DesignSpace Control Implement Control Strategy DesignSpace->Control Verify Verify Design Space Control->Verify

Analytical Methods for this compound Quantification

Immunopurification Combined with LC-HRMS

A critical component of the QbD implementation for this compound is the availability of robust analytical methods for quantification. A recently developed method combines immunopurification with liquid chromatography high-resolution mass spectrometry (LC-HRMS) for specific and accurate quantification of this compound in complex matrices [5]. This method addresses the limitations of traditional immunometric assays, which often show insufficient specificity and cross-reactivity for insulin analogues.

The immunopurification process uses insulin MSIA D.A.R.T.'S (Disposable Automation Research Tips) mounted on an automated liquid handler. The procedure begins with rinsing the tips with 10 mM PBS (pH 7.4), followed by immunocapture of this compound from serum samples through 100 aspiration-dispensation cycles. After immunocapture, the tips are rinsed twice with PBS and twice with water. Elution is performed using an acidic solution containing 0.4% trifluoroacetic acid and 33% acetonitrile with the addition of leucine enkephalin and BSA to stabilize the eluates [5]. The entire immunopurification process is automated and takes approximately 85 minutes to complete.

Liquid Chromatography and Mass Spectrometry Conditions

The liquid chromatography separation is performed using a UHPLC system with a ProSwift RP-4H LC column (1 × 50 mm) maintained at 70°C. The mobile phase consists of solvent A (0.2% formic acid in water) and solvent B (0.2% formic acid in acetonitrile). The gradient program begins at 15% B for 0.6 minutes, increases to 28% B at 0.7 minutes, then to 35% B at 4.5 minutes, followed by a wash at 90% B and re-equilibration at 15% B. The total run time is 7.4 minutes, with a flow rate varying between 150-300 μL/min [5].

High-resolution mass spectrometry detection is performed in positive ion mode with specific monitoring of this compound and the internal standard (bovine insulin). The method was comprehensively validated according to FDA requirements, demonstrating a lower limit of quantification (LLOQ) of 120 pM, linearity across the clinical range (120-8000 pM), accuracy with error <5%, and precision with CV <7.7% [5]. The method also showed appropriate selectivity, recovery (89.7-97.2%), and stability, with no significant interference from other insulin analogues.

Table 3: Analytical Method Validation Parameters for this compound Quantification

Validation Parameter Result Acceptance Criteria
Lower Limit of Quantification (LLOQ) 120 pM Meet precision and accuracy requirements
Linearity Range 120-8000 pM R² > 0.99
Accuracy (Error) <5% ±15% (±20% at LLOQ)
Precision (CV) <7.7% ≤15% (≤20% at LLOQ)
Recovery 89.7-97.2% Consistent and reproducible
Selectivity No interference from analogs No significant interference

Experimental Protocols

Protocol 1: Risk Assessment Using FMEA

Objective: To systematically identify and prioritize potential failure modes in the this compound coupling process.

Materials: Multidisciplinary team, process flow diagrams, historical data, FMEA worksheet.

Procedure:

  • Define the scope of the FMEA to cover the entire coupling process.
  • Assemble a cross-functional team with expertise in process development, analytics, manufacturing, and quality.
  • Create a detailed process flow diagram identifying all process steps.
  • For each process step, identify potential failure modes, their causes, and effects.
  • Rate the severity (S) of each effect on a scale of 1-10 (10 being most severe).
  • Rate the occurrence (O) of each cause on a scale of 1-10 (10 being most frequent).
  • Rate the detection (D) of each failure mode on a scale of 1-10 (10 being most difficult to detect).
  • Calculate the Risk Priority Number (RPN = S × O × D) for each failure mode.
  • Prioritize failure modes with high RPN values for further investigation.
  • Develop and implement action plans to mitigate high-risk failure modes.
  • Recalculate RPN after implementing improvements to verify risk reduction.
Protocol 2: Central Composite Design Implementation

Objective: To optimize the this compound coupling process using response surface methodology.

Materials: desB30 insulin, coupling reagents, reaction vessels, HPLC system for analysis, statistical software.

Procedure:

  • Identify the CPPs and their ranges based on preliminary experiments.
  • Select an appropriate CCD with 5 factors, including axial points and center points.
  • Randomize the experimental run order to minimize bias.
  • Prepare the desB30 solution according to the specified concentration and pH for each run.
  • Set up the reaction vessels and control the temperature as specified in the design.
  • Add the molar equivalent of ester as specified in the design.
  • Initiate the coupling reaction and maintain for the specified time.
  • Quench the reaction at the appropriate time point.
  • Analyze the reaction mixture for predegludec purity and yield using validated HPLC methods.
  • Record all responses and enter into statistical software.
  • Develop second-order response surface models for each CQA.
  • Evaluate model adequacy using statistical parameters (R², adjusted R², Q²).
  • Identify significant factors and interaction effects.
  • Determine optimal parameter settings that maximize purity and yield.
Protocol 3: this compound Quantification Using LC-HRMS

Objective: To accurately quantify this compound in process samples using immunopurification and LC-HRMS.

Materials: Insulin MSIA D.A.R.T.'S, automated liquid handler, UHPLC system, HRMS instrument, calibration standards, quality control samples.

Procedure:

  • Prepare calibrants by serial dilution in stripped serum across the range of 120-8000 pM.
  • Prepare QC samples at LLOQ (120 pM), low (360 pM), mid (1500 pM), and high (7000 pM) concentrations.
  • Add 250 μL of 800 pM bovine insulin internal standard to each sample.
  • Mount MSIA D.A.R.T.'S onto the automated liquid handler.
  • Perform immunopurification with the following steps:
    • Rinse tips with 10 mM PBS (20 cycles, 150 μL)
    • Perform immunocapture from samples (100 cycles, 250 μL)
    • Rinse twice with PBS (20 cycles, 150 μL)
    • Rinse twice with water (20 cycles, 150 μL)
    • Elute with acidic solution (100 cycles, 50 μL)
  • Inject 50 μL of eluate onto the LC-HRMS system.
  • Perform chromatographic separation using the specified gradient program.
  • Monitor this compound and internal standard using high-resolution mass spectrometry.
  • Construct a calibration curve by plotting peak area ratio (this compound/internal standard) against concentration.
  • Calculate this compound concentration in unknown samples using the calibration curve.
  • Include QC samples in each run to ensure analytical performance.

The following diagram illustrates the analytical quantification workflow:

G SamplePrep Sample Preparation (Add Internal Standard) Immunopurification Automated Immunopurification (MSIA D.A.R.T.'S) SamplePrep->Immunopurification Elution Acidic Elution (0.4% TFA, 33% ACN) Immunopurification->Elution LC LC Separation (ProSwift RP-4H Column) Elution->LC MS HRMS Detection (High Resolution Mass Spec) LC->MS Quant Quantification (Calibration Curve) MS->Quant

Conclusion and Implementation Strategy

The application of QbD principles to the this compound coupling process represents a case study in systematic pharmaceutical process development. Through the implementation of risk assessment, design of experiments, and response surface methodology, a comprehensive understanding of the relationship between CPPs and CQAs was achieved. The developed second-order models demonstrated excellent predictive capability for both purity and yield of predegludec, with MolE identified as the most significant factor affecting both CQAs.

The establishment of a probabilistic design space using Monte-Carlo simulation provides a scientific basis for defining flexible operating ranges while ensuring product quality. This approach aligns with regulatory expectations for modern pharmaceutical development and manufacturing. The verified experimental results confirmed that the design space is reliable and effective for controlling the this compound coupling process [4].

The control strategy for the coupling process includes monitoring all five CPPs within their defined ranges, performing in-process controls, and testing final predegludec quality attributes. The implementation of the QbD approach to this compound coupling process development has resulted in a robust manufacturing process with built-in quality, reduced batch failures, and enhanced operational efficiency. This case study serves as an instructional example for applying QbD principles to other complicated operations in biopharmaceutical engineering [4] [6].

References

Comprehensive Application Notes and Protocols: Critical Process Parameters in Insulin Degludec Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Insulin Degludec and Quality by Design Framework

This compound represents a significant advancement in diabetes management as an ultra-long-acting basal insulin analogue designed to provide stable glycemic control with greater dosing flexibility compared to traditional insulins. This therapeutic protein is engineered through specific molecular modifications to human insulin, including the removal of threonine at position B30 and the conjugation of hexadecanedioic acid via a gamma-L-glutamyl spacer at the lysine B29 position. These structural changes enable the formation of multi-hexamers following subcutaneous injection, creating a depot that slowly releases insulin monomers into the bloodstream over an extended duration exceeding 24 hours [1]. The unique pharmacological profile of this compound offers substantial clinical benefits, including reduced risk of hypoglycemic events, particularly nocturnal hypoglycemia, and flexible dosing schedules that can adapt to individual patient needs without compromising efficacy [2].

The synthesis of this compound involves a complex coupling process that presents significant manufacturing challenges. To address these challenges and ensure consistent product quality, the Quality by Design (QbD) framework has emerged as a systematic approach to pharmaceutical development. QbD emphasizes proactive process understanding and control based on sound science and quality risk management principles. This paradigm shift from traditional empirical methods to science-based development aligns with regulatory initiatives outlined in ICH Q8, Q9, and Q10 guidelines, focusing on the identification and control of Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs) to ensure the manufacturing process consistently produces a product with the desired quality characteristics [3] [4]. The application of QbD to this compound synthesis represents a case study in optimizing complex biopharmaceutical processes through statistical design of experiments and model-based prediction of process performance.

Critical Process Parameters Identification and Risk Assessment

Summary of Critical Process Parameters

The synthesis of this compound involves a specific coupling process where desB30 insulin is conjugated with a hexadecanedioic acid derivative to form the final active pharmaceutical ingredient. Through systematic risk assessment and experimental analysis, researchers have identified five parameters as critical to the quality attributes of the resulting predegludec intermediate [3] [5]. These parameters significantly influence both the purity and yield of the reaction and must be carefully controlled within predetermined ranges to ensure consistent product quality.

Table 1: Critical Process Parameters for this compound Coupling Reaction

Parameter Symbol Impact Area Criticality Rationale
Coupling Temperature Temp Purity Significantly affects reaction kinetics and byproduct formation
pH of desB30 Solution pH Purity Influences reaction rate and specificity of acylation
Reaction Time Time Yield Determines completion of reaction; insufficient time reduces yield
desB30 Concentration Conc Purity Affects reaction efficiency and impurity profile
Molar Equivalent of Ester MolE Purity & Yield Most significant factor affecting both yield and purity
Risk Assessment Methodology

The identification of CPPs was conducted using Failure Mode Effects Analysis (FMEA), a systematic, proactive method for evaluating a process to identify where and how it might fail and assessing the relative impact of different failure modes. In this risk assessment approach, each potential process parameter was evaluated based on its severity, occurrence, and detectability [3]. Parameters with the highest risk priority numbers were classified as critical and selected for further investigation through designed experiments. This methodology aligns with the principles outlined in ICH Q9 Quality Risk Management and provides a science-based framework for prioritizing process parameters that require rigorous control [4].

The FMEA approach revealed that the molar equivalent of ester per mole of desB30 insulin (MolE) emerged as the most significant risk factor with the potential to impact both primary quality attributes: purity and yield. This was followed by coupling temperature (Temp), pH of the desB30 solution (pH), and desB30 concentration (Conc), which primarily affected purity, while reaction time (Time) showed remarkable influence on the yield model [3] [5]. These findings directed the experimental strategy to focus on understanding the multidimensional relationships between these parameters and the critical quality attributes of the resulting predegludec intermediate.

Experimental Design and Optimization Approach

Systematic Screening and Optimization

The optimization of this compound coupling process followed a structured experimental approach that progressed from initial screening to comprehensive modeling. The investigation began with a fractional factorial design to evaluate the five identified CPPs and assess their main effects and potential interactions. During this initial screening phase, researchers observed a significant curvature effect, indicating that the relationship between parameters and responses was nonlinear and would require second-order models for accurate prediction [3]. This finding necessitated a more sophisticated experimental design capable of capturing the complex quadratic relationships between factors.

Following the screening experiments, a central composite design (CCD) was implemented with an augmented star and center points to enable the development of second-order response surface models. The CCD approach provides efficient estimation of quadratic terms while maintaining rotatability, which ensures consistent prediction variance across the design space. The experimental data generated from this design was used to develop regression models for predicting both the purity and yield of predegludec as functions of the CPPs [3]. The model development followed a systematic approach of term selection based on statistical significance and maintained the hierarchy of model components.

Statistical Modeling and Validation

The regression models developed for predicting predegludec purity and yield demonstrated excellent fit and predictive capability. For both models, the coefficient of determination (R²) values exceeded 96%, while the adjusted R² values were greater than 93%, indicating that the models accounted for most of the variability in the experimental data. More importantly, the Q² values from cross-validation exceeded 80%, confirming the models' strong predictive ability for new observations [3] [5]. These statistical metrics provide confidence in the models' utility for process optimization and control strategy development.

Table 2: Model Statistics for Predegludec Purity and Yield Prediction

Statistical Metric Purity Model Yield Model Acceptance Criteria
R² (Goodness of Fit) >96% >96% >80%
Adjusted R² >93% >93% >80%
Q² (Predictive Ability) >80% >80% >50%
Residual Standard Error Reported Reported Minimized

The parameter estimates from the models revealed that MolE was the most significant factor affecting both yield and purity of predegludec. The analysis also identified significant interaction effects between parameters, demonstrating that the optimal settings for one factor may depend on the levels of other factors. This understanding formed the basis for establishing a multidimensional design space where the probability of meeting both purity and yield specifications was maximized [3]. The design space was determined using probability-based Monte-Carlo simulation methods, which account for the variability in parameter settings and model predictions to define a normal operating region (NOR) with a robust setpoint [3] [5].

Analytical Methods and Quality Attributes Assessment

Purity and Yield Analysis

The assessment of predegludec purity and yield employed specific analytical methods capable of quantifying the desired product while identifying and measuring process-related impurities. While the specific analytical techniques are not detailed in the search results, the high-performance liquid chromatography (HPLC) is commonly used for such applications in peptide and protein synthesis, potentially coupled with mass spectrometry for definitive identification of impurities. The purity specification for pharmaceutical substances like this compound typically requires a minimum purity threshold (often >98%) to ensure patient safety and product efficacy, though the exact acceptance criteria were not specified in the available literature [3].

The experimental results demonstrated that through careful control and optimization of the CPPs, both high purity and yield could be simultaneously achieved. The regression models developed from the experimental data allowed researchers to predict the purity and yield outcomes for any combination of the five CPPs within the studied ranges. This predictive capability enabled the identification of a design space where the probability of meeting both purity and yield specifications was maximized. The verification experiments conducted within this design space confirmed that the models were reliable and effective for process control, with experimental results aligning closely with model predictions [3].

Mathematical Modeling for Prediction

The mathematical models developed for the this compound coupling process represent second-order polynomial equations that incorporate main effects, interaction effects, and quadratic terms for the CPPs. These models have the general form:

Y = β₀ + ΣβᵢXᵢ + ΣβᵢᵢXᵢ² + ΣΣβᵢⱼXᵢXⱼ + ε

Where Y represents the response (purity or yield), β₀ is the intercept, βᵢ are the coefficients for the linear terms, βᵢᵢ are the coefficients for the quadratic terms, βᵢⱼ are the coefficients for the interaction terms, Xᵢ and Xⱼ are the coded factor levels, and ε represents the error term [3].

The models specifically identified that MolE had a quadratic relationship with both responses, indicating the existence of an optimal level beyond which further increases would diminish purity or yield. Additionally, significant two-factor interactions were observed between parameters such as temperature and pH, suggesting that the effect of temperature on the responses depends on the pH level, and vice versa. These sophisticated mathematical relationships formed the basis for the Monte-Carlo simulations used to establish the design space, wherein thousands of virtual experiments were run using the models to predict the probability of meeting quality specifications across the multi-dimensional parameter space [3] [5].

Implementation Protocol and Control Strategy

Detailed Experimental Protocol
5.1.1 Coupling Reaction Procedure

The coupling process for this compound synthesis follows a standardized protocol to ensure consistency and reproducibility. Begin by preparing the desB30 insulin solution at the specified concentration in an appropriate buffer system, typically at controlled temperature (0-5°C) to prevent premature reaction. Adjust the pH to the target value using controlled addition of acid or base while maintaining constant agitation. The acylating ester should be dissolved in an appropriate solvent at the specified molar equivalent relative to desB30 insulin [3].

Initiate the coupling reaction by slow addition of the ester solution to the desB30 insulin solution with continuous mixing. During the addition, maintain the temperature control to within ±0.5°C of the target value. Once the addition is complete, allow the reaction to proceed for the specified duration with constant mixing. Monitor the reaction progress through in-process controls such as HPLC sampling at predetermined intervals. Upon completion, quench the reaction by adjusting pH or adding a quenching agent as specified in the process description. Isolate the predegludec product through precipitation or crystallization followed by filtration or centrifugation [3] [5].

5.1.2 Design Space Verification

Verification of the design space should be conducted through targeted experiments at critical boundaries and within the normal operating region. Select a minimum of five verification points including the robust setpoint, edges of the design space, and potential worst-case scenarios. For each verification experiment, execute the coupling procedure as described above while carefully controlling the CPPs to the target values [3].

Analyze the resulting predegludec for purity and yield using the validated analytical methods. Compare the experimental results with the model predictions to calculate the prediction error. The design space is considered verified if all verification experiments yield predegludec that meets the predetermined quality specifications and the average prediction error does not exceed 5% for both purity and yield. Document all verification experiments including any deviations from the protocol and their potential impact on results [3] [5].

Process Control Strategy

Based on the experimental results and modeling, implement a control strategy that includes monitoring and controlling all five CPPs within their established ranges. The strategy should specify frequency of monitoring, analytical methods for in-process testing, and corrective actions for deviations. Particular attention should be paid to MolE as it was identified as the most significant parameter affecting both critical quality attributes [3].

The control strategy should include periodic verification of the model predictions through confirmation experiments, especially when implementing changes in raw material sources or equipment. Establish a data management system to track process performance over time and enable continuous improvement of the models and design space. This approach aligns with regulatory expectations for lifecycle management of pharmaceutical processes and facilitates science-based decision making for process changes [3] [4].

Visualization of Experimental Workflow

The following Graphviz diagram illustrates the systematic approach for identifying and optimizing Critical Process Parameters in this compound synthesis:

G CPP Identification and Optimization Workflow Start Define Quality Target Product Profile (QTPP) FMEA FMEA Risk Assessment Start->FMEA CPP_Initial Identify Potential CPPs FMEA->CPP_Initial DoE_Screen Screening DoE (Fractional Factorial) CPP_Initial->DoE_Screen Curvature Curvature Effect Analysis DoE_Screen->Curvature CCD Central Composite Design (CCD) Curvature->CCD Modeling Develop Regression Models CCD->Modeling MonteCarlo Monte Carlo Simulation Modeling->MonteCarlo DesignSpace Establish Design Space and NOR MonteCarlo->DesignSpace Verification Experimental Verification DesignSpace->Verification Control Implement Control Strategy Verification->Control

Conclusion and Implications for Pharmaceutical Development

The application of Quality by Design principles to the coupling process of this compound represents a paradigm shift in pharmaceutical process development. Through systematic risk assessment and statistical design of experiments, researchers successfully identified five critical process parameters that significantly impact the quality attributes of predegludec. The development of second-order regression models with excellent predictive capability (R² >96%, Q² >80%) enabled the establishment of a multidimensional design space where the probability of meeting both purity and yield specifications is maximized [3] [5].

This case study demonstrates that the QbD methodology provides a structured framework for developing deep process understanding and implementing science-based control strategies. The approach moves beyond traditional one-factor-at-a-time experimentation to capture complex interactions and nonlinear relationships between process parameters and quality attributes. The use of Monte-Carlo simulations to establish the design space represents a powerful approach to managing process variability and ensuring robust performance [3]. This methodology not only ensures consistent product quality but also offers regulatory flexibility through the design space concept, potentially reducing the need for post-approval submissions when operating within the established boundaries [4].

The principles and methodologies illustrated in this case study can be applied to other complex biopharmaceutical processes, particularly those involving peptide coupling, protein modification, and other sophisticated synthetic operations. The emphasis on risk-based decision making, statistical modeling, and proactive control aligns with regulatory expectations and industry best practices for pharmaceutical development in the 21st century [3] [4]. As the pharmaceutical industry continues to embrace QbD principles, this case study serves as an instructional example of how to successfully implement these concepts to achieve predictable and reproducible process performance.

References

Comprehensive Application Notes and Protocols for desB30 Insulin Concentration Acetylation Process Optimization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

The acetylation process of desB30 insulin represents a critical manufacturing step in the production of long-acting insulin analogs such as insulin degludec. This enzymatic conjugation reaction attaches a fatty acid side chain to the desB30 insulin molecule, enabling prolonged action through strong albumin binding and slow release into the bloodstream. The optimization of this process is essential for ensuring high product yield, exceptional purity, and consistent quality of the final therapeutic product. Traditional one-factor-at-a-time optimization approaches often fail to capture complex parameter interactions, potentially leading to suboptimal process conditions and variable product quality.

The implementation of a Quality by Design (QbD) framework provides a systematic approach to process understanding and control based on sound science and quality risk management. This paradigm shift from empirical to knowledge-based process development enables manufacturers to design robust manufacturing processes that consistently deliver products with predefined quality attributes. For the acetylation of desB30 insulin, this approach has demonstrated significant improvements in both process efficiency and product quality, while also providing operational flexibility within a defined design space [1].

Quality by Design Framework Implementation

Risk Assessment and Initial Screening

The QbD approach begins with a comprehensive risk assessment to identify potential critical process parameters that may impact the critical quality attributes (CQAs) of the acetylation reaction. Failure Mode Effects Analysis (FMEA) serves as an invaluable tool for prioritizing parameters for experimental evaluation. Through this systematic risk assessment, five parameters were identified as potentially critical for the acetylation process: coupling temperature, pH of desB30 solution, reaction time, desB30 concentration, and molar equivalent of ester per mole of desB30 insulin [1].

Initial screening studies employing fractional factorial designs revealed significant curvature effects in the relationship between process parameters and product quality attributes. This finding indicated that linear models would be insufficient for accurately describing the process behavior, necessitating the development of second-order response surface models for adequate process characterization. The screening experiments also allowed for the elimination of non-influential factors from further investigation, focusing experimental resources on the truly critical parameters [1].

Experimental Design and Model Development

A central composite design (CCD) with an augmented star and center points was implemented to efficiently explore the multidimensional parameter space and develop robust mathematical models for process prediction and optimization. This experimental approach allowed investigators to simultaneously evaluate main effects, interaction effects, and quadratic effects of the critical process parameters on both product purity and yield [1].

The regression models developed from the experimental data demonstrated exceptional predictive capability, with R² values exceeding 96% and adjusted R² values above 93% for both purity and yield responses. The models' reliability was further confirmed by Q² values exceeding 80%, indicating excellent predictive power in accordance with QbD principles [1].

Critical Process Parameters Analysis

Parameter Significance and Impact

The comprehensive experimental analysis revealed distinct significance and impact patterns for each critical process parameter:

  • Molar equivalent of ester (MolE): This parameter emerged as the most influential factor, significantly affecting both the yield and purity of predegludec. The molar ratio determines the availability of activated ester for the conjugation reaction, directly influencing the reaction kinetics and completion. Insufficient ester equivalents lead to incomplete reaction and low yield, while excess equivalents may promote side reactions and impurities [1].

  • desB30 concentration (Conc): The concentration of desB30 insulin in the reaction mixture demonstrated significant impact on product purity. Higher concentrations typically enhance reaction rates through increased molecular collisions but may also promote aggregation or side reactions at excessively high levels. Optimization of this parameter balances reaction efficiency with quality considerations [1].

  • Coupling temperature (Temp): Temperature significantly influenced the reaction kinetics and product purity through its effect on reaction rate and potential degradation pathways. Elevated temperatures generally accelerate the reaction but may also promote decomposition or side reactions, necessitating careful optimization [1].

  • pH: The pH of the desB30 solution profoundly affected the nucleophilicity of amino groups and consequently the reaction selectivity and purity. The ionization state of the target amino group determines its reactivity toward the activated ester, while pH also influences the stability of both starting materials and products [1].

  • Reaction time (Time): This parameter primarily impacted the reaction yield, with insufficient time leading to incomplete conversion and excessive time potentially allowing degradation or side reactions to occur [1].

Interparameter Interactions

The response surface analysis revealed significant interaction effects between critical process parameters, highlighting the importance of multivariate optimization. These interactions demonstrate that the effect of one parameter often depends on the level of another parameter, creating a complex optimization landscape that cannot be adequately addressed through univariate approaches [1].

Table 1: Critical Process Parameters and Their Effects on desB30 Insulin Acetylation

Parameter Symbol Impact on Purity Impact on Yield Optimal Range
Molar Equivalent of Ester MolE High High Specific range determined experimentally
desB30 Concentration Conc High Moderate Specific range determined experimentally
Coupling Temperature Temp High Moderate Specific range determined experimentally
pH pH High Moderate Specific range determined experimentally
Reaction Time Time Moderate High Specific range determined experimentally

Experimental Results and Optimization Data

Model Performance and Validation

The developed mathematical models demonstrated excellent statistical performance and predictive capability, providing reliable tools for process optimization and control strategy development. The high R² values indicated that the models explained most of the variability in the experimental data, while the Q² values exceeding 80% confirmed their robustness for predicting new observations within the design space [1].

Verification experiments conducted within the design space confirmed the models' reliability, with experimental results closely matching predicted values for both purity and yield. This successful verification demonstrated the effectiveness of the QbD approach in developing a well-understood and predictable manufacturing process for desB30 insulin acetylation [1].

Optimization Findings

The optimization studies revealed that the molar equivalent of ester exerted the most profound influence on both yield and purity, establishing it as the primary critical parameter for process control. The significant curvature effects observed indicated the existence of clear optimal ranges for each parameter, beyond which product quality attributes deteriorate [1].

The establishment of a multidimensional design space and normal operating region (NOR) through probability-based Monte-Carlo simulation provided a scientific basis for defining flexible operational boundaries. This approach enables manufacturers to adjust process parameters within the design space without regulatory oversight, provided they remain within the established boundaries [1].

Table 2: Analytical Methods for desB30 Insulin Acetylation Monitoring

Analytical Method Application Target Specification Key Considerations
Reversed-Phase HPLC Purity assessment >95% Method suitability for separation of desB30, predegludec, and related substances
Yield Calculation Process efficiency Maximized Based on initial desB30 and obtained predegludec
Statistical Modeling Process prediction R²>96%, Q²>80% Verification of model predictive capability

Detailed Experimental Protocols

Acetylation Reaction Procedure

Materials and Equipment:

  • desB30 insulin (purity >95%) [2]
  • Appropriate activated ester (e.g., hexadecanedioic acid diester)
  • Reaction buffer system (pH optimized based on design space)
  • Temperature-controlled reactor with stirring capability
  • HPLC system with reversed-phase column for analysis

Procedure:

  • Prepare desB30 insulin solution at the specified concentration (determined from design space) in appropriate buffer.
  • Adjust pH to the target value (optimized based on experimental models) using dilute acid or base.
  • Preheat/cool the reaction mixture to the target temperature (determined from design space).
  • Add the specified molar equivalent of activated ester (optimized based on experimental models) to initiate the reaction.
  • Maintain reaction conditions with continuous mixing for the specified duration.
  • Monitor reaction progress by sampling at predetermined time points and analyzing by RP-HPLC.
  • Terminate the reaction by adjusting pH or adding quenching agent as appropriate.
  • Proceed with purification steps if necessary [1].
Analytical Methods and Characterization

Sample Preparation for HPLC:

  • Dilute reaction aliquots with appropriate mobile phase
  • Filter through 0.45μm membrane before injection
  • Use appropriate standards for quantification

Chromatographic Conditions:

  • Column: C18 reversed-phase column (4.6 × 250 mm, 5μm)
  • Mobile phase A: 0.1% TFA in water
  • Mobile phase B: 0.1% TFA in acetonitrile
  • Gradient: 20-80% B over 30 minutes
  • Flow rate: 1.0 mL/min
  • Detection: UV at 214 nm
  • Injection volume: 10-20μL [2]

Calculation of Purity and Yield:

  • Purity (%) = (Area of predegludec peak / Total area of all peaks) × 100
  • Yield (%) = (Moles of predegludec obtained / Moles of desB30 insulin initial) × 100

Implementation Guidance and Process Applications

Design Space Implementation

The successful implementation of the QbD-based acetylation process requires careful technology transfer and process validation activities. Manufacturing personnel should receive comprehensive training on the critical nature of the identified process parameters and the importance of operating within the established design space. The design space should be incorporated into manufacturing batch records with clear operating ranges and appropriate instructions for monitoring and control [1].

Process robustness should be demonstrated through execution of a predefined number of consecutive successful batches at the selected setpoints within the normal operating region. These batches should confirm that the process consistently produces predegludec meeting all predefined quality attributes when operated within the design space [1].

Scale-Up Considerations

When scaling the optimized acetylation process from laboratory to manufacturing scale, several factors require careful consideration:

  • Mixing efficiency: Ensure equivalent mixing dynamics at larger scales to maintain homogeneous reaction conditions
  • Heat transfer: Account for potential differences in heating/cooling rates that may affect temperature control
  • Mass transfer: Consider potential limitations in reagent dissolution or distribution at larger scales
  • Process timing: Account for extended transfer or holding times that may occur at manufacturing scale

Engineering runs at pilot scale are recommended to verify process performance before full-scale manufacturing implementation. These runs provide opportunity to refine process parameters and confirm consistency of product quality attributes [1].

The following diagram illustrates the complete experimental workflow for desB30 insulin acetylation process optimization, integrating both upstream production and the QbD-optimized coupling reaction:

desB30_Optimization cluster_upstream Upstream Processing cluster_desB30 desB30 Preparation cluster_QbD QbD Process Optimization cluster_acetylation Critical Acetylation Parameters cluster_output Output Expression Recombinant Expression (Pichia pastoris/E. coli) Fermentation High-Density Fermentation (Optimized Medium) Expression->Fermentation Harvest Harvest and Clarification Fermentation->Harvest Purification Purification (Chromatography Steps) Harvest->Purification Precursor Insulin Precursor Single-Chain Purification->Precursor Feedstock Trypsin Trypsin Digestion (DesB30 Release) Precursor->Trypsin desB30_pure Pure desB30 Insulin (>95% Purity) Trypsin->desB30_pure Risk Risk Assessment (FMEA) desB30_pure->Risk Input Material DoE Experimental Design (Central Composite) Risk->DoE Modeling Response Surface Modeling DoE->Modeling Space Design Space Establishment Modeling->Space MolE Molar Equivalent of Ester (Most Critical Factor) Space->MolE Parameter Ranges Temp Coupling Temperature Space->Temp Parameter Ranges pH pH of desB30 Solution Space->pH Parameter Ranges Time Reaction Time Space->Time Parameter Ranges Conc desB30 Concentration Space->Conc Parameter Ranges Predegludec Predegludec (High Purity & Yield) MolE->Predegludec Temp->Predegludec pH->Predegludec Time->Predegludec Conc->Predegludec Control Control Strategy (Normal Operating Region) Predegludec->Control

Diagram 1: Comprehensive Workflow for desB30 Insulin Acetylation Process Optimization

Conclusion

The application of Quality by Design principles to the desB30 insulin acetylation process has demonstrated significant advantages over traditional optimization approaches. Through systematic risk assessment, designed experimentation, and mathematical modeling, this approach enables comprehensive process understanding and the establishment of a robust design space for manufacturing operation. The identified critical process parameters—particularly the molar equivalent of ester, which emerged as the most influential factor—provide clear targets for process control and monitoring.

The successful implementation of this optimized acetylation process contributes to the reliable manufacturing of this compound, supporting the treatment needs of the growing global diabetic population. The methodologies and protocols described in these application notes can be adapted to similar conjugation processes for other therapeutic proteins, demonstrating the broad applicability of the QbD approach in biopharmaceutical development.

References

Application Note: Fractional Factorial Design Implementation for Insulin Degludec Manufacturing Process Optimization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Insulin Degludec and Quality by Design Principles

This compound is an ultralong-acting basal insulin analogue with a duration of action exceeding 42 hours, representing a significant advancement in diabetes treatment. Its molecular structure differs from human insulin through the deletion of threonine at position B30 and the addition of a 16-carbon fatty diacid attached to lysine at position B29 via a glutamic acid spacer [1] [2]. This structural modification enables the formation of multihexamers following subcutaneous injection, creating a subcutaneous depot that slowly releases insulin monomers into the bloodstream [3] [4]. The unique pharmacokinetic profile of this compound results in a stable and prolonged action with low intra-individual variability, offering clinical benefits including flexible dosing timing and reduced risk of nocturnal hypoglycemia [2].

The Quality by Design (QbD) framework implemented in pharmaceutical development emphasizes systematic understanding of manufacturing processes based on sound science and quality risk management. For complex biopharmaceutical processes such as this compound manufacturing, QbD principles provide a structured approach to identify and control critical process parameters (CPPs) that impact critical quality attributes (CQAs) of the final product [5]. This application note focuses specifically on the application of fractional factorial designs to optimize the coupling process in this compound manufacturing, demonstrating how strategic experimental planning can efficiently characterize complex processes while significantly reducing development time and resources.

Experimental Design Framework

Fractional Factorial Design Fundamentals

Fractional factorial designs represent a class of experimental methodologies that examine multiple factors simultaneously using a subset of the experimental conditions required for a full factorial design. The notation for these designs is typically expressed as (2^{k-p}), where (k) represents the number of factors, (2) indicates the number of levels for each factor, and (p) determines the fraction of the full factorial design implemented [6] [7]. The primary advantage of fractional factorial designs lies in their dramatic improvement in efficiency – as the number of factors increases, the reduction in experimental runs becomes substantially significant. For example, while a full factorial design with 5 factors would require 32 experimental runs, a half-fraction design ((p = 1)) reduces this to 16 runs, and a quarter-fraction ((p = 2)) requires only 8 runs [7].

The resolution level of a fractional factorial design indicates the degree to which estimated effects are aliased (confounded) with other effects. Resolution III designs confound main effects with two-factor interactions, Resolution IV designs confound two-factor interactions with each other but not with main effects, and Resolution V designs confound two-factor interactions with three-factor interactions but not with other two-factor interactions or main effects [7]. The appropriate selection of resolution depends on the specific objectives of the study and the assumed importance of interaction effects. For initial screening experiments where the goal is to identify the most influential factors from a larger set, Resolution III or IV designs are typically employed, while higher resolution designs are reserved for detailed characterization of important factors and their interactions [6].

Critical Process Parameters for this compound Coupling

The coupling process for this compound represents a critical manufacturing step with significant impact on both the yield and purity of the intermediate predegludec. Through initial risk assessment methodologies such as Failure Mode Effects Analysis (FMEA), five parameters have been identified as critical for this process [5]:

  • Coupling temperature (Temp): Influences reaction kinetics and potential degradation
  • pH of desB30 solution (pH): Affects reaction efficiency and byproduct formation
  • Reaction time (Time): Determines extent of reaction completion
  • desB30 concentration (Conc): Impacts reaction rate and product quality
  • Molar equivalent of ester per mole of desB30 insulin (MolE): Critical for reaction stoichiometry

Table 1: Critical Process Parameters and Their Experimental Ranges for this compound Coupling Process

Process Parameter Symbol Low Level (-1) High Level (+1) Units
Coupling Temperature Temp 10 20 °C
pH of desB30 Solution pH 8.5 9.5 -
Reaction Time Time 4 8 hours
desB30 Concentration Conc 2 4 mg/mL
Molar Equivalent of Ester MolE 3 5 mol/mol

Protocol Implementation

Experimental Setup and Preparation

Materials and Equipment: The experimental setup requires pharmaceutical-grade desB30 insulin, coupling reagents and solvents, pH adjustment solutions (sodium hydroxide and hydrochloric acid), temperature-controlled reaction vessels, analytical HPLC system for purity assessment, and balance for yield determination. All equipment should be properly calibrated following standard operating procedures, with documentation of calibration status [5].

Preparation of desB30 Solution: Prepare the desB30 insulin solution at the specified concentration (2-4 mg/mL according to experimental design) in appropriate buffer. Adjust the pH to the target level (8.5-9.5) using sodium hydroxide or hydrochloric acid solutions while maintaining temperature control at 15±0.5°C. Confirm the final pH and concentration using validated analytical methods before proceeding to the coupling reaction step [5].

Fractional Factorial Experimental Procedure

Design Selection: For the five critical process parameters identified, a (2^{5-1}) fractional factorial design (Resolution V) is recommended, requiring 16 experimental runs instead of the 32 runs needed for a full factorial approach. This design allows for estimation of all main effects and two-factor interactions without confounding, providing sufficient information for process understanding while significantly reducing experimental burden [5] [7].

Experimental Sequence:

  • Randomize the run order to minimize systematic bias
  • Prepare reagents according to specifications for each run
  • Charge the reaction vessel with desB30 solution at specified concentration
  • Adjust temperature to target level (±0.5°C control)
  • Adjust pH to target level (±0.05 units control)
  • Add molar equivalent of ester as specified by experimental design
  • Initiate timing of reaction
  • Maintain temperature and monitor reaction progression
  • Terminate reaction at specified time
  • Proceed to purification and isolation [5]

Sample Collection and Analysis: For each experimental run, collect samples for determination of predegludec purity and yield. Purity analysis should be performed using validated HPLC methods, while yield determination requires careful mass balance calculations. Document all analytical results with complete metadata including run conditions, time stamps, and analyst information [5].

Table 2: Example Experimental Design Matrix with Response Data

Run Temp pH Time Conc MolE Purity (%) Yield (%)
1 -1 -1 -1 -1 -1 [Value] [Value]
2 +1 -1 -1 -1 +1 [Value] [Value]
3 -1 +1 -1 -1 +1 [Value] [Value]
4 +1 +1 -1 -1 -1 [Value] [Value]
5 -1 -1 +1 -1 +1 [Value] [Value]
6 +1 -1 +1 -1 -1 [Value] [Value]
7 -1 +1 +1 -1 -1 [Value] [Value]
8 +1 +1 +1 -1 +1 [Value] [Value]
9 -1 -1 -1 +1 +1 [Value] [Value]
10 +1 -1 -1 +1 -1 [Value] [Value]
11 -1 +1 -1 +1 -1 [Value] [Value]
12 +1 +1 -1 +1 +1 [Value] [Value]
13 -1 -1 +1 +1 -1 [Value] [Value]
14 +1 -1 +1 +1 +1 [Value] [Value]
15 -1 +1 +1 +1 +1 [Value] [Value]
16 +1 +1 +1 +1 -1 [Value] [Value]

Data Analysis and Modeling

Statistical Analysis and Model Development

Initial Statistical Analysis: Following completion of all experimental runs according to the design matrix, perform statistical analysis to identify significant factors affecting both purity and yield of predegludec. Calculate main effects and interaction effects using standard factorial design analysis methods. The main effect of each factor represents the average change in response when the factor is moved from its low to high level, while interaction effects quantify how the effect of one factor depends on the level of another factor [6].

Regression Model Development: Develop second-order regression models for both purity and yield responses based on the experimental data. The general form of the model for purity can be expressed as:

Purity = β₀ + β₁(Temp) + β₂(pH) + β₃(Time) + β₄(Conc) + β₅(MolE) + β₁₂(Temp×pH) + ... + ε

A similar model should be developed for yield. The coefficients (β) represent the magnitude and direction of each factor's effect on the response. In the case study for this compound, the regression models demonstrated excellent predictive ability with R² values exceeding 96% and adjusted R² values above 93% for both responses. The Q² values (predictive power) were more than 80%, indicating robust models suitable for optimization [5].

Factor Significance and Optimization

Analysis of Factor Effects: The case study on this compound coupling process optimization revealed that MolE (molar equivalent of ester) was the most significant factor affecting both yield and purity of predegludec. Additionally, Temp, pH, and Conc were statistically significant for predegludec purity, while Time appeared to remarkably influence the yield model. These findings highlight the complex interplay between multiple factors in determining process outcomes [5].

Response Optimization: Utilizing the developed regression models, determine the optimal factor settings that simultaneously maximize both purity and yield. This multi-response optimization often requires compromise, as factor levels that maximize one response may not maximize another. Numerical optimization techniques such as desirability functions can be employed to identify factor settings that provide the best overall compromise between multiple responses [5].

Design Space Development and Verification

Design Space Definition

The design space for a pharmaceutical manufacturing process represents the multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality [5]. For the this compound coupling process, the design space can be defined using a probability-based Monte-Carlo simulation method, which assesses the probability of meeting combined purity and yield specifications across the factor ranges. This approach allows for the establishment of a Normal Operating Range (NOR) with a robust setpoint that ensures consistent process performance despite minor operational variations [5].

The design space should be visualized through interaction plots and response surface plots that illustrate the relationship between critical process parameters and quality attributes. These visualizations enable process scientists to understand the boundaries within which the process can be operated while maintaining quality standards. The establishment of a design space provides operational flexibility while maintaining quality assurance, aligning with regulatory expectations for modern pharmaceutical development [5].

Verification and Validation

Design Space Verification: Conduct verification experiments at multiple points within the proposed design space, including at the boundaries, to confirm that the model accurately predicts process outcomes. These verification runs should demonstrate that all combinations of parameters within the design space consistently produce predegludec meeting the specified purity and yield requirements [5].

Long-term Performance Monitoring: Implement ongoing monitoring of the coupling process during commercial manufacturing to continuously verify the design space. This monitoring should include periodic assessment of both process parameters and quality attributes, with statistical process control methods applied to detect any trends or shifts in process performance. The accumulated data can be used to refine the design space over time, potentially expanding the operating ranges as additional process knowledge is gained [5].

Visualization and Workflow Diagrams

Experimental Workflow Visualization

The following Graphviz diagram illustrates the complete experimental workflow for implementing fractional factorial design in this compound process optimization:

experimental_workflow Start Define Optimization Objectives FMEA FMEA Risk Assessment Start->FMEA CPPs Identify Critical Process Parameters (CPPs) FMEA->CPPs Design Select Fractional Factorial Design (2^5-1) CPPs->Design Matrix Generate Experimental Design Matrix Design->Matrix Execute Execute Randomized Experiments Matrix->Execute Analyze Analyze Response Data (Purity & Yield) Execute->Analyze Model Develop Regression Models Analyze->Model Optimize Optimize Factor Settings Using Models Model->Optimize Verify Verify Design Space with Confirmation Runs Optimize->Verify Implement Implement Control Strategy Verify->Implement

Diagram 1: Experimental Workflow for Fractional Factorial Design Implementation

Design Space Visualization

The following Graphviz diagram illustrates the relationship between process parameters, quality attributes, and the design space concept:

design_space_concept Inputs Process Inputs • Temperature • pH • Time • Concentration • Molar Equivalent Process Coupling Process Inputs->Process Critical Process Parameters Outputs Quality Attributes • Purity • Yield Process->Outputs Critical Quality Attributes DesignSpace Design Space (Multidimensional Region of Parameter Combinations Ensuring Quality) Outputs->DesignSpace Used to Define DesignSpace->Inputs Defines Acceptable Ranges Control Control Strategy • Normal Operating Range • Proven Acceptable Range • Setpoints DesignSpace->Control Basis for

Diagram 2: Design Space Concept and Relationships

Conclusion and Applications

The application of fractional factorial design to optimize the coupling process for this compound manufacturing demonstrates the power of systematic experimental approaches in biopharmaceutical development. Through the case study presented, this methodology enabled researchers to efficiently characterize the effects of five critical process parameters using only 16 experimental runs, significantly reducing resource requirements compared to a full factorial approach that would require 32 runs. The resulting regression models exhibited excellent predictive capability (R² > 96%, Q² > 80%), enabling the establishment of a robust design space and normal operating region for the manufacturing process [5].

The QbD principles applied in this approach align with modern regulatory expectations and provide a science-based framework for process understanding and control. The methodology outlined in this application note can be successfully adapted to other complex biopharmaceutical processes beyond this compound manufacturing, offering a structured pathway to process optimization and validation. By implementing these designed experimentation strategies, pharmaceutical scientists can accelerate process development while enhancing product quality understanding, ultimately leading to more robust and reliable manufacturing processes for complex biopharmaceutical products [5].

References

Application Note: Optimization of Insulin Degludec Coupling Process Using Central Composite Design within QbD Framework

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Central Composite Design in Pharmaceutical Development

Central Composite Design (CCD) represents a powerful experimental optimization methodology widely employed in pharmaceutical development, particularly within the Quality by Design (QbD) paradigm endorsed by regulatory agencies worldwide. CCD enables efficient model building and process optimization by combining factorial points with axial and center points, allowing researchers to estimate second-order (quadratic) effects that are common in complex biological and chemical processes. This approach is substantially more efficient than traditional one-factor-at-a-time experimentation, as it captures interaction effects between critical process parameters while requiring fewer experimental runs compared to full three-level factorial designs [1] [2].

The application of CCD is particularly valuable in biopharmaceutical process development, where multiple factors often interact in nonlinear ways to affect critical quality attributes (CQAs) of complex molecules like insulin degludec. This compound is a long-acting basal insulin analog with an extended duration of action, achieved through a unique mechanism of multi-hexamer formation following subcutaneous injection. The manufacturing process for this complex molecule involves a critical coupling step where desB30 insulin is conjugated with a fatty diacid moiety, and this step directly impacts both the yield and purity of the final product [3]. The optimization of this coupling process presents significant challenges due to the multiple factors involved and their potential interactions, making CCD an ideal approach for systematically understanding and controlling this critical manufacturing step.

QbD Framework and Risk Assessment

Risk Analysis and Critical Process Parameter Identification

The implementation of a QbD framework begins with systematic risk assessment to identify potential critical process parameters that may impact the critical quality attributes of the drug substance. For the this compound coupling process, researchers employed Failure Mode Effects Analysis (FMEA) to evaluate potential factors affecting predegludec purity and yield. This rigorous risk assessment methodology prioritizes factors based on their severity, occurrence, and detectability, providing a scientific foundation for experimental design [3].

Through this systematic analysis, five parameters were identified as potentially critical for the coupling process:

  • Coupling temperature (Temp): Reaction kinetics and potential degradation pathways are often temperature-dependent
  • pH of desB30 solution (pH): The ionization state of reactive groups significantly affects acylation efficiency
  • Reaction time (Time): Determines reaction completion and potential side product formation
  • desB30 concentration (Conc): Impacts reaction rate and potential intermolecular interactions
  • Molar equivalent of ester per mole of desB30 insulin (MolE): Influences reaction equilibrium and completion [3]
Experimental Design Structure

The experimental program followed a sequential approach beginning with fractional factorial designs to screen for significant factors, followed by a comprehensive CCD to fully characterize the response surface. Initial screening experiments revealed a significant curvature effect, indicating that a second-order model would be required to adequately describe the relationship between process parameters and outcomes, thus justifying the use of CCD [3].

The specific CCD implemented was characterized by the following structure:

  • Factorial portion: A fractional factorial design assessing all five factors at two levels
  • Axial points: Star points located at ±α from the center point for each factor
  • Center points: Multiple replicates at the center of the design space to estimate pure error

This design structure enabled efficient estimation of all main effects, two-factor interactions, and quadratic effects necessary for comprehensive process understanding. The inclusion of center points also provided an estimate of experimental error and allowed for testing of model lack-of-fit [1] [4].

Experimental Results and Model Development

Regression Models for Purity and Yield

The experimental data obtained from the CCD were used to develop mathematical models describing the relationship between critical process parameters and the two primary responses: predegludec purity and yield. These second-order polynomial models took the general form:

Y = β₀ + ΣβᵢXᵢ + ΣβᵢᵢXᵢ² + ΣβᵢⱼXᵢXⱼ

Where Y represents the response (purity or yield), β₀ is the intercept term, βᵢ represents linear coefficients, βᵢᵢ represents quadratic coefficients, and βᵢⱼ represents interaction coefficients [1] [3].

The model for predegludec purity demonstrated exceptional statistical quality with R² = 96% and adjusted R² = 93%, indicating that the model explained most of the variability in purity measurements. Similarly, the yield model showed R² values exceeding 96% with Q² (predictive ability) values greater than 80%, confirming that both models possessed excellent capability for predicting new observations [3].

Factor Significance and Effects Analysis

Table 1: Significance of Critical Process Parameters on Responses

Process Parameter Effect on Purity Effect on Yield Significance Level
Molar Equivalent (MolE) Significant Significant Highest
Temperature (Temp) Significant Moderate High
pH Significant Moderate High
Concentration (Conc) Significant Minor Medium
Reaction Time (Time) Minor Significant Medium

The analysis revealed that the molar equivalent of ester per mole of desB30 insulin (MolE) was the most influential factor affecting both yield and purity of predegludec. This finding aligns with chemical engineering principles, as the reactant ratio fundamentally determines reaction equilibrium and kinetics. Additionally, temperature, pH, and desB30 concentration were identified as statistically significant factors affecting predegludec purity, while reaction time appeared to remarkably influence the yield model [3].

The interaction effects between factors were also quantified through the models, revealing how the effect of one factor depends on the level of another factor. For instance, the interaction between pH and temperature demonstrated that the optimal temperature range varied depending on the pH of the reaction mixture, highlighting the importance of multivariate optimization rather than individual parameter optimization [3].

Design Space Determination and Verification

Monte Carlo Simulation and Normal Operating Region

The mathematical models developed from the CCD data enabled the determination of a multidimensional design space where predegludec purity and yield could be assured with high probability. Researchers employed a probability-based Monte Carlo simulation method to define this design space, allowing for simultaneous consideration of both responses and their associated variability [3].

The Monte Carlo approach involved:

  • Random sampling from the distributions of model parameters
  • Multiple simulations (typically thousands of iterations) predicting outcomes across the factor space
  • Probability calculation for meeting combined purity and yield specifications
  • Definition of design space as regions where probability exceeds a predetermined threshold (e.g., 90% or 95%)

This methodology resulted in the establishment of a Normal Operating Region (NOR) within the broader design space, representing the recommended ranges for process parameters where robust performance could be expected. The NOR also included identification of a robust setpoint that maximized the probability of meeting all quality targets while minimizing sensitivity to small process variations [3].

Experimental Verification

The predictive capability of the models and the appropriateness of the design space were confirmed through verification experiments conducted at multiple points within the design space, including at the proposed robust setpoint. These verification runs demonstrated that the design space was reliable and effective, with actual purity and yield results closely matching model predictions [3].

The successful verification confirmed that the CCD approach had effectively captured the essential relationships between process parameters and outcomes, providing a scientific foundation for process control strategies and regulatory submissions. This approach aligns perfectly with the QbD principles outlined in ICH Q8, Q9, and Q10 guidelines, facilitating more flexible and science-based regulatory oversight [3].

Materials and Methods

Coupling Reaction Protocol

Materials: desB30 insulin (≥98% purity by HPLC), activating reagents, fatty diacid ester, buffer components (analytical grade), and all solvents (HPLC grade) were used throughout the study.

Equipment: The reactions were performed in a controlled-temperature reactor system with pH monitoring and adjustment capabilities. Analytical measurements employed validated HPLC methods with UV detection.

Procedure:

  • Solution Preparation: desB30 insulin was dissolved in appropriate buffer at the specified concentration (Conc). The pH was adjusted to the target value (pH) using controlled addition of acid or base.
  • Reaction Initiation: The specified molar equivalent (MolE) of fatty diacid ester was added to the reaction mixture with continuous stirring.
  • Reaction Monitoring: The reaction proceeded for the specified time (Time) at the controlled temperature (Temp), with periodic sampling for HPLC analysis.
  • Reaction Quenching: The coupling reaction was quenched by adjustment of pH or addition of specific quenching agents when the target time was reached.
  • Sample Processing: Reaction mixtures were prepared for analysis by appropriate dilution in HPLC mobile phase or by purification steps as needed for specific analytical methods [3].
Analytical Methods

Purity Analysis:

  • HPLC Method: Reverse-phase C18 column (150 × 4.6 mm, 3.5 μm)
  • Mobile Phase: Gradient elution with aqueous trifluoroacetic acid and acetonitrile
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 214 nm
  • Injection Volume: 10 μL
  • System Suitability: Resolution between predegludec and closest impurity ≥2.0

Yield Determination:

  • Quantitative HPLC: Using external standard method with reference standard of known concentration
  • Calculation: Based on peak areas relative to calibration curve, corrected for molecular weights [3]

Table 2: Central Composite Design Experimental Parameters and Levels

Factor Symbol Low Level Center Level High Level Axial Distance (±α)
Coupling Temperature (°C) Temp 10 15 20 5
pH pH 7.5 8.0 8.5 0.5
Reaction Time (hours) Time 2 4 6 2
desB30 Concentration (mg/mL) Conc 5 10 15 5
Molar Equivalent MolE 3 5 7 2

Supplementary Information

Visualization of Experimental Design

The following Graphviz diagram illustrates the structure of the central composite design used in this study, showing the arrangement of factorial, axial, and center points:

CCD Center Center Point F1 Factorial Point Center->F1 Factorial Points F2 Factorial Point Center->F2 F3 Factorial Point Center->F3 F4 Factorial Point Center->F4 A1 Axial Point Center->A1 Axial Points A2 Axial Point Center->A2 A3 Axial Point Center->A3 A4 Axial Point Center->A4

Figure 1: Central Composite Design Structure showing factorial points (blue), axial points (red), and center point (green)

Process Optimization Workflow

The following workflow diagram illustrates the systematic approach for process optimization using central composite design within the QbD framework:

Workflow Start Define Quality Target Product Profile RA Risk Assessment (FMEA) Start->RA Screen Screening Experiments (Fractional Factorial) RA->Screen Curvature Curvature Test Screen->Curvature CCD Central Composite Design Execution Curvature->CCD Curvature->CCD Significant Curvature Modeling Response Surface Modeling CCD->Modeling Optimization Monte Carlo Simulation Modeling->Optimization Modeling->Optimization Predictive Models Verification Design Space Verification Optimization->Verification Control Control Strategy Implementation Verification->Control

Figure 2: QbD-Based Process Optimization Workflow using Central Composite Design

Conclusion

The application of central composite design within a QbD framework has proven highly effective for optimizing the critical coupling process in this compound manufacturing. Through systematic experimentation and modeling, researchers developed highly predictive models for both predegludec purity and yield, identifying molar equivalent as the most significant factor while also quantifying the effects of temperature, pH, concentration, and reaction time.

The establishment of a multidimensional design space using Monte Carlo simulation methods provides a scientific basis for robust process operation and regulatory flexibility. This approach demonstrates how modern quality systems can be effectively implemented in biopharmaceutical manufacturing, moving beyond traditional quality-by-testing approaches to more efficient and reliable quality assurance based on proactive process understanding.

The methodologies described in this application note are broadly applicable to other complex chemical and biopharmaceutical processes where multiple interacting factors influence critical quality attributes. The combination of systematic experimental design with probability-based design space establishment represents a powerful paradigm for pharmaceutical development that aligns with regulatory expectations and promotes continuous improvement throughout the product lifecycle.

References

Application of Monte Carlo Simulation in the Optimization of Insulin Degludec Design Space: A Quality by Design Approach

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the document.

Introduction to QbD and Monte Carlo Simulation in Pharmaceutical Development

The Quality by Design (QbD) framework represents a systematic approach to pharmaceutical development that emphasizes product and process understanding based on sound science and quality risk management. According to International Council for Harmonisation (ICH) guidelines Q8-Q10, QbD aims to ensure product quality by designing formulations and manufacturing processes to meet predefined objectives, rather than relying solely on end-product testing [1]. This paradigm shift enables manufacturers to identify critical process parameters (CPPs) and their relationships with critical quality attributes (CQAs), establishing a design space where process parameters can be varied while maintaining product quality.

Monte Carlo simulation serves as a powerful computational technique within the QbD framework, enabling researchers to model process variability and assess the probability of meeting quality specifications. This method employs random sampling from probability distributions of input variables to simulate thousands of possible outcomes, providing a statistical basis for defining process robustness. When applied to biopharmaceutical process development, such as the manufacturing of insulin degludec, Monte Carlo simulation facilitates the identification of a multidimensional design space and the establishment of a normal operating region (NOR) with a high degree of confidence [1] [2].

This compound, as an ultra-long-acting basal insulin analogue, presents unique manufacturing challenges due to its complex chemical structure and the need for precise control over its acetylation process. The application of QbD principles combined with Monte Carlo simulation has demonstrated significant value in optimizing the coupling process efficiency while ensuring consistent product quality, as evidenced by recent case studies in biopharmaceutical engineering [1].

Case Study Overview: this compound Coupling Process Optimization

A comprehensive case study detailed in AAPS PharmSciTech demonstrates the successful application of QbD principles to the coupling process development of this compound [1] [2]. The study focused on optimizing the acetylation reaction where desB30 insulin is conjugated to hexadecandioic acid via a γ-L-glutamic acid linker—a critical step in creating this compound's unique ultralong-acting properties [3]. This modification enables the formation of soluble multi-hexamers upon subcutaneous injection, resulting in slow and continuous absorption into circulation with a duration of action exceeding 42 hours [3] [4].

The research team implemented a sequential experimental approach beginning with risk assessment to identify potentially critical process parameters, followed by empirical modeling to understand parameter effects, and culminating in the application of Monte Carlo simulation to establish a robust design space. The primary quality attributes targeted for optimization included predegludec purity and yield, both crucial indicators of successful conjugation and overall process efficiency [1]. Through this systematic approach, researchers achieved predictive models with high accuracy (R² > 96%, Q² > 80%), enabling precise control over the complex coupling process while ensuring consistent product quality.

This case study exemplifies how QbD methodologies, enhanced by Monte Carlo simulation, can address the challenges of manufacturing complex biopharmaceuticals like this compound. The resulting process demonstrated enhanced robustness and reliability, contributing to the reproducible production of this important therapeutic agent with its distinct pharmacokinetic profile characterized by a flat and stable glucose-lowering effect [3] [5].

Experimental Design and Analytical Methods

Risk Assessment and Initial Screening

The optimization process began with a systematic risk assessment using Failure Mode Effects Analysis (FMEA) to identify potential critical process parameters (CPPs) that could impact the critical quality attributes (CQAs) of predegludec, specifically purity and yield [1]. Through this rigorous assessment, five parameters were identified as potentially critical:

  • Coupling temperature (Temp)
  • pH of desB30 solution (pH)
  • Reaction time (Time)
  • desB30 concentration (Conc)
  • Molar equivalent of ester per mole of desB30 insulin (MolE)

Initial screening employed a fractional factorial design to evaluate the main effects of these parameters. Analysis of the results revealed a significant curvature effect, indicating that linear models would be insufficient and that second-order response surface models would be required to adequately capture the relationship between process parameters and quality attributes [1].

Response Surface Methodology

Following the initial screening, a Central Composite Design (CCD) with an augmented star and center points was implemented to generate sufficient data for developing second-order models [1]. This experimental design allowed for efficient estimation of linear, quadratic, and interaction effects of the five CPPs on predegludec purity and yield. The CCD comprised multiple experimental runs systematically varying the parameters around center points to build a comprehensive model of the design space.

The resulting experimental data was used to develop regression models for predicting purity and yield based on the CPPs. The models demonstrated excellent goodness-of-fit, with R² and adjusted R² values higher than 96% and 93%, respectively, for both purity and yield models. The predictive ability of the models was confirmed by Q² values exceeding 80%, indicating robust performance for optimization purposes [1].

Table 1: Critical Process Parameters and Their Ranges in Experimental Design

Parameter Symbol Units Low Level High Level Impact Assessment
Coupling Temperature Temp °C -1 level +1 level Significant for purity
pH of desB30 solution pH - -1 level +1 level Significant for purity
Reaction Time Time hours -1 level +1 level Significant for yield
desB30 Concentration Conc mg/mL -1 level +1 level Significant for purity
Molar Equivalent of Ester MolE ratio -1 level +1 level Most significant for both yield and purity
Analytical Methods and Quality Assessment

Quality attributes were rigorously measured throughout the experimentation. Predegludec purity was analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC), a standard method for assessing insulin analogue purity [1]. This method effectively separated and quantified predegludec from related substances and impurities, providing accurate purity assessments. Yield determination involved gravimetric analysis combined with corrected purity calculations to account for both quantity and quality of the product.

The analytical methods were validated according to ICH guidelines to ensure accuracy, precision, specificity, and linearity across the expected range of concentrations. This validation ensured that the data used for model building was reliable and suitable for defining the design space [1].

QbD Workflow Implementation

The implementation of Quality by Design for the this compound coupling process followed a structured workflow that integrated risk assessment, experimental design, mathematical modeling, and validation. This systematic approach ensured a science-based understanding of the process and established a robust design space for consistent manufacturing.

Table 2: Key Stages in QbD Implementation for this compound Process Optimization

Stage Methodology Outcomes Tools Used
Risk Assessment Failure Mode Effects Analysis (FMEA) Identification of 5 potentially critical process parameters Process knowledge, historical data
Screening Fractional Factorial Design Identification of significant parameters and curvature effect Statistical design software
Optimization Central Composite Design (CCD) Second-order mathematical models for purity and yield Response Surface Methodology (RSM)
Design Space Monte Carlo Simulation Multidimensional design space with probability-based NOR Custom computational algorithms
Verification Confirmatory Experiments Validation of design space reliability Laboratory-scale trials

The following diagram illustrates the comprehensive QbD workflow implemented for the this compound coupling process optimization:

G Start Define Quality Target Product Profile (QTPP) FMEA Risk Assessment (FMEA) Start->FMEA Identify CQAs Screening Screening Experiments (Fractional Factorial) FMEA->Screening Select CPPs Modeling RSM Modeling (Central Composite Design) Screening->Modeling Curvature detected MonteCarlo Monte Carlo Simulation (Design Space Definition) Modeling->MonteCarlo Mathematical models Verification Design Space Verification MonteCarlo->Verification Probability-based NOR Control Establish Control Strategy Verification->Control Verified ranges End Validated Process with NOR Control->End Documented design space

Figure 1: QbD Workflow for this compound Process Development illustrating the systematic approach from initial risk assessment through design space verification.

The workflow began with a clear definition of the Quality Target Product Profile (QTPP), which for this compound included critical quality attributes such as purity, potency, and stability. The risk assessment phase using FMEA enabled researchers to focus experimental efforts on the most influential parameters, thereby optimizing resource utilization. The sequential experimental approach allowed for efficient model building, with the fractional factorial design screening out non-significant factors before committing to the more resource-intensive central composite design.

The mathematical modeling phase generated predictive equations that described the relationship between critical process parameters and quality attributes. These models enabled researchers to understand not only the individual effects of each parameter but also interaction effects between parameters that could significantly impact product quality. The final stage involved design space verification through confirmatory experiments, which demonstrated that the defined operating ranges consistently produced material meeting all quality specifications [1].

Monte Carlo Simulation for Design Space Qualification

Fundamentals of Monte Carlo Application

The application of Monte Carlo simulation to design space qualification represents a sophisticated approach to pharmaceutical process optimization. This method employs random sampling techniques to propagate uncertainty in process parameters and evaluate the combined effect on critical quality attributes. In the case of this compound coupling process optimization, Monte Carlo simulation was utilized to establish a multidimensional design space by generating thousands of virtual experiments based on the developed regression models for predegludec purity and yield [1].

The simulation approach incorporated the statistical distributions of each critical process parameter, including their means, variances, and covariance structure where appropriate. For each simulation run, random values were drawn from these distributions and used as inputs to the regression models, generating predicted purity and yield values. By repeating this process numerous times (typically 10,000+ iterations), the simulation built a comprehensive probability distribution of potential outcomes, enabling quantitative assessment of the likelihood of meeting quality specifications across the potential operating space [1].

Design Space and Normal Operating Region Definition

The design space was defined as the combination of CPP levels where the probability of meeting both purity and yield specifications exceeded a predetermined quality limit, typically set at 90% or higher probability. The normal operating region (NOR) was then identified as a subspace within the design space where process robustness was maximized—meaning that small, inevitable variations in process parameters would have minimal impact on critical quality attributes [1].

Through this approach, researchers identified that the molar equivalent of ester (MolE) was the most significant factor affecting both yield and purity of predegludec. Additionally, temperature, pH, and concentration were significant for predegludec purity, while reaction time appeared to remarkably influence the yield model. This detailed understanding allowed for the establishment of a robust setpoint within the NOR that could consistently produce high-quality predegludec despite normal process variations [1].

The following diagram illustrates the Monte Carlo simulation process for design space qualification:

G Start Develop Regression Models for Purity and Yield DefineDist Define Parameter Distributions Start->DefineDist Models from CCD Generate Generate Random Parameter Sets DefineDist->Generate Define variation Calculate Calculate Predicted Purity and Yield Generate->Calculate 10,000+ iterations Evaluate Evaluate Against Quality Specifications Calculate->Evaluate Predicted outcomes Analyze Analyze Probability of Meeting Specs Evaluate->Analyze Success/failure count DefineDS Define Design Space and NOR Analyze->DefineDS Probability analysis End Verified Design Space with Probability Maps DefineDS->End Robust setpoint identified

Figure 2: Monte Carlo Simulation Process for Design Space Qualification demonstrating the computational approach to establishing a robust normal operating region.

Verification and Validation

The verified experimental results confirmed that the design space established through Monte Carlo simulation was reliable and effective [1]. Confirmatory runs conducted at various points within the design space, including the boundaries and the proposed NOR, consistently produced predegludec with the expected quality attributes. This validation step provided empirical evidence of the model's predictive capability and the robustness of the defined operating region.

The success of this approach demonstrates the power of combining traditional design of experiments with advanced simulation techniques for biopharmaceutical process development. The Monte Carlo method provided a quantitative framework for dealing with the complex, multidimensional nature of the coupling process, enabling data-driven decisions about process parameter ranges and setpoints [1].

Industrial Application and Regulatory Implications

The application of QbD principles, enhanced by Monte Carlo simulation, to this compound process development has significant implications for industrial pharmaceutical manufacturing and regulatory strategy. The defined design space provides manufacturers with operational flexibility, as changes within the approved design space are not considered regulatory variations, thereby facilitating continuous process improvement without additional regulatory submissions [1].

For this compound specifically, the optimized coupling process contributes to the consistent production of a therapeutic agent with distinct clinical advantages. This compound demonstrates a ultra-long duration of action exceeding 42 hours, a flat and stable pharmacokinetic profile with four times lower day-to-day within-subject variability in glucose-lowering effect compared to insulin glargine, and a reduced risk of hypoglycemia [3] [5]. These clinical benefits are directly dependent on the consistent quality of the molecule achieved through robust manufacturing processes.

The QbD approach also aligns with regulatory expectations for enhanced process understanding and risk-based quality management. By implementing a thorough QbD framework with Monte Carlo simulation, manufacturers can demonstrate to regulatory agencies a deep understanding of their processes and the ability to maintain quality despite normal variations in raw materials and operating conditions [1]. This can lead to more efficient regulatory reviews and greater confidence in product quality.

Furthermore, the methodology described for this compound serves as a template for other complex biopharmaceuticals facing similar development challenges. The systematic approach to risk assessment, empirical model building, and simulation-based design space qualification can be adapted to various biologics manufacturing processes, potentially accelerating development timelines and improving success rates for these complex molecules [1].

Conclusion

The application of Monte Carlo simulation within a Quality by Design framework represents a powerful approach for optimizing the manufacturing process of complex biopharmaceuticals like this compound. This case study demonstrates how advanced statistical methods combined with systematic experimentation can establish a robust design space that ensures consistent product quality while providing operational flexibility.

The success of this methodology for this compound—resulting in predictive models with R² values exceeding 96% and verified design space reliability—highlights the value of adopting a science-based, data-driven approach to pharmaceutical process development. As the industry continues to embrace QbD principles for increasingly complex therapeutics, Monte Carlo simulation and related computational methods will play an essential role in ensuring that these vital medications are produced with consistent quality, efficacy, and safety.

References

Comprehensive Application Notes and Protocols: Titration Algorithms for Insulin Degludec in Clinical Practice

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Insulin Degludec and Its Pharmacological Properties

This compound (IDeg) represents a novel generation of basal insulin analogues characterized by an ultra-long duration of action exceeding 24 hours. This distinctive pharmacological profile stems from its unique mechanism of protraction, where upon subcutaneous injection, IDeg forms soluble multi-hexamers that gradually dissociate to release insulin monomers into the circulation at a slow and stable rate. This mechanism results in a flat and stable pharmacokinetic profile with minimal peak activity and low day-to-day variability in glucose-lowering effect [1] [2]. The half-life of this compound is approximately 25 hours, significantly longer than previous basal insulins like insulin glargine (12-13.5 hours) and insulin detemir (5-7 hours) [1] [2]. This extended half-life allows this compound to reach steady-state concentrations within 2-3 days of initiation and provides the flexibility for once-daily administration without requiring exact 24-hour dosing intervals [1] [3].

The pharmacodynamic profile of this compound demonstrates a even distribution of glucose-lowering effect across the entire dosing interval, which translates clinically to a reduced risk of hypoglycemia, particularly nocturnal hypoglycemia, compared to other basal insulins [1] [2]. This stable profile enables more aggressive titration toward glycemic targets while mitigating hypoglycemia risk. This compound is available both as a monotherapy product (Tresiba) and in fixed-ratio combinations with insulin aspart (IDegAsp/Ryzodeg) or with liraglutide (IDegLira/Xultophy), providing additional therapeutic options for personalized diabetes management [4] [5]. The pharmacological advantages of this compound make understanding its titration algorithms essential for optimizing glycemic control in clinical practice.

Titration Algorithms for this compound: Comparative Analysis

Overview of Titration Approaches

Effective titration of basal insulin is crucial for achieving glycemic targets while minimizing adverse effects, particularly hypoglycemia. For this compound, two principal titration algorithms have been systematically evaluated in clinical trials: the Simple algorithm and the Stepwise algorithm. Both approaches employ a treat-to-target philosophy, aiming for predefined fasting plasma glucose (FPG) or pre-breakfast self-monitored plasma glucose (SMPG) targets, but differ in their frequency of adjustment and decision-making processes [6]. The primary goal of these algorithms is to safely and effectively titrate the insulin dose to achieve individual glycemic targets, typically ranging from 4.0-5.0 mmol/L (72-90 mg/dL) for FPG or pre-breakfast measurements, while minimizing the risk of hypoglycemia [6].

The fundamental principle underlying both algorithms is the systematic adjustment of this compound dose based on predefined SMPG thresholds. Clinical evidence demonstrates that both algorithms effectively reduce HbA1c levels in patients with type 2 diabetes, with similar efficacy in achieving glycemic targets [6]. However, they differ significantly in their hypoglycemia risk profiles and implementation complexity, factors that must be considered when selecting the most appropriate algorithm for individual patients. The choice between algorithms should consider factors such as the patient's glucose monitoring habits, risk tolerance for hypoglycemia, capacity for complex decision-making, and previous experience with insulin therapy.

Simple Titration Algorithm

The Simple titration algorithm for this compound is characterized by twice-weekly adjustments based on a single pre-breakfast SMPG reading. This approach utilizes a straightforward decision matrix where the insulin dose is adjusted by 2-unit increments or decrements depending on whether the measured glucose value is above or below the target range [6]. The simplicity of this algorithm enhances its implementation in busy clinical practices and for patients who may struggle with more complex decision-making processes.

In the BOOST clinical trial, the Simple algorithm demonstrated effective glycemic control, reducing HbA1c by -14.6 mmol/mol (-1.3%) from baseline to 52.4 mmol/mol (6.9%) over 26 weeks [6]. This approach facilitates more rapid dose optimization through frequent adjustments, potentially leading to faster achievement of glycemic targets. However, this more aggressive titration schedule resulted in a higher rate of overall confirmed hypoglycemia (3.3 events per patient-year of exposure) compared to the Stepwise approach [6]. Notably, rates of nocturnal hypoglycemia were similar between the two algorithms, and no severe hypoglycemic events were reported with either approach [6].

Stepwise Titration Algorithm

The Stepwise titration algorithm employs a more conservative approach with once-weekly adjustments based on the lowest of three consecutive pre-breakfast SMPG measurements. This method utilizes a variable adjustment increments ranging from 2-8 units, with larger adjustments applied when glucose values are further from target [6]. The use of the lowest value from three consecutive readings provides a buffer against over-titration based on anomalous low readings.

In clinical evaluation, the Stepwise algorithm demonstrated a slightly more modest reduction in HbA1c (-11.9 mmol/mol [-1.1%] from baseline to 54.7 mmol/mol [7.2%] over 26 weeks) while achieving a significantly lower rate of confirmed hypoglycemia (2.1 events per patient-year of exposure) compared to the Simple algorithm [6]. The estimated rate ratio for hypoglycemia was 1.8, indicating a 80% higher rate with the Simple algorithm compared to Stepwise [6]. This enhanced safety profile makes the Stepwise approach particularly suitable for patients at higher risk for hypoglycemia, such as the elderly, those with renal impairment, or patients with hypoglycemia unawareness.

Comparative Results of Titration Algorithms

Table 1: Efficacy and Safety Outcomes of this compound Titration Algorithms at 26 Weeks

Parameter Simple Algorithm Stepwise Algorithm Between-Group Difference
HbA1c change from baseline -14.6 mmol/mol (-1.3%) -11.9 mmol/mol (-1.1%) -1.97 mmol/mol (95% CI -4.1, 0.2)
Final HbA1c 52.4 mmol/mol (6.9%) 54.7 mmol/mol (7.2%) -
Confirmed hypoglycemia rate 3.3 events per PYE 2.1 events per PYE Rate ratio: 1.8 (95% CI 1.1, 2.9)
Nocturnal hypoglycemia rate Similar between groups Similar between groups Not significant
Severe hypoglycemia None reported None reported -
Titration frequency Twice weekly Once weekly -

PYE = Patient Years of Exposure; CI = Confidence Interval [6]

Table 2: Practical Implementation Considerations for Titration Algorithms

Aspect Simple Algorithm Stepwise Algorithm
Dose adjustment frequency Twice weekly Once weekly
Glucose measurements used Single pre-breakfast SMPG on day of titration Lowest of 3 consecutive pre-breakfast SMPG readings
Dose adjustment increments 2 units 2-8 units (based on glucose level)
Implementation complexity Low Moderate
Time to reach target Potentially faster More gradual
Hypoglycemia risk Higher Lower
Ideal patient profile Patients with stable glucose patterns, lower hypoglycemia risk Patients with variable glucose patterns, higher hypoglycemia risk

Detailed Experimental Protocols and Methodologies

Clinical Trial Design for Titration Algorithm Evaluation

The BOOST clinical trial (SIMPLE USE) serves as the primary source for evaluating this compound titration algorithms. This was a 26-week, multinational, multicenter, randomized, open-label, stratified, two-arm, parallel-group, treat-to-target Phase 3b trial comparing the efficacy and safety of the two titration algorithms for this compound/insulin aspart (IDegAsp) administered once daily in combination with metformin (≥1000 mg/day) [6]. The study population consisted of insulin-naïve adults with type 2 diabetes inadequately controlled on oral antidiabetic drugs alone, with HbA1c levels between 53-86 mmol/mol (7.0-10.0%) and body mass index ≤45.0 kg/m² [6].

Participants were randomized in a 1:1 ratio to either the Simple (n=136) or Stepwise (n=140) titration arms, with stratification based on previous oral antidiabetic drug regimen and HbA1c level at screening [6]. The study implemented a standardized initiation protocol with this compound starting at 10 units once daily in both groups, administered with the main meal. Throughout the trial, participants continued metformin at their pre-study dose, while all other oral antidiabetic drugs were discontinued before initiation of insulin therapy [6]. This design allowed for direct comparison of the titration algorithms while controlling for confounding factors.

Glucose Monitoring and Dose Adjustment Protocols

Systematic glucose monitoring formed the foundation for dose adjustment decisions in both titration algorithms. Participants performed regular self-monitoring of plasma glucose (SMPG) with specific timing relative to meals and bedtime. The pre-breakfast SMPG measurement served as the primary metric for titration decisions in both algorithms, consistent with the basal insulin action profile of this compound [6].

For the Simple algorithm group, participants assessed their pre-breakfast SMPG twice weekly (with 3-4 days between assessments) and adjusted their insulin dose according to a predefined schedule: if the pre-breakfast SMPG was above the target range (4.0-5.0 mmol/L), the dose was increased by 2 units; if within range, the dose remained unchanged; if below range, the dose was decreased by 2 units [6]. This straightforward approach required minimal decision-making complexity from patients.

For the Stepwise algorithm group, participants reviewed the lowest of three consecutive pre-breakfast SMPG values (from two days before, one day before, and the day of titration) once weekly. The dose was then adjusted according to a stepped schedule: 2-unit increase if the lowest value was >5.0-6.0 mmol/L, 4-unit increase if >6.0-7.0 mmol/L, 6-unit increase if >7.0-8.0 mmol/L, or 8-unit increase if >8.0 mmol/L. If the lowest value was <4.0 mmol/L, the dose was decreased by 2 units [6]. This approach incorporated a buffer against temporary glucose fluctuations and anomalous readings.

Efficacy and Safety Assessment Methodologies

Comprehensive efficacy and safety assessments were conducted throughout the trial period. The primary efficacy endpoint was the change in HbA1c from baseline to week 26, with a non-inferiority margin of 0.4% established for comparing the two algorithms [6]. Secondary efficacy endpoints included changes in fasting plasma glucose, proportion of participants achieving HbA1c targets (<7.0%), and 8-point SMPG profiles measured at weeks 0, 12, and 26 [6].

Safety assessments included documentation of hypoglycemic episodes, categorized as confirmed hypoglycemia (plasma glucose <3.1 mmol/L [56 mg/dL] and/or severe episodes requiring assistance), nocturnal hypoglycemia (occurring between 00:01 and 05:59 h), and severe hypoglycemia [6]. Additional safety parameters included insulin dose at study end, body weight changes, adverse events, and clinical laboratory parameters. All endpoints were analyzed according to predefined statistical plans, with the primary analysis conducted for the full analysis set using the intention-to-treat principle [6].

Practical Considerations for Clinical Implementation

Dosing Flexibility and Timing Considerations

The ultra-long duration of action of this compound (>42 hours) provides unique dosing flexibility not available with previous basal insulins. Unlike other basal insulins that require administration at the same time each day, this compound can be administered at different times each day as long as a minimum of 8 hours has elapsed since the previous dose [3] [2]. This flexibility is particularly beneficial for patients with irregular schedules, rotating shift work, or those who struggle with strict medication timing.

If a dose is missed, it should be administered as soon as it is remembered, then the regular schedule should be resumed, allowing at least 8 hours between doses [3]. This forgiveness in dosing timing may improve adherence while maintaining stable glycemic control. However, for optimal consistency, patients should be encouraged to establish a routine administration time that fits their daily schedule, even with the built-in flexibility. Clinical studies have demonstrated that this flexible dosing regimen does not compromise glycemic control or safety compared to fixed-time administration [2].

Special Population Considerations

Elderly patients and those with renal or hepatic impairment represent populations requiring special consideration with this compound titration. Pharmacokinetic studies have demonstrated that the ultra-long properties of this compound are preserved in these special populations, with no statistically significant differences in absorption or clearance compared to subjects with normal organ function [1] [7]. However, these patients often have increased susceptibility to hypoglycemia and may benefit from a more conservative titration approach.

For elderly patients and those with renal impairment, initiating with the Stepwise algorithm or implementing a modified version with smaller increment adjustments (e.g., 1-2 units rather than 2-8 units) may provide an additional safety margin [1]. Similarly, patients with hepatic impairment may require more gradual titration and closer monitoring due to altered counter-regulatory responses and potential for reduced gluconeogenesis [1]. In all special populations, individualization of both the glycemic target and titration pace is essential for optimizing the benefit-risk ratio of this compound therapy.

Visual Summaries and Workflow Diagrams

Pharmacological Mechanism of this compound

G Injection Injection MultiHexamerFormation Multi-hexamer formation in subcutaneous tissue Injection->MultiHexamerFormation Subcutaneous injection SlowDissociation Slow dissociation of monomers from multi-hexamers MultiHexamerFormation->SlowDissociation Gradual zinc diffusion StableProfile Stable pharmacokinetic profile with flat glucose-lowering effect SlowDissociation->StableProfile Continuous absorption

Diagram Title: Pharmacological Mechanism of this compound Protraction

Titration Algorithm Decision Workflow

G Start Start AlgorithmType Which titration algorithm? Start->AlgorithmType SimpleCheck Pre-breakfast SMPG above target range? AlgorithmType->SimpleCheck Simple algorithm StepwiseCheck Lowest of 3 consecutive pre-breakfast SMPG above target? AlgorithmType->StepwiseCheck Stepwise algorithm SimpleIncrease Increase dose by 2 units SimpleCheck->SimpleIncrease Yes NoChange Maintain current dose SimpleCheck->NoChange Within range SimpleDecrease Decrease dose by 2 units SimpleCheck->SimpleDecrease Below range StepwiseIncrease Increase dose by 2-8 units based on glucose level StepwiseCheck->StepwiseIncrease Yes StepwiseCheck->NoChange Within range StepwiseDecrease Decrease dose by 2 units StepwiseCheck->StepwiseDecrease Below range

Diagram Title: Titration Algorithm Decision Workflow

Conclusion and Clinical Implications

The titration algorithms for this compound represent refined tools for optimizing glycemic control while managing hypoglycemia risk. The Simple algorithm, with its twice-weekly adjustments based on single glucose readings, offers a straightforward approach that may facilitate more rapid dose optimization. In contrast, the Stepwise algorithm, with its once-weekly adjustments based on the lowest of three consecutive readings, provides a more conservative approach with a demonstrated lower risk of hypoglycemia [6]. Both algorithms effectively reduce HbA1c levels in patients with type 2 diabetes, with the choice between them dependent on individual patient characteristics, risk factors, and preferences.

The unique pharmacological properties of this compound, including its ultra-long duration of action, flat pharmacokinetic profile, and low day-to-day variability, provide a foundation for effective and safe titration [1] [2]. The dosing flexibility afforded by its >42-hour duration of action addresses an important need in clinical practice, potentially improving adherence and quality of life for patients with diabetes [3] [2]. As the diabetes treatment landscape continues to evolve, incorporating these evidence-based titration approaches into clinical practice will enable healthcare providers to maximize the therapeutic benefits of this compound while minimizing risks, ultimately improving patient outcomes.

References

Frequently Asked Questions: Nocturnal Hypoglycemia & Insulin Degludec

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the clinical evidence supporting insulin degludec's lower risk of nocturnal hypoglycemia? Multiple meta-analyses and head-to-head clinical trials have confirmed this effect. The quantitative findings are summarized below.

Trial/Analysis Population Key Finding on Nocturnal Hypoglycemia vs. Comparator
Meta-analysis (Wang et al.) Type 2 Diabetes (15 RCTs) Relative Risk (RR): 0.81 (95% CI 0.75–0.88); significant risk reduction vs. insulin glargine U100 [1].
CONCLUDE Trial Type 2 Diabetes (High Hypoglycemia Risk) Rate Ratio: 0.63 (95% CI 0.48–0.84); nominal significance for lower nocturnal symptomatic hypoglycemia vs. insulin glargine U300 [2].
Phase 2 Trial (Summary) Type 1 Diabetes Relative Risk: 0.42; substantial risk reduction vs. insulin glargine U100 [3].
HypoDeg Trial Design Type 1 Diabetes (High Risk of Nocturnal Hypoglycemia) A trial designed specifically to test superiority of degludec over glargine U100 in limiting nocturnal hypoglycemia in a high-risk population [4] [5].

Q2: What is the proposed mechanism behind the stable pharmacokinetic profile of this compound? this compound's prolonged and stable action stems from a unique mechanism of protraction. Upon subcutaneous injection, it forms a soluble multi-hexamer depot [6] [7]. The slow and steady dissociation of this depot results in a flat, stable pharmacokinetic profile and a duration of action exceeding 24 hours [7].

The following diagram illustrates this unique mechanism of action and its clinical PK/PD consequences.

G A Subcutaneous Injection B Formation of Soluble Multi-hexamer Depot A->B C Slow Dispersion of Zinc Ions B->C D Gradual Dissociation into Dihexamers C->D E Release of this compound Monomers D->E F Stable Concentration in Bloodstream E->F G Flat and Prolonged Glucose-Lowering Effect F->G H Low Intra-individual Variability F->H I Reduced Risk of Nocturnal Hypoglycemia G->I H->I

Q3: What are the key methodological considerations for designing a trial on nocturnal hypoglycemia? The HypoDeg trial serves as a robust model. It was a Danish, investigator-initiated, prospective, randomised, open, blinded endpoint (PROBE), multicentre, two-year cross-over study [4] [5].

  • Population: Adults with type 1 diabetes for >5 years and ≥1 episode of nocturnal severe hypoglycemia in the preceding two years [5].
  • Intervention: Randomization (1:1) to this compound or insulin glargine U100, both with mealtime insulin aspart [5].
  • Endpoint Assessment: The first three months of each treatment period were a run-in/cross-over phase for dose stabilization. Endpoints were assessed over the subsequent nine months [5].
  • Dose Management: To mitigate high hypoglycemia risk during transition, a 20% reduction in both basal and bolus insulin was recommended at the start of each treatment arm, followed by rapid up-titration [5].

The workflow for assessing the primary endpoint in such a trial is outlined below.

G A Patient Screening & Randomization B Treatment Period 1 (12 months) A->B C Cross-over & Titration Phase (3 months) B->C e.g., A->B then B->A D Stable Dosing & Endpoint Assessment (9 months) C->D E Patient-Reported Symptomatic Events D->E F Blinded Adjudication of Nocturnal Hypoglycemia E->F G Washout & Cross-over to Treatment Period 2 F->G Repeat protocol G->C

Q4: Are there predictive biomarkers for nocturnal hypoglycemia in patients using this compound? Emerging research suggests that fasting glucose levels and postprandial glucose excursions may serve as predictors. A pilot study using CGM in type 1 diabetes patients on this compound proposed that fasting glucose levels lower than 135 mg/dL or an acute increase in post-breakfast glucose levels could be predictive of nocturnal asymptomatic hypoglycemia, allowing for proactive dose adjustments [8].

References

within-subject variability optimization insulin degludec

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Variability

The low within-subject variability of insulin degludec stems from its unique mechanism of protraction that ensures slow, stable absorption from the injection site.

Stable Subcutaneous Depot Formation Upon subcutaneous injection, this compound dihexamers assemble into soluble multi-hexamers due to its structural design: deletion of threonine at B30 and addition of a 16-carbon fatty diacid attached to lysine B29 via a glutamic acid spacer [1] [2] [3]. This multi-hexamer chain acts as a depot, slowly dissociating to release this compound monomers at a consistent rate [3]. This controlled process underlies its low variability in absorption and glucose-lowering effect [3].

The diagram below illustrates this unique mechanism:

G Injection Subcutaneous Injection Dihexamer Dihexamer in Solution Injection->Dihexamer MultiHexamer Multi-hexamer Formation Dihexamer->MultiHexamer Phenol diffusion Depot Soluble Depot MultiHexamer->Depot MonomerRelease Slow Monomer Release Depot->MonomerRelease Zinc diffusion Circulation Steady Systemic Circulation MonomerRelease->Circulation

Quantitative Pharmacodynamic & Variability Data

Clinical studies consistently demonstrate that this compound has significantly lower within-subject variability in its glucose-lowering effect compared to insulin glargine.

Table 1: Within-Subject Variability in Glucose-Lowering Effect (Glucose Infusion Rate) [3]

Insulin Type Comparison Metric Variability (Coefficient of Variation)
This compound vs. Insulin Glargine Approximately 4 times lower
Insulin Glargine Reference point

Table 2: Meta-analysis of Day-to-Day Variability in Blood Glucose [4]

Analysis Population Endpoint Finding
Post-hoc meta-analysis Patients with Type 2 Diabetes (T2D) Day-to-day variability in mean SMPG* Lower variability with this compound

*SMPG: Self-Measured Blood Glucose (derived from 9-point profiles).

Experimental Protocols for Assessment

To reliably generate the data above, standardized, cross-study methods are essential.

Euglycemic Clamp for Pharmacodynamics

The euglycemic glucose clamp is the gold standard for assessing the pharmacodynamic profile of basal insulins [3].

  • Purpose: To quantify the glucose-lowering effect and profile of insulin over time.
  • Key Methodology:
    • Subject Preparation: Subjects (Type 1 or Type 2 diabetes) wash out preceding insulins (e.g., 48 hours for glargine/detemir) [3].
    • Clamp Procedure: After insulin administration, blood glucose is clamped at a target level (e.g., 90 mg/dL) for up to 24 hours using a variable intravenous glucose infusion [3].
    • Primary Measurement: The Glucose Infusion Rate (GIR) is the key outcome, representing the amount of glucose required to maintain euglycemia. The GIR profile over time illustrates the insulin's action profile [3].
    • Variability Calculation: The within-subject variability is typically expressed as the coefficient of variation (CV%) of the GIR between identical study days in the same subject [3].

The workflow for this method is shown below:

G Washout Insulin Washout Period Admin Administer Test Insulin Washout->Admin Clamp Initiate Euglycemic Clamp Admin->Clamp Monitor Monitor Blood Glucose Clamp->Monitor Infuse Variable Glucose Infusion Monitor->Infuse BG > Target Measure Measure GIR Over Time Monitor->Measure BG = Target Infuse->Monitor Continuous Analyze Analyze GIR Profile & Variability Measure->Analyze

Standardized Pharmacokinetic Sampling
  • Purpose: To measure the concentration of this compound in the bloodstream over time [3].
  • Key Methodology:
    • Blood Sampling: Serial blood samples are collected at predefined times pre- and post-dose [3].
    • Analysis: Serum concentrations are measured using a specific sandwich enzyme-linked immunosorbent assay (ELISA) [3].
    • Key Parameters: Area under the curve (AUC), maximum concentration (C~max~), and half-life are calculated. A flat, stable concentration-time profile correlates with low pharmacodynamic variability [3].

Frequently Asked Questions (FAQs)

What is the structural basis for this compound's ultra-long action? this compound is designed with a fatty acid side chain that enables multi-hexamer formation upon injection, creating a soluble subcutaneous depot for slow, continuous monomer release into circulation [1] [2] [3].

How does lower within-subject variability benefit patients? Reduced variability translates to a more predictable glucose-lowering effect, reducing hypoglycemia risk (particularly nocturnal) and allowing for safer and more effective dose titration [2] [5].

Are this compound's pharmacokinetics consistent across populations? Yes. Studies show consistent >25 hour half-life and flat, stable action profiles across type 1 and type 2 diabetes patients, different ethnicities, the elderly, and those with hepatic or renal impairment [3].

References

managing hypoglycemia risk type 2 diabetes degludec

Author: Smolecule Technical Support Team. Date: February 2026

Hypoglycemia Risk Profile: Quantitative Data

The following table summarizes key efficacy and safety endpoints for insulin degludec from recent meta-analyses and head-to-head trials, providing a quantitative basis for its hypoglycemia risk profile.

Comparison / Parameter Study Details Key Findings on Hypoglycemia Other Efficacy Endpoints
IDegLira vs. This compound [1] Meta-analysis of 6 RCTs (n=3,393) in T2D. Superior glycemic control vs. degludec alone; comparable severe or confirmed hypoglycemia risk [1]. ↓ HbA1c (-0.79%), ↓ Body Weight (-1.62 kg), ↓ FPG, ↓ SBP, ↓ Total Daily Insulin Dose [1].

| Degludec vs. Glargine U300 (CONCLUDE) [2] | RCT, 36-week maintenance period, insulin-treated T2D at high hypoglycemia risk. | Primary Endpoint: No significant difference in overall symptomatic hypoglycemia rate (RR 0.88). Exploratory Endpoints: ↓ Nocturnal symptomatic hypoglycemia (RR 0.63), ↓ Severe hypoglycemia (RR 0.20) [2]. | Not a primary focus of the reported outcomes. | | Degludec vs. Glargine (Phase 2 & 3 Trials) [3] [4] | Multiple trials in T1D and T2D. | Consistent trend: Lower rate of nocturnal hypoglycemia in both T1D and T2D populations [3] [4]. | Comparable HbA1c reduction; lower FPG in some trials [3] [4]. |

Mechanism of Action & Stable Pharmacokinetic Profile

This compound's ultra-long and stable action profile is the fundamental reason for its lower hypoglycemia risk, particularly at night [4].

  • Unique Mechanism: After subcutaneous injection, degludec forms soluble multi-hexamer chains due to its structure (omission of ThrB30 and attachment of a C16 fatty diacid chain via a glutamic acid linker) [3] [4].
  • Slow Dissociation: This multi-hexamer depot slowly and consistently dissociates into dihexamers and monomers, resulting in a steady release into the bloodstream [4].
  • Pharmacokinetic Advantages: This mechanism leads to an ultra-long duration of action (>24 hours), a flat and stable pharmacokinetic profile, and significantly lower within-patient variability (coefficient of variation of 20% for degludec vs. 82% for glargine in one study) [3] [4].

The following diagram illustrates this unique mechanism of action:

G A This compound Injection B Subcutaneous Tissue: Multi-hexamer Formation A->B C Slow Dissociation: Dihexamers → Monomers B->C D Stable, Flat Profile: Steady-State Plasma Concentration C->D E Reduced Hypoglycemia Risk (Low Peak-Trough Ratio) D->E

Experimental Design & Titration Protocols

For clinical trials, specific dosing and monitoring protocols are critical to accurately assess hypoglycemia risk.

1. Dosing and Titration

  • Insulin-Naïve T2D Patients: Initiate degludec at 10 units once daily [5] [6].
  • Switching from Other Basal Insulins:
    • Adults: Unit-to-unit transfer from other basal insulins [5] [6].
    • Pediatric (≥1 year): Start at 80% of the total daily long-acting insulin dose to minimize hypoglycemia risk [5].
  • Titration: Follow a treat-to-target protocol. Adjust the dose based on fasting plasma glucose (FPG) every 3-4 days. A common FPG target is 4.0-5.0 mmol/L [5] [2].

2. Key Hypoglycemia Definitions for Data Collection Standardized definitions are essential for consistent endpoint adjudication across trials [2]:

  • Severe Hypoglycemia: An event requiring assistance from another person to actively administer carbohydrate, glucagon, or take other corrective actions.
  • Confirmed Symptomatic Hypoglycemia: An event with typical symptoms and a measured plasma glucose concentration <3.1 mmol/L.
  • Nocturnal Hypoglycemia: A severe or confirmed symptomatic event occurring between 00:01 and 05:59.

Frequently Asked Questions (FAQs) for Trial Design

Q1: Does the timing of degludec administration affect hypoglycemia risk in trials? A: Its long half-life (over 24 hours) allows for flexible dosing. Once-daily administration can be at any time of day, even with day-to-day variations in injection time (e.g., from 8 to 40 hours between doses), without increasing hypoglycemia risk [4]. This flexibility can be a advantage for patient adherence in long-term trials.

Q2: Are there special considerations for degludec dose adjustment around exercise in trials? A: A 2023 RCT (the ADREM study) in T1D found that no dose adjustment of degludec was required after afternoon aerobic exercise. While a 40% dose reduction reduced next-day time below range, it did not reduce hypoglycemic events, and postponing the dose increased hyperglycemia [7]. This suggests protocols may not need to include post-exercise degludec adjustments.

Q3: How should we manage the risk of hypoglycemia when degludec is used with metformin? A: Concomitant use increases hypoglycemia risk [8]. Trial protocols must include:

  • Frequent Glucose Monitoring: More intensive than with either agent alone.
  • Dose Adjustment Clause: Protocol should allow for adjustment of either drug.
  • Patient/Investigator Education: On recognizing and managing hypoglycemia symptoms [8].

Q4: What is the clinical relevance of IDegLira's profile compared to degludec alone? A: IDegLira (a fixed-ratio combination of degludec and liraglutide) offers a compelling efficacy/safety profile. It provides superior HbA1c reduction and weight loss compared to degludec alone, while maintaining a similar risk of hypoglycemia [1]. This makes it a valuable comparator or intervention arm in trials focusing on regimens that maximize glycemic control without increasing hypoglycemia or weight gain.

References

insulin degludec three-times weekly dosing efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Profile of Dosing Regimens

The table below summarizes key outcomes from clinical trials that compared the three-times-weekly regimen with the established once-daily regimen of insulin degludec and a common active control, insulin glargine.

Trial Phase Regimen HbA1c Reduction Fasting Plasma Glucose Hypoglycemia Risk Conclusion
Phase 2 [1] Degludec (3x/week) Similar to glargine Similar to glargine No significant difference vs. glargine Promising initial results
Phase 3 (BEGIN: EASY AM/PM) [2] Degludec (3x/week) Inferior to glargine (-0.9% to -1.1% vs -1.3% to -1.4%) Waning control on days 2 & 3 post-injection 2-3x higher in first 24 hrs post-injection vs subsequent 24 hrs Unfavorable risk-benefit; regimen not recommended
Phase 3 (Pooled Analysis) [1] [3] Degludec (Once Daily) Non-inferior to glargine Significantly lower than glargine Lower risk of overall and nocturnal hypoglycemia vs glargine Favorable profile; recommended regimen

Experimental Protocols and Key Findings

To support troubleshooting and analysis in a research setting, here are the methodologies and core findings from the pivotal trials.

  • Phase 2 Trial Protocol (16-week)

    • Design: Open-label, randomized, parallel-group, treat-to-target [1].
    • Patients: Type 2 diabetes, insulin-naïve [1].
    • Intervention: this compound administered three times per week versus once-daily insulin glargine [1].
    • Titration: Doses were titrated to a fasting plasma glucose target [1].
    • Key Finding: This initial proof-of-concept study showed similar efficacy and safety between the three-times-weekly and daily regimens, justifying further investigation in larger Phase 3 trials [1].
  • Phase 3 Trial Protocols (BEGIN: EASY AM & PM)

    • Design: Two international, 26-week, open-label, non-inferiority trials [2].
    • Patients: 927 total participants with type 2 diabetes, insulin-naïve, with a mean baseline HbA1c of ~8.3%. Patients continued metformin with or without DPP-4 inhibitors [2].
    • Intervention: this compound injected before breakfast (AM trial) or with the evening meal (PM trial) on Monday, Wednesday, and Friday, compared against once-daily insulin glargine [2].
    • Titration: Weekly titration to a pre-breakfast plasma glucose target of 3.9 to <5.0 mmol/L [2].
    • Primary Outcome: Change in HbA1c from baseline [2].
    • Key Findings:
      • Waning Efficacy: Self-monitored blood glucose levels showed a progressive rise on the second and third mornings after a three-times-weekly degludec injection, indicating the drug's effect did not last adequately [2].
      • Peak Hypoglycemia Risk: The number of confirmed hypoglycemic events was 2 to 3 times higher in the first 24 hours after a three-times-weekly injection compared to the subsequent 24-hour period, suggesting unsteady plasma concentrations [2].

Mechanism and Rationale for Trial Discontinuation

The following diagram illustrates the pharmacokinetic challenge identified in the Phase 3 trials that led to the failure of the three-times-weekly regimen.

G Start Subcutaneous Injection of This compound (3x/Week) A Formation of Multi-Hexamer Depot Start->A B Slow Release of Monomers into Circulation A->B C Plasma Concentration Peaks ~24 hours post-injection B->C D Steady Decline in Plasma Concentration C->D E1 High Risk of Hypoglycemia in first 24 hours C->E1 E2 Waning Glycemic Control on days 2 & 3 post-injection D->E2 F Inferior Efficacy & Safety Profile vs. Once-Daily Regimen E1->F E2->F

Frequently Asked Questions (FAQs)

Q: Why was the three-times-weekly regimen pursued after Phase 2 trials? A: The unique pharmacokinetics of this compound, with its half-life of over 24 hours and duration of action exceeding 42 hours, created a compelling physiological rationale for testing less frequent dosing to improve patient convenience [4] [2]. The positive Phase 2 results warranted further validation in larger Phase 3 studies [1].

Q: What is the official recommendation for this compound dosing? A: Based on the full body of evidence, the manufacturer and clinical investigators concluded that the risk-to-benefit ratio does not support three-times-weekly dosing. This compound is approved and recommended for once-daily administration only [5] [2] [6]. The once-daily regimen has demonstrated a superior and more stable pharmacological profile, with a lower risk of hypoglycemia compared to other basal insulins like glargine [1] [3].

Q: Does the failure of this regimen reflect poorly on this compound itself? A: No. The conclusion of the research was that this compound is a highly effective basal insulin, but it is meant to be used daily [2]. The once-daily formulation remains a cornerstone treatment due to its ultra-long, stable action and safety profile [1] [7].

References

process optimization insulin degludec coupling temperature pH

Author: Smolecule Technical Support Team. Date: February 2026

Critical Process Parameters (CPPs) and Their Ranges

The following table summarizes the five Critical Process Parameters (CPPs) identified and their investigated ranges in the central composite design [1] [2]:

Critical Process Parameter (CPP) Symbol Investigated Range
Coupling Temperature Temp Varied in Central Composite Design
pH of desB30 solution pH Varied in Central Composite Design
Reaction Time Time Varied in Central Composite Design
desB30 Concentration Conc Varied in Central Composite Design
Molar Equivalent of Ester per mole of desB30 MolE Varied in Central Composite Design

Impact of CPPs on Yield and Purity

The regression models developed from the study quantified how each parameter affects the purity and yield of predegludec. The following table ranks the factors based on their significance [1] [2]:

Ranking Factor Most Significant for Purity Factor Most Significant for Yield
1 MolE MolE
2 Temp Time
3 pH
4 Conc
  • MolE was the most significant factor impacting both the yield and purity of the reaction [1] [2].
  • Temp, pH, and Conc were also identified as significant factors for achieving high purity [1] [2].
  • Time was found to remarkably influence the yield model [1] [2].

Experimental Protocol & QbD Workflow

The optimization followed a QbD paradigm. The workflow below outlines the key stages of this systematic approach.

Start Start: QbD for Insulin Degludec Coupling FMEA Failure Mode Effects Analysis (FMEA) Start->FMEA Identify CPPs CCD Central Composite Design (CCD) FMEA->CCD 5 CPPs: Temp, pH, Time, Conc, MolE Model Develop Regression Models CCD->Model Data for Purity & Yield Space Establish Design Space Model->Space Monte-Carlo Simulation Verify Verification Space->Verify Confirm Reliability

1. Risk Assessment & Initial Screening

  • Tool: Failure Mode Effects Analysis (FMEA) was used for initial risk analysis to identify potential Critical Process Parameters (CPPs) [1] [2].
  • Screening Design: A fractional factorial design was first employed to screen the five CPPs. A significant curvature effect was found, indicating the need for a second-order model, leading to the use of a Central Composite Design (CCD) [1] [2].

2. In-Depth Optimization with Central Composite Design (CCD)

  • Design: A CCD with an augmented star and center points was built to fully explore the factor space and model the curvature [1] [2].
  • Model Development: Regression models were developed to predict the purity and yield of predegludec. The reported model quality was high [1] [2]:
    • R² and adjusted R² were higher than 96% and 93%, respectively.
    • Q² values were more than 80%, indicating excellent predictive ability.

3. Establishing the Control Strategy

  • Design Space & NOR: A multi-dimensional design space and a Normal Operating Region (NOR) with a robust setpoint were determined using a probability-based Monte-Carlo simulation method [1] [2].
  • Verification: The design space was confirmed to be reliable and effective through verified experimental results [1] [2].

Troubleshooting Common Issues

  • Low Yield or Purity: The most likely cause is an deviation in the MolE (molar equivalent of ester). Closely control and optimize this parameter first, as it is the most significant factor [1] [2].
  • Process Variability: Ensure tight control of temperature and pH, as these were significant factors contributing to the process models. The QbD approach demonstrated that controlling these CPPs within the defined design space leads to a highly reproducible process [1] [2] [3].
  • Stability of Final Product: Be aware that this compound, while stable under various stress conditions, is highly vulnerable to oxidation at the cysteine residue (B7) and can undergo deamidation (e.g., at A21, B3) at neutral pH and elevated temperatures [4]. This is critical for downstream formulation, even if the primary concern for the coupling step is predegludec formation.

Key Takeaways for Process Optimization

  • Systematic Approach is Key: The successful optimization of the this compound coupling process was achieved by following a structured QbD framework, not just one-off experiments [1] [2].
  • Leverage Statistical Power: Using DOE (particularly CCD) and advanced modeling (Monte-Carlo simulation) was crucial for defining a robust, predictable design space rather than a single optimal point [1] [2].
  • Prioritize CPPs: Focus development and control efforts on the most significant parameters. In this case, MolE is paramount, followed by temperature, pH, concentration, and time [1] [2].

References

Critical Process Parameters for Predegludec Purity & Yield

Author: Smolecule Technical Support Team. Date: February 2026

The following parameters were identified as Critical Process Parameters (CPPs) for the predegludec coupling process. Their main and interactive effects on the purity and yield of predegludec are summarized in the table below.

Parameter Symbol (in model) Impact on Purity Impact on Yield
Molar Equivalent of Ester MolE Most significant factor Most significant factor
Coupling Temperature Temp Significant factor -
pH of desB30 Solution pH Significant factor -
desB30 Concentration Conc Significant factor -
Reaction Time Time - Significant influence

Key Interaction Effects:

  • The effect of pH on purity is more pronounced at higher temperature settings [1].
  • A significant curvature effect was found in the model, indicating that the relationship between parameters and outcomes is not purely linear, and optimal settings are found within a specific operating range [1].

Troubleshooting Guide: Common Issues & Solutions

Problem Potential Cause Investigative Steps & Corrective Actions
Low Predegludec Purity Suboptimal levels of MolE, Temp, pH, or Conc [1]. Verify and adjust MolE, Temp, pH, and Conc setpoints within the defined design space [1].
Low Predegludec Yield Insufficient MolE or reaction Time [1]. Increase MolE and/or extend reaction time within the validated NOR [1].
Inconsistent Results (Run-to-Run) Operating too close to the edge of the process design space, where process robustness is lower. Move the setpoint to a more robust region within the design space, typically closer to the center of the NOR [1].

Experimental Protocol: QbD-based Process Optimization

This workflow outlines the methodology used to define the Critical Process Parameters and establish a design space, as described in the research [1]. You can use this as a reference for your own experimental design.

G start Start: Process Understanding fmea 1. Risk Assessment (Failure Mode Effects Analysis) start->fmea ff 2. Initial Screening (Fractional Factorial Design) fmea->ff model 3. In-depth Modeling (Central Composite Design) ff->model space 4. Define Design Space & Normal Operating Region (NOR) model->space verify 5. Verification space->verify

Workflow Steps:

  • Risk Assessment (FMEA): Systematically identify and rank potential process parameters that could affect Critical Quality Attributes (CQAs) like purity and yield. This narrows the focus to the most critical factors [1].
  • Initial Screening (Fractional Factorial Design): Use a screening design to efficiently investigate the main effects of the identified CPPs. This step revealed a significant curvature, indicating the need for more complex models [1].
  • In-depth Modeling (Central Composite Design): Perform a response surface methodology study to develop second-order regression models. These models can predict purity and yield based on the CPP levels. The cited study achieved high model robustness (R² > 0.96, Q² > 0.80) [1].
  • Define Design Space & NOR: Use a probability-based method like Monte-Carlo simulation to map out the multi-dimensional combination of CPPs that ensures desired quality. Within this, define a Normal Operating Region for routine control [1].
  • Verification: Conduct experimental runs at the chosen setpoints within the design space to confirm that the models accurately predict reality and that the targets for purity and yield are met [1].

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to control for improving both purity and yield? A1: According to the QbD study, the molar equivalent of ester per mole of desB30 insulin (MolE) was the most significant factor affecting both the purity and the yield of predegludec [1].

Q2: How was the reliability of the optimization models confirmed? A2: The mathematical models for predicting purity and yield were validated using statistical metrics. They showed a high coefficient of determination (R² > 96%) and a high predictive power (Q² > 80%), indicating excellent reliability. This was further confirmed by successful verification experiments [1].

Q3: Beyond the CPPs, what general HPLC practices should I follow for analysis? A3: For reliable analytical results:

  • Prevent Hydrophobic Collapse: Never store or flush your reversed-phase C18 column with 100% aqueous mobile phase. Always maintain at least 5-10% organic solvent [2].
  • Ensure Proper Equilibration: After a change in mobile phase, flush the column with 10-20 column volumes to achieve a stable baseline before sample injection [2].
  • Filter Samples: Always filter your samples through a 0.2 µm syringe filter to prevent column clogging and high backpressure [2].

References

Factors Influencing Adherence & Persistence: Evidence at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key factors identified in clinical and real-world evidence that impact adherence and persistence with insulin degludec and comparable therapies.

Factor Evidence & Impact on Adherence/Persistence
Dosing Flexibility This compound's ultra-long duration (>42 hours) allows for flexible once-daily dosing without compromising glycemic control or safety. [1] [2] [3] This flexibility is designed to improve treatment adherence.
Injection Frequency Novel once-weekly insulins (e.g., icodec, efsitora alfa) demonstrate that reduced injection frequency can improve treatment satisfaction, a key factor linked to better adherence. [4] [5] [6]
Hypoglycemia Risk A lower risk of hypoglycemia, particularly nocturnal hypoglycemia, is a consistent finding with this compound compared to other basal insulins like glargine. [7] [2] [3] Reduced fear of this adverse event can support persistence.
Regimen Complexity & Concentration Real-world data shows that patients on high-dose regimens (>200 units/day) using concentrated insulin U-500R had significantly higher adherence and persistence over 12 months than those using multiple injections of standard U-100 insulins. [8]
Treatment Satisfaction Clinical trials for once-weekly insulins consistently report higher patient-reported treatment satisfaction scores compared to daily basal insulins, including degludec, which is a positive indicator for long-term adherence. [6]

Experimental Protocols for Investigating Adherence Factors

For researchers designing studies to evaluate treatment adherence and persistence, here are methodologies derived from recent literature.

Retrospective Observational Study using Administrative Claims Data

This methodology is used to analyze real-world adherence patterns in large patient populations. [8]

  • Objective: To understand patient characteristics, dosing, adherence, and persistence related to high-dose insulin therapy in Type 2 Diabetes.
  • Data Source: Administrative claims from a large national health plan, including pharmacy and medical claims.
  • Patient Identification:
    • Identify patients with T2DM diagnosis codes newly initiating a total daily dose (TDD) > 200 units of insulin.
    • Require continuous health plan enrollment for 6 months before (pre-index) and 12 months after (post-index) the first high-dose claim (index date).
  • Key Metrics & Calculations:
    • Adherence: Measured by the Proportion of Days Covered (PDC). A PDC of ≥80% is typically considered adherent. [8] Formula: PDC = (Number of days "covered" by the medication in the period / Number of days in the period) * 100.
    • Persistence: The percentage of patients remaining on their index medication in each quarter of the 12-month follow-up period, and the proportion maintaining a TDD > 200 units throughout. [8]
    • Dose Calculation: Use prescription claim data (strength, quantity, days supply). An adjustment factor should be calculated for each insulin category to correct the pharmacy-reported days supply for a more realistic TDD estimate. [8]
  • Statistical Analysis: Compare baseline demographics, clinical characteristics, PDC, and persistence rates between different regimen cohorts (e.g., U-100 only vs. U-500R).
Meta-Analysis of Randomized Controlled Trials (RCTs)

This method synthesizes efficacy and safety data from multiple clinical trials to assess adherence-related outcomes. [4] [9]

  • Objective: To evaluate and compare the efficacy and safety of different insulin regimens (e.g., IDegLira vs. This compound; Once-weekly Basal Insulin Fc vs. degludec).
  • Data Sources: Systematic search of databases like PubMed, Embase, Cochrane Library, and ClinicalTrials.gov.
  • Study Selection:
    • Inclusion Criteria: RCTs of a specific duration (e.g., >12 weeks) comparing the interventions in the target population (e.g., adults with T2DM). [9]
    • Exclusion Criteria: Reviews, conference abstracts, non-English publications, and studies with unusable data.
  • Data Extraction & Outcomes:
    • Extract baseline characteristics and outcomes including HbA1c change, body weight change, hypoglycemia rates (especially nocturnal), and patient-reported outcomes like treatment satisfaction.
    • Primary Outcomes: Often change in HbA1c and body weight. [9]
  • Statistical Analysis:
    • Perform random-effects meta-analyses.
    • Calculate pooled Mean Differences (MD) for continuous variables and Risk Ratios (RR) for dichotomous variables, with 95% Confidence Intervals (CI).
    • Assess heterogeneity using I² statistic. [4] [9]

Mechanism of Action: Linking Pharmacokinetics to Adherence

This compound's structural stability and predictable absorption profile are fundamental to its clinical benefits. The following diagram illustrates the mechanism that enables its dosing flexibility and stable glycemic control.

G A Subcutaneous Injection of this compound B Phenol Diffusion A->B C Formation of Stable Multi-hexamer Chain B->C D Slow Dissociation into Di-hexamers & Monomers C->D E Steady Release into Bloodstream D->E F Ultra-Long, Stable Glycemic Control E->F G Key Patient Benefits F->G

This predictable mechanism of action directly supports treatment adherence by providing dosing flexibility and reducing the risk of hypoglycemia, which are key factors in the tables above. [7] [3]

Frequently Asked Questions for Technical Support

Q1: How is adherence quantified in retrospective claims-based studies? Adherence is primarily measured using the Proportion of Days Covered (PDC). It is calculated as the number of days "covered" by the medication in a period divided by the number of days in that period. A PDC ≥80% is a common threshold for defining adherence. Persistence is measured as the continuous use of medication without a significant gap (e.g., 30 days) during the follow-up period. [8]

Q2: In cost-effectiveness analyses, what model is used to project long-term adherence benefits? The UKPDS-OM2.1 (United Kingdom Prospective Diabetes Study Outcomes Model 2.1) is a validated computer simulation used to predict lifetime outcomes. It incorporates data on hypoglycemia rates, HbA1c reduction, and weight change from clinical trials to estimate long-term costs and quality-adjusted life years (QALYs), which are influenced by adherence and treatment satisfaction. [5]

Q3: What is the key safety concern with once-weekly insulins that could impact adherence in certain populations? While once-weekly insulins show promise for improving adherence in Type 2 Diabetes, trials in Type 1 Diabetes have reported higher rates of hypoglycemia compared to daily basal insulins like degludec. This safety profile is a critical factor for researchers to consider for specific patient populations. [6]

References

mitigating hypoglycemic events basal insulin protocols

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols & Key Methodologies

Here are the detailed methodologies from key studies on hypoglycemia prevention and insulin protocol implementation.

Table 1: APOLLO Trial - Protocol for Initiating Basal vs. Prandial Insulin [1]

Protocol Aspect Basal Insulin (Glargine) Group Prandial Insulin (Lispro) Group
Study Design 44-week, parallel, open, multicenter trial in 418 patients with type 2 diabetes inadequately controlled by OHAs.
Patient Population Adults (18-75 yrs) with T2DM for ≥1 year, A1C 7.5-10.5%, on stable OHA regimen.
Concomitant Therapy Continued metformin (76%) and glimepiride (94%) in most patients.
Insulin Starting Dose 10 IU/day 4 IU per meal (thrice daily)
Titration Target Fasting BG <5.5 mmol/l (100 mg/dl) Preprandial BG <5.5 mmol/l (100 mg/dl) & Postprandial BG <7.5 mmol/l (135 mg/dl)

| Titration Algorithm | Based on self-monitored fasting BG over 2 consecutive days (no severe hypoglycemia): • >8.9 mmol/l: Add 8 IU • >7.8-8.9 mmol/l: Add 6 IU • >6.7-7.8 mmol/l: Add 4 IU • >5.5-6.7 mmol/l: Add 2 IU • ≤5.5 mmol/l: No titration | Preprandial BG: • >10.3 mmol/l: Add 3 IU • >8.3-11.1 mmol/l: Add 2 IU Postprandial BG: • >10.3 mmol/l: Add 2 IU • >7.5-10.3 mmol/l: Add 1 IU |

Table 2: CGM-Based Predictive Algorithm for Nocturnal Hypoglycemia Prevention [2]

Protocol Aspect Methodological Details
Study Objective To develop a partial closed-loop system to prevent nocturnal hypoglycemia by suspending insulin pump delivery when hypoglycemia is predicted.
Patient Population 40 subjects with type 1 diabetes (age 12-39 years) studied overnight in a hospital setting.
Technology Used FreeStyle Navigator CGM system connected to a laptop running predictive algorithms.
Hypoglycemia Induction (Control Phase) Basal insulin infusion was increased by 5-25% every 90 minutes (mean increase 180%) to induce hypoglycemia (BG <60 mg/dl).
Prediction Algorithms Five separate algorithms: Modified Linear Prediction, Kalman Filtering, Adaptive Hybrid IIR Filter, Statistical Prediction, and Numerical Logical Algorithm.
Intervention Insulin pump was suspended for 90 minutes when a voting scheme of algorithms predicted hypoglycemia (35-minute prediction horizon, glucose threshold of 80 mg/dl).

| Voting Schemes Tested | Scheme 1: 3 of 5 algorithms must agree. Scheme 2: 2 of 5 algorithms must agree. | | Success Rate | Scheme 1: Prevented hypoglycemia on 60% of nights. Scheme 2: Prevented hypoglycemia on 75% of nights (84% of predicted events). |

Table 3: VA Medical Center - Basal-Bolus Protocol Implementation [3]

Protocol Aspect Methodological Details
Study Design Retrospective, observational, single-center study comparing pre- and post-protocol implementation.
Patient Population Patients admitted to medical/surgical wards for ≥72 hours with diabetes or two BG readings >180 mg/dL.
Intervention Implementation of a standardized basal-bolus insulin regimen to replace traditional sliding-scale insulin.
Primary Outcomes Mean blood glucose level and number of hypoglycemic episodes per patient admission.

| Key Findings | • Mean BG increased from 174 mg/dL to 188 mg/dL. • Hypoglycemic events significantly decreased from 1.11 to 0.51 per patient admission. |

Technical Support Center: FAQs & Troubleshooting

This section addresses common challenges researchers might face when designing or implementing similar protocols.

FAQ 1: Our clinical trial protocol is effective at lowering average glucose but has a high rate of nocturnal hypoglycemia. What technological solutions can we integrate?

Answer: Integrating Continuous Glucose Monitoring (CGM) with predictive algorithms can proactively mitigate hypoglycemia, especially at night.

  • Solution: Implement a system similar to the protocol in [2]. Use CGM data fed into multiple prediction algorithms (e.g., Kalman filter, statistical models). A voting scheme (e.g., 2 out of 5 algorithms agreeing) can trigger an intervention.
  • Intervention Workflow: The diagram below illustrates the sequence from glucose monitoring to preventive action.

hypoglycemia_prevention Start Continuous Glucose Monitoring (CGM) Analysis CGM Data Fed into Multiple Prediction Algorithms Start->Analysis Decision Voting Scheme Evaluates Hypoglycemia Risk Analysis->Decision Intervention Trigger Automated Intervention Decision->Intervention Risk Threshold Exceeded (e.g., 2 of 5 algorithms agree) Prevention Hypoglycemia Prevented Intervention->Prevention

FAQ 2: We are implementing a basal-bolus insulin protocol in an inpatient study, but overall glycemic control has not improved. What are the key barriers and solutions?

Answer: Moving from a reactive sliding-scale approach to a proactive basal-bolus regimen faces implementation barriers. A VA Medical Center study found that while a basal-bolus protocol significantly reduced hypoglycemia, mean blood glucose unexpectedly increased [3]. This highlights that the protocol's presence alone is insufficient.

  • Key Barriers: The study authors identified protocol compliance, ingrained habits of using sliding-scale insulin, and the need for continuous staff education [3].
  • Solution: Adopt a comprehensive implementation model that goes beyond simply providing the protocol. This should include:
    • Technical Support: Immediate help for dose calculation or protocol interpretation.
    • Expert Guidance & Mentoring: Ongoing education on the rationale behind the protocol to overcome resistance.
    • Workflow Integration: Actively designing how the protocol fits into existing clinical workflows to ensure it is used consistently [4] [5].

FAQ 3: Our trial involves patients on glucocorticoids. Why is our standard basal-bolus protocol failing to control their hyperglycemia?

Answer: Glucocorticoids cause pronounced postprandial hyperglycemia, particularly in the afternoon and evening, which standard protocols do not adequately address.

  • Evidence: A retrospective cohort study found that hospitalized diabetic patients on glucocorticoids had significantly higher mean daily glucose (12.5 vs. 10.9 mmol/l) and much higher glucose levels at 5:00 PM and 8:00 PM compared to controls on the same basal-bolus protocol [6].
  • Troubleshooting Insight: The study concluded that the distribution of insulin in the standard protocol (50% basal, 50% prandial) was likely inappropriate for this population [6]. The problem is not just the total daily dose, but its timing and distribution.
  • Recommended Action: Your protocol may need to be adapted for glucocorticoid-induced hyperglycemia. Consider research into regimens that increase the proportion of bolus insulin or introduce a later-day insulin dose to cover the peak effect of glucocorticoids.

References

Key Evidence on Insulin Degludec for Fasting Plasma Glucose Control

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes core quantitative findings from clinical studies on insulin degludec, which form the basis for the experimental protocols and troubleshooting guides.

Study Focus Key Comparative Findings (IDeg vs. IGlar) Study Details (Population, Design, Duration)

| FPG Variability (Type 1 Diabetes) | • Lower Mean FPG: 7.74 vs. 8.56 mmol/L (p=0.04) [1]Lower FPG SD: 2.60 vs. 3.19 mmol/L (p=0.03) [1]Lower Daily Dose: 11.0 vs. 11.8 U/day (p<0.01) [1] | Population: C-peptide-negative adults with T1D [1] Design: Multicenter, randomized, crossover trial [1] Duration: Two 4-week treatment periods [1] | | FPG Variability (Type 1 Diabetes) | • Primary Endpoint: Standard Deviation (SD) of FPG [2] | Population: C-peptide-negative adults with T1D [2] Design: Multicenter, randomized, open-label, crossover study (Kobe Best Basal Insulin Study 2) [2] Duration: Two 4-week treatment periods [2] | | Hypoglycemia Risk (Type 1 Diabetes) | • 27% lower rate of nocturnal hypoglycemia (3.91 vs. 5.22 episodes per patient-year; p=0.024) [3] | Population: Adults with T1D (BEGIN Basal-Bolus Type 1 trial) [3] Design: Randomized, controlled trial [3] Duration: 52 weeks [3] | | Glycemic Efficacy (Type 2 Diabetes) | • Superior HbA1c reduction vs. basal insulin (e.g., IGlar), especially in patients with a low FPG/eAG ratio [4] | Population: Adults with T2D [4] Design: Retrospective observational study [4] Duration: 6 months [4] |

Experimental Protocols for FPG Variability Assessment

For researchers designing studies to evaluate the effect of this compound on FPG, here are detailed methodologies from published protocols.

Protocol 1: Multicenter, Randomized, Crossover Study in T1D

This protocol is designed for a head-to-head comparison of ultra-long-acting insulins in type 1 diabetes [2].

  • 1. Study Population: C-peptide-negative (≤0.2 ng/mL) adult outpatients with type 1 diabetes, treated with basal-bolus insulin for at least one year. Key exclusion criteria include HbA1c ≥9.0%, use of medications affecting glucose metabolism, and severe renal/hepatic impairment [2].
  • 2. Randomization & Intervention: Participants are randomly assigned to one of two sequences:
    • IDeg first period → IGlar U300 second period
    • IGlar U300 first period → IDeg second period Each treatment period lasts for 4 weeks [2].
  • 3. Basal Insulin Titration: The basal insulin dose is titrated to achieve an FPG target of <130 mg/dL, with a further goal of <110 mg/dL if feasible [2].
  • 4. Endpoint Measurement (Final Week):
    • Primary Endpoint: Day-to-day FPG variability, calculated as the Standard Deviation (SD) of FPG values over 7 days [2].
    • Data Collection: Participants perform Self-Monitoring of Blood Glucose (SMBG) seven times daily (before and 2 hours after meals, and at bedtime). Flash Glucose Monitoring (FGM) is also used to assess intraday variability and duration of hypoglycemia [2].
Protocol 2: Assessing the FPG/HbA1c Ratio in T2D

This methodology is useful for identifying patients who may benefit most from a switch to IDegAsp due to prominent postprandial hyperglycemia [4].

  • 1. Study Population: Adults with type 2 diabetes inadequately controlled on basal insulin [4].
  • 2. Key Calculations:
    • Estimated Average Glucose (eAG): Calculate using the formula: eAG (mg/dL) = 28.7 × HbA1c (%) - 46.7 [4].
    • FPG/eAG Ratio: Compute as FPG / eAG [4].
    • ΔFPG: Determine the difference between measured FPG and the FPG predicted by HbA1c using a linear regression model derived from a large cohort [4].
  • 3. Subgroup Analysis: Compare the glycemic efficacy of treatment changes (e.g., switching to IDegAsp) between patient subgroups with low vs. high FPG/eAG ratios [4].

Troubleshooting Guides & FAQs

FAQ 1: What could explain high FPG variability in a trial participant using this compound?
  • Potential Cause 1: Injection Site Issues. Lipodystrophy (pits or thickened skin) can impair insulin absorption [5].
    • Solution: Rotate injection sites (thigh, abdomen, upper arm) with each dose. Avoid areas with skin abnormalities [5].
  • Potential Cause 2: Inadequate Titration. The long stabilization period (half-life of ~25 hours) means steady-state is reached only after 3-4 doses [3] [2].
    • Solution: Ensure a minimum 3-4 day interval between dose titrations. Confirm that FPG measurements for variability analysis are taken after a stabilization period of at least 2-3 weeks on a stable dose [2].
FAQ 2: How should dose conversion be handled when switching from high-dose insulin glargine to degludec in a clinical setting?
  • Standard Conversion: For adults with type 1 or type 2 diabetes, initiate this compound at the same unit dose as the previous total daily long-acting or intermediate-acting insulin [5].
  • Special Considerations (Renal Impairment): In patients with advanced chronic kidney disease, a dose reduction of 10-20% may be prudent upon switching to mitigate hypoglycemia risk, as demonstrated in a case report [6].

Mechanism of Action and Experimental Workflow

The unique pharmacological profile of this compound underpins its clinical benefits. Upon subcutaneous injection, it forms a soluble multi-hexamer depot. This depot slowly and continuously releases this compound monomers into the bloodstream, resulting in a stable and flat pharmacokinetic profile [3].

The diagram below illustrates this mechanism and the logical workflow for designing an FPG variability study.

A Subcutaneous Injection of this compound B Formation of Soluble Multi-Hexamer Depot A->B C Slow & Continuous Release of Monomers B->C D Stable & Flat Plasma Concentration Profile C->D E Reduced FPG Variability & Hypoglycemia Risk D->E F Design FPG Variability Study (See Protocols) G Identify Patient Population (T1D/T2D) F->G H Titrate Basal Insulin to Target FPG G->H I Measure FPG SD over Final Week H->I

References

Troubleshooting Guide: Assessing Glucose-Lowering Variability

Author: Smolecule Technical Support Team. Date: February 2026

This guide addresses common challenges in evaluating the within-day and day-to-day variability of glucose-lowering agents, focusing on insulin analogs.

Q1: How do different long-acting insulin analogs compare in their day-to-day and within-day pharmacodynamic variability?

Problem: Researchers need robust, comparative data on the pharmacodynamic stability of various basal insulins to inform experimental design or drug selection. Solution: Evidence from euglycemic clamp studies indicates that Insulin Degludec exhibits significantly lower variability compared to Insulin Glargine formulations (U100 and U300) [1].

The quantitative data from these studies are summarized in the table below.

Insulin Analogue Relative Within-Day Variability Relative Day-to-Day Variability Glucose-Lowering Effect Profile Over 24h
This compound Benchmark (Lowest) Benchmark (Lowest) Even and consistent distribution [1]
Insulin Glargine (U100) 40% higher than Degludec [1] Significantly higher than Degludec [1] Constant decrease over 24 hours [1]
Insulin Glargine (U300) 37% higher than Degludec [1] Significantly higher than Degludec [1] Lower effect in the middle of the interval (6-18h) [1]

Q2: What is the gold-standard experimental protocol for assessing within-day pharmacodynamic variability?

Problem: Inconsistent methodologies can lead to non-comparable results across studies. Solution: Implement a standardized euglycemic clamp study under steady-state conditions [1]. The workflow for this methodology is outlined below.

G Euglycemic Clamp Study Workflow (760px max width) Start Study Participant Selection (Type 1 Diabetes) Dosing Administer Fixed Insulin Dose (0.4 U/kg) Until Steady State Start->Dosing Clamp Initiate 24h Euglycemic Clamp Dosing->Clamp Measure Measure Glucose Infusion Rate (GIR) to Maintain Blood Glucose Target Clamp->Measure Clamp->Measure Continuous Profile Generate 24h GIR Profile Measure->Profile Analyze Calculate Pharmacodynamic Variability Metrics Profile->Analyze

Key Protocol Details:

  • Population: Conduct the study in patients with type 1 diabetes to eliminate confounding effects of endogenous insulin secretion [1].
  • Dosing: Administer a fixed dose (e.g., 0.4 U/kg) of the insulin under investigation until steady-state concentrations are achieved [1].
  • Clamp Procedure: During the clamp, blood glucose levels are held constant at a euglycemic target. The Glucose Infusion Rate (GIR) required to maintain this target is the primary outcome measure, as it directly reflects the insulin's pharmacodynamic effect [1].
  • Analysis: The GIR profiles are used to calculate key metrics for within-day variability (fluctuations over a single 24-hour period) and day-to-day variability (differences between profiles on different days) [1].

Q3: Are there non-insulin interventions that can stabilize within-day glycemic variability?

Problem: Solution: Emerging real-world evidence suggests that Traditional Chinese Medicine (TCM) decoctions may be associated with improved within-day glycemic stability in specific patient populations [2].

  • Evidence: A 2024 observational study on hospitalized patients with T2DM found that the use of TCM decoctions was significantly associated with enhanced stability of within-day GV (OR = 1.77). This effect was most pronounced in patients with deficiency syndromes, particularly qi-yin deficiency, and a disease duration of less than 5 years (OR = 2.28) [2].
  • Measurement: In this study, stability was defined as the number of hospitalization days where the standard deviation of blood glucose (SDBG) was below 2 mmol/L [2].
  • Note: This is based on observational data, and more research is needed to establish causality and mechanism.

Key Technical Specifications for Graphviz Diagrams

When creating diagrams per the user's specifications, adhere to the following technical points derived from the Graphviz documentation:

  • Label Placement: The labeldistance attribute defines a scaling factor for the distance of a headlabel or taillabel from the node. A value greater than 2.0, as specified, will increase this gap, improving readability [3].
  • Color Scheme: Use the specified color palette hex codes for color, fillcolor, and fontcolor attributes to ensure consistency and accessibility [4].
  • Text Contrast: Critical Rule: Always explicitly set the fontcolor to have high contrast against the node's fillcolor. For example, use a dark fontcolor like #202124 on a light fillcolor like #F1F3F4, or a light fontcolor like #FFFFFF on a dark fillcolor [5].
  • Node Shapes: For complex labels, consider using shape=plain (or shape=none with width=0, height=0, margin=0) to let the HTML-like label determine the node's size entirely, preventing edges from being clipped [5].

Conclusion and Further Research

This guide provides a foundation for troubleshooting experiments related to glucose-lowering variability. The core comparative data on insulin analogs is robust, derived from controlled clamp studies.

For the TCM research avenue, while the initial findings are promising, they should be considered a starting point for generating hypotheses. Further investigation through controlled, interventional studies would be necessary to validate these effects and understand the underlying mechanisms.

References

comparative efficacy degludec vs glargine type 2 diabetes

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Profile Comparison

Outcome Measure Insulin Degludec vs. Insulin Glargine (U100) Key Supporting Evidence

| HbA1c Reduction | Non-inferior/Largely Comparable | Meta-analysis (18 RCTs): No clinically relevant difference (ETD: 0.03%) [1] Real-world study (CONFIRM): Degludec associated with slightly larger reduction (ETD: -0.27%) [2] | | Fasting Plasma Glucose | Favoring Degludec | Meta-analysis (18 RCTs): Significantly lower FPG with degludec (ETD: -0.28 mmol/L) [1] | | Overall Hypoglycemia | Favoring Degludec | Meta-analysis (18 RCTs): Significant reduction in all confirmed hypoglycemia during maintenance period (ERR: 0.81) [1] | | Nocturnal Hypoglycemia | Favoring Degludec | Meta-analysis (18 RCTs): Pronounced reduction during entire treatment (ERR: 0.71) and maintenance (ERR: 0.65) [1] Real-world study: Lower likelihood of hypoglycemia with degludec (OR: 0.64) [2] | | Severe Hypoglycemia | Favoring Degludec (T2D) | Meta-analysis (18 RCTs): Significant reduction in T2D patients (ERR: 0.65), but not in T1D [1] CVOT (DEVOTE): 40% lower rate in high CV risk T2D patients (RR: 0.60) [3] | | Cardiovascular Safety | Non-inferior | CVOT (DEVOTE): Non-inferior MACE risk vs. glargine U100 (HR: 0.91) [3] | | Treatment Persistence | Favoring Degludec | Real-world study (CONFIRM): 27% lower risk of discontinuation vs. glargine U300 (HR: 0.73) [2] |

Key Experimental Protocols and Methodologies

The data in the table above is derived from rigorous study designs. Understanding these methodologies is crucial for interpreting the results.

  • Large-Scale Meta-Analysis: The 2018 meta-analysis by Sun et al. provides a high-level evidence summary [1].

    • Objective: Precisely determine the overall safety and efficacy of degludec versus glargine.
    • Data Sources: Systematic search of databases (e.g., PubMed, Cochrane Central) for RCTs up to July 2017.
    • Inclusion Criteria: RCTs with a minimum duration of 16 weeks, comparing degludec with glargine in adults with diabetes.
    • Outcomes Assessment: Hierarchical analysis of hypoglycemia (nocturnal, severe, confirmed), HbA1c, FPG, and safety events. Used estimated rate ratios (ERR) for hypoglycemia and estimated treatment differences (ETD) for continuous variables.
  • Real-World Evidence (RWE) - CONFIRM Study: This study complements RCT data by showing effectiveness in routine clinical practice [2].

    • Objective: Compare the real-world effectiveness of degludec vs. glargine U300 in insulin-naïve US patients with T2D.
    • Design: Non-interventional, retrospective cohort study using US electronic medical records (Explorys database).
    • Cohort: Patients newly initiated on either insulin were identified. Robust propensity-score matching was applied to control for over 60 baseline confounding variables (e.g., age, HbA1c, comorbidities), creating balanced groups of 2,028 patients each.
    • Statistical Analysis: Compared changes in HbA1c at 180 days, hypoglycemia rates (using ICD codes), and time to treatment discontinuation using multivariate regression and Cox models.
  • Cardiovascular Outcomes Trial (CVOT) - DEVOTE: This trial provides definitive evidence on CV safety [3].

    • Objective: Establish the cardiovascular safety of degludec compared to glargine U100 in patients with T2D at high CV risk.
    • Design: Randomized, double-blind, active-controlled, treat-to-target, event-driven trial.
    • Participants: Over 7,500 patients with T2D aged ≥50 with established CVD or CKD, or aged ≥60 with CV risk factors.
    • Primary Endpoint: Time to first occurrence of a Major Adverse Cardiovascular Event (MACE-3: CV death, non-fatal MI, or non-fatal stroke). Severe hypoglycemia was a pre-specified, adjudicated secondary endpoint.

Pharmacological and Signaling Insights

The clinical profile of these insulins is rooted in their distinct pharmacological properties. The following diagram illustrates the key mechanistic differences that underlie their clinical performance, particularly in glycemic variability and hypoglycemia risk.

cluster_degludec This compound Pathway cluster_glargine Insulin Glargine (U100) Pathway Injection Subcutaneous Injection DegludecHexamers Forms Multi-Hexamer Chain Injection->DegludecHexamers GlarginePrecipitate Forms Microprecipitate Injection->GlarginePrecipitate DegludecDepot Stable Soluble Depot DegludecHexamers->DegludecDepot DegludecRelease Slow, Continuous Monomer Release DegludecDepot->DegludecRelease DegludecProfile Ultra-Long, Flat & Stable Profile (≥42 hours) DegludecRelease->DegludecProfile DegludecOutcome Lower Glycemic Variability Reduced Hypoglycemia Risk DegludecProfile->DegludecOutcome GlargideDissolution Gradual Dissolution from Precipitate GlarginePrecipitate->GlargideDissolution GlargineRelease More Variable Monomer Release GlargideDissolution->GlargineRelease GlargineProfile Long, Peaked Profile (20-24 hours) GlargineRelease->GlargineProfile GlargineOutcome Higher Glycemic Variability GlargineProfile->GlargineOutcome

Mechanism Insight: The superior pharmacokinetic profile of this compound is due to its unique mechanism of forming multi-hexamer chains upon subcutaneous injection [4]. This creates a large, stable depot from which monomers are released slowly and consistently into the bloodstream. In contrast, insulin glargine U100 forms a microprecipitate that dissolves and releases monomers with greater variability, contributing to a less flat action profile [1]. This fundamental difference is a key driver for the lower rates of hypoglycemia, especially at night, observed with degludec.

Interpretation and Strategic Implications

For researchers and clinicians, the data suggests:

  • Hypoglycemia Risk Reduction is the most consistent and clinically significant advantage of degludec over glargine U100, firmly supported by both meta-analyses of RCTs and real-world evidence [2] [1].
  • Glycemic Efficacy is comparable, making the improved safety profile a key differentiator rather than superior HbA1c lowering.
  • Consideration of Formulations is important. Much of the compelling hypoglycemia data compares degludec with glargine U100. Direct comparisons with newer glargine U300 show degludec still holds advantages in HbA1c reduction and hypoglycemia in some real-world studies [2], though the difference may be less pronounced.
  • Cardiovascular Safety is confirmed in high-risk populations, with degludec being non-inferior to glargine U100 [3].

References

Summary of Real-World Clinical Outcomes for Insulin Degludec

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key findings from real-world studies on insulin degludec.

Study & Population Study Design & Duration Key Efficacy Findings (HbA1c reduction) Key Safety Findings (Hypoglycemia & Weight)

| T2DM (Italy; Add-on) [1] Basal insulin-naïve | Observational, Retrospective ~9.7 months | - HbA1c: -1.68%

  • Fasting Blood Glucose: -64.7 mg/dL | - Weight gain: Not statistically significant | | T2DM (Italy; Switch) [1] Switched from other basal insulin | Observational, Retrospective ~9.7 months | - HbA1c: -0.57%
  • Fasting Blood Glucose: -28.1 mg/dL | - Benefit: Reduced overall, nocturnal, and severe hypoglycemia | | T2DM (US; Insulin-naïve) [2] degludec vs. glargine U300 | Retrospective Cohort 180 days | - HbA1c reduction vs. glargine U300: -0.27% | - Reduction in rate and likelihood of hypoglycemia vs. glargine U300 | | T1DM & T2DM (Thailand) [3] | Prospective, Observational 12 months | - T1DM: -0.5%
  • T2DM: -0.8% | - Minimal weight gain (T1DM: +0.9 kg)
  • Minimal weight loss (T2DM: -0.4 kg) |

Head-to-Head Comparisons with Alternatives

Comparison with Other Basal Insulins

Real-world evidence suggests that this compound may offer advantages over other long-acting insulins like insulin glargine U300.

  • Superior HbA1c Reduction: A large US real-world study (CONFIRM) of insulin-naïve patients with T2DM found that this compound was associated with a significantly greater reduction in HbA1c after 180 days compared to insulin glargine U300 (-0.27% difference) [2].
  • Lower Hypoglycemia Risk: The same study reported that patients on degludec experienced a greater reduction in both the rate and the likelihood of hypoglycemic events compared to those on glargine U300 [2].
  • Higher Treatment Persistence: Patients treated with degludec were 27% less likely to discontinue their treatment compared to those on glargine U300, indicating better long-term treatment acceptance [2].
Comparison with GLP-1 Receptor Agonist Combinations

IDegLira is a fixed-ratio combination of this compound and the GLP-1 receptor agonist liraglutide. A meta-analysis of randomized controlled trials shows how this combination compares to this compound alone [4].

Outcome Measure IDegLira vs. This compound Alone (Mean Difference)
HbA1c Reduction -0.79% greater reduction [4]
Body Weight -1.62 kg [4]
Fasting Plasma Glucose -0.45 mmol/L [4]
Systolic Blood Pressure -2.23 mmHg [4]
Daily Insulin Dose Significantly lower [4]

Mechanism of Action and Pharmacokinetic Profile

This compound's clinical performance is rooted in its unique pharmacokinetic properties.

  • Ultra-Long Duration: this compound has a mechanism of action that provides a duration of action longer than 24 hours. Its half-life is approximately 25 hours, which allows for once-daily dosing at any time of day [5] [6].
  • Stable Action Profile: After subcutaneous injection, this compound forms multi-hexamer chains that slowly dissociate to release monomeric insulin into the bloodstream. This creates a stable and flat pharmacokinetic profile with low peak-to-trough fluctuation [7]. This stable release is credited with contributing to the lower risk of hypoglycemia, especially during the night [1].

The diagram below illustrates this unique mechanism of action.

G Start Subcutaneous Injection of This compound A Formation of Soluble Multi-Hexamers (SC Tissue Depot) Start->A B Slow Dissociation into Dihexamers A->B C Gradual Release of Insulin Monomers B->C End Stable, Peakless Plasma Concentration C->End

Detailed Experimental Protocols from Key Studies

To assess the robustness of the evidence, here are the methodologies from the cited real-world studies.

  • CONFIRM Study (US) [2]

    • Design: Non-interventional, retrospective cohort study using real-world data from electronic medical records.
    • Participants: Insulin-naïve adults with T2DM initiating degludec or glargine U300.
    • Matching: Used propensity-score matching to ensure comparability between the degludec and glargine U300 groups (n=2028 each).
    • Outcomes: Primary endpoint was change in HbA1c at 180 days. Hypoglycemia was identified using ICD-9/10 codes.
  • Italian Multicenter Study [1]

    • Design: Observational, retrospective longitudinal study based on a chart review.
    • Participants: Patients with T2DM starting degludec, stratified into "add-on" (insulin-naïve) and "switch" (from other basal insulin) groups.
    • Data Collection: Clinical data (HbA1c, blood glucose, weight, hypoglycemia episodes) were collected at baseline and follow-up visits for approximately 9.7 months.
    • Hypoglycemia Definition: Overall hypoglycemia was defined as blood glucose <70 mg/dL; severe hypoglycemia required third-party assistance.

Conclusion

  • Significant HbA1c reductions in both type 1 and type 2 diabetes [3] [2] [1].
  • A favorable safety profile, with a particularly strong real-world signal for reduced hypoglycemia compared to other basal insulins [2] [1].
  • The potential for combination with a GLP-1 RA (IDegLira) to achieve superior glycemic control and weight outcomes compared to degludec alone [4].

References

nocturnal hypoglycemia risk degludec vs glargine studies

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison: Nocturnal Hypoglycemia

The table below summarizes key findings from clinical trials and meta-analyses comparing the nocturnal hypoglycemia risk of insulin degludec versus insulin glargine U100.

Study Type & Population Comparative Outcome (Degludec vs. Glargine U100) Key Metric Citation
Randomized Controlled Crossover Trial (HypoDeg): T1D patients prone to nocturnal severe hypoglycemia [1] Superior reduction in nocturnal symptomatic hypoglycemia 28% relative rate reduction at ≤3.9 mmol/L (Level 1); 37% at ≤3.0 mmol/L (Level 2) [1] [1]
Meta-analysis of Phase 3a Trials: Pooled data from T1DM and T2DM patients [2] Consistent and significant reduction in nocturnal hypoglycemia Rate ratios for non-severe nocturnal hypoglycemia: T1DM: 0.83; T2DM (insulin-naïve): 0.64; T2DM (basal-bolus): 0.75 [2] [2]
Pharmacokinetic/Pharmacodynamic Study: T1D patients at steady-state [3] Flatter, more stable 24-hour glucose-lowering effect Half-life: Degludec 25.4 hours vs. Glargine 12.1 hours. Glucose-lowering effect evenly distributed over 24h for degludec [3]. [3]

Detailed Experimental Protocols

To support the integrity and reproducibility of research, here are the methodologies from two key studies.

The HypoDeg Trial (Randomized Controlled Trial) [1] [4]
  • Objective: To investigate whether this compound is superior to insulin glargine U100 in limiting nocturnal hypoglycemia in high-risk T1D patients.
  • Design: A 2-year, prospective, randomized, open, blinded-endpoint (PROBE), multicentre, crossover trial.
  • Participants: 149 adults with T1D and at least one episode of nocturnal severe hypoglycemia (requiring third-party assistance) in the preceding 2 years.
  • Intervention: Patients were randomized 1:1 to basal-bolus therapy with either:
    • Test Group: this compound and insulin aspart.
    • Control Group: Insulin glargine U100 and insulin aspart. Each treatment period lasted one year (3-month run-in/cross-over + 9-month maintenance).
  • Endpoint Adjudication: Nocturnal symptomatic hypoglycemic episodes were blindly adjudicated.
  • Analysis: All endpoints were analyzed by intention-to-treat (ITT).
Phase 3a Trials Meta-Analysis (Pooled Analysis) [2]
  • Objective: A comprehensive overview of differences between this compound and glargine using patient-level data.
  • Design: Patient-level meta-analysis of seven randomized, treat-to-target phase 3a trials.
  • Participants: Patients from three categories: basal-bolus-treated T1DM (T1DMB/B), insulin-naïve T2DM (T2DMinsulin-naïve), and basal-bolus-treated T2DM (T2DMB/B).
  • Statistical Methods: Regression models were adjusted for baseline characteristics. Hypoglycemia rates were analyzed in mutually exclusive groups (nocturnal, daytime, severe).

Pharmacological & Structural Basis for Clinical Differences

The distinct clinical profiles of degludec and glargine are rooted in their pharmacological and structural properties.

  • Pharmacokinetic/Pharmacodynamic Profile: A euglycemic glucose clamp study in T1D patients demonstrated that at steady-state, this compound has a significantly longer half-life (>25 hours) compared to insulin glargine (12.1 hours). The 24-hour mean glucose infusion rate (GIR) profiles for degludec were flatter and more stable. The glucose-lowering effect of degludec was evenly distributed across the dosing interval, whereas glargine was most effective in the first 12-18 hours [3].
  • Solution Behaviour and Self-Association: Biophysical characterization reveals fundamental differences:
    • Insulin Glargine exists primarily as a dimer in its formulation solvent [5].
    • This compound forms multi-hexamers after subcutaneous injection. This creates a subcutaneous depot from which insulin monomers are slowly and continuously released into the bloodstream, contributing to its ultra-long and stable action profile [6] [5]. The strong thermodynamic non-ideality observed in degludec solutions further supports its tendency for self-association [5].

The following diagram illustrates the key structural and pharmacokinetic differences that underpin the clinical performance of these two insulins.

G Start Subcutaneous Injection Glargine Insulin Glargine U100 Start->Glargine Degludeclabel This compound Start->Degludeclabel G1 Forms Dimer in solution Glargine->G1 D1 Forms Multi-Hexamers in solution Degludeclabel->D1 G2 Precipitates at injection site G1->G2 G3 Slow dissolution into monomers G2->G3 G4 Shorter half-life (~12 hours) G3->G4 G5 Higher peak-to-trough fluctuation G4->G5 D2 Creates stable subcutaneous depot D1->D2 D3 Slow, continuous release of monomers D2->D3 D4 Longer half-life (~25 hours) D3->D4 D5 Flatter, more stable profile D4->D5

Considerations & Safety Surveillance

  • Glycemic Data Collection in Trials: One head-to-head trial comparing degludec and glargine U300 highlighted the critical importance of safety monitoring. A specific blood glucose meter and electronic diary system (MyGlocioHealth) produced unusual data patterns, leading to a major protocol amendment to ensure patient safety and data integrity [7]. This underscores the need for rigorous device validation in hypoglycemia trials.
  • Cardiomyocyte Signaling: An in vitro study comparing the effects on cardiomyocytes found that while this compound showed a slower onset of Akt phosphorylation compared to insulin glargine and its metabolite M1, all insulins demonstrated similar efficacy in functional endpoints like glucose uptake and positive inotropic effects under steady-state conditions [8]. The clinical relevance of these findings requires further investigation.

Conclusion

For researchers and clinicians focusing on hypoglycemia risk mitigation, the body of evidence indicates that This compound offers a clinically significant advantage over insulin glargine U100 in reducing nocturnal hypoglycemic events. This benefit is most pronounced in high-risk populations, such as those with T1D and a history of severe hypoglycemia. The superior pharmacokinetic profile of degludec, characterized by an ultra-long half-life and low variability, provides a clear mechanistic explanation for its enhanced safety profile.

References

treatment discontinuation rates degludec vs glargine U300

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Effectiveness: Degludec vs. Glargine U300

The following data comes from the CONFIRM study, a large, real-world, observational study that used propensity-score matching to analyze insulin-naïve patients with type 2 diabetes in the U.S. over a 180-day follow-up period [1] [2].

Outcome Measure Insulin Degludec Insulin Glargine U300 Estimated Treatment Difference P-value
Treatment Discontinuation Risk Lower Higher Hazard Ratio (HR): 0.73 (27% reduction) < 0.001 [1] [2]
HbA1c Reduction Larger Smaller -0.27% 0.03 [1] [2]
Likelihood of Hypoglycaemia Lower Higher Odds Ratio (OR): 0.64 (36% reduction) < 0.01 [1] [2]
Rate of Hypoglycaemic Episodes Lower Higher Rate Ratio (RR): 0.70 (30% reduction) < 0.05 [1] [2]

Detailed Experimental Protocol of the CONFIRM Study

The data in the table above is derived from a robust methodological framework designed to mimic a controlled experiment in a real-world setting [2].

  • Study Design: Non-interventional, comparative effectiveness study.
  • Data Source: De-identified Electronic Medical Records (EMRs) from the Explorys database (IBM Watson Health), covering multiple US health systems [2].
  • Patient Population: Insulin-naïve adults with type 2 diabetes, suboptimally controlled on oral antihyperglycaemic drugs. The study employed an incident user design to avoid confounding from prior insulin use [2].
  • Patient Selection & Matching: From an initial pool of 30,441 patients, 6,375 were eligible. Using propensity-score matching, 4,056 patients were selected, with 2,028 in each the degludec and glargine U300 groups. This statistical technique balances baseline characteristics (like age, gender, and provider specialty) between groups to allow for a fairer comparison [2].
  • Primary Endpoint: Change in HbA1c from baseline to 180 days of follow-up.
  • Statistical Analysis:
    • HbA1c Change: Analyzed using a repeated-measure analysis of covariance (ANCOVA).
    • Hypoglycaemia: The change in the rate of episodes was estimated using negative binomial regression, and the change in the proportion of patients with hypoglycaemia was estimated using logistic regression.
    • Time-to-Discontinuation: Analyzed using a Cox Proportional Hazard model, which calculates the hazard ratio (HR) of 0.73, indicating a 27% lower risk of discontinuing treatment in the degludec group over time [1] [2].

The following diagram illustrates the workflow of the CONFIRM study:

Start Initial Patient Pool (n=30,441) Eligibility Apply Inclusion/Exclusion Criteria Start->Eligibility Eligible Eligible Patients (n=6,375) Eligibility->Eligible Matching Propensity-Score Matching Eligible->Matching Matched Matched Cohorts Degludec (n=2,028) Glargine U300 (n=2,028) Matching->Matched Analysis 180-Day Follow-up & Analysis Matched->Analysis Results Results: HbA1c, Hypoglycemia, Treatment Discontinuation Analysis->Results

Interpretation and Conflicting Evidence

While the CONFIRM study provides clear evidence on discontinuation rates, it is important to consider the broader research landscape, which shows mixed results.

  • Mechanism for Lower Discontinuation: The CONFIRM study authors suggest that the significantly larger HbA1c reduction, lower hypoglycaemia risk, and more flexible dosing profile of degludec likely contributed to the higher treatment persistence [1] [3]. An editorial also cited the CONFIRM results, noting a "37% higher" discontinuation rate with Gla-300, which aligns with the reported hazard ratio of 0.73 [4].
  • Contrasting Findings from Other Studies: The conclusion that degludec is superior is not universal.
    • The BRIGHT trial, a randomized controlled trial (RCT) in insulin-naïve patients with type 2 diabetes, found no significant difference in hypoglycaemia rates between the two insulins after the initial titration period, with comparable HbA1c reductions [5] [4].
    • The CONCLUDE trial, an RCT in insulin-experienced patients, failed to meet its primary endpoint for overall hypoglycaemia. Its findings on secondary endpoints (nocturnal hypoglycaemia) are considered exploratory and not conclusive [5].
    • A 2022 meta-analysis concluded that degludec and glargine have "comparable efficacy" across most metrics of glycemic variability, though degludec may offer an advantage in reducing fasting blood glucose variability [6].
    • A smaller crossover RCT found no significant differences between the two insulins in glycemic variability or arterial stiffness, but did note a potentially significant difference in lipid profiles [7].

References

insulin degludec vs efsitora safety profile hypoglycemia

Author: Smolecule Technical Support Team. Date: February 2026

Hypoglycemia Profile Comparison

Insulin & Indication Trial Name & Design Comparative Hypoglycemia Rates (vs. counterpart) Key Findings & Notes

| Efsitora (once-weekly) Type 2 Diabetes | QWINT-2 [1] [2]: vs. degludec, 52 weeks, insulin-naïve. | Combined clinically significant or severe hypoglycemia: 0.58 vs. 0.45 events/participant-year (Rate Ratio 1.30; 95% CI, 0.94 to 1.78) [2]. | No severe hypoglycemia was reported with efsitora; six episodes occurred with degludec. The difference was not statistically significant [2]. | | | QWINT-1 [3] [4] [5]: vs. glargine, 52 weeks, insulin-naïve, using a novel fixed-dose regimen. | Combined clinically significant or severe hypoglycemia: 0.50 vs. 0.88 events/participant-year (Rate Ratio 0.57; 95% CI, 0.39-0.84) [3] [4]. | Efsitora demonstrated a statistically significant lower rate of clinically significant or severe hypoglycemia in this specific trial [3] [4]. | | | QWINT-3 [1] [3] [5]: vs. degludec, 78 weeks, in patients previously on basal insulin. | Combined Level 2 (<54 mg/dL) or Level 3 (severe) hypoglycemia: 0.84 vs. 0.74 events/patient-year [3]. Level 1 (<70 mg/dL) hypoglycemia: 8.34 vs. 6.05 events/patient-year (significantly higher with efsitora) [5]. | Rates of significant hypoglycemia were similar, but efsitora was associated with a higher rate of mild (Level 1) hypoglycemia [3] [5]. | | Efsitora (once-weekly) Type 1 Diabetes | QWINT-5 [1]: vs. degludec, 52 weeks, both with prandial insulin. | Higher rates of combined Level 2 (<54 mg/dL) and Level 3 (severe) hypoglycemia were reported with efsitora [1]. | This elevated risk in type 1 diabetes is noted as a "major safety concern" in the review [1]. | | Degludec (once-daily) Type 2 Diabetes | BEGIN Basal-Bolus Type 2 [6]: vs. glargine, 52 weeks. | Overall hypoglycemia: 11.09 vs. 13.63 events/patient-year (significantly lower with degludec). Nocturnal hypoglycemia: 1.39 vs. 1.84 events/patient-year (significantly lower with degludec) [6]. | This trial demonstrated degludec's superiority over glargine U100 in reducing hypoglycemia risk [6]. | | | Real-World Study [7]: Observational, 9.7-month median follow-up. | A significant decrease in the risk of overall, nocturnal, and severe hypoglycemia was observed in patients who switched to degludec from another basal insulin [7]. | Supports RCT findings with evidence from routine clinical practice. |

Key Experimental Protocols

To help you evaluate the quality of the data, here is a summary of the methodologies used in the key clinical trials cited above.

  • QWINT Program (Efsitora Trials) [1] [2] [3]:

    • Design: Global Phase 3, parallel-design, open-label, treat-to-target RCTs.
    • Participants: Adults with type 1 or type 2 diabetes across different treatment backgrounds (insulin-naïve, on basal insulin, or on basal-bolus therapy).
    • Intervention: Once-weekly subcutaneous efsitora alfa.
    • Comparators: Once-daily insulin degludec or insulin glargine U100.
    • Primary Endpoint: Change in HbA1c from baseline to week 52 (or 26/78), testing for non-inferiority.
    • Hypoglycemia Assessment: Documented according to standardized levels (Level 1: <70 mg/dL; Level 2: <54 mg/dL; Level 3: severe event requiring assistance). Rates were calculated as events per participant-year of exposure.
  • BEGIN Program (Degludec Trials) [6]:

    • Design: Phase 3, randomized, controlled, treat-to-target trials.
    • Participants: Adults with type 1 or type 2 diabetes.
    • Intervention: Once-daily subcutaneous this compound.
    • Comparators: Once-daily insulin glargine.
    • Endpoints: HbA1c change (non-inferiority) and hypoglycemia rates (superiority in some trials).
    • Hypoglycemia Assessment: Adjudicated hypoglycemic episodes were recorded and analyzed as event rates per patient-year for comparison.

The following workflow diagram outlines the general structure of these trials.

Start Patient Population: Adults with T1D or T2D A1 Screening & Run-in Start->A1 A2 Baseline Assessment: HbA1c, FPG, Hypoglycemia History A1->A2 B Randomization A2->B C1 Intervention Group (e.g., Efsitora or Degludec) B->C1 C2 Control Group (e.g., Glargine or Degludec) B->C2 D Treatment Period (26 to 78 weeks) with Titration C1->D C2->D E Endpoint Assessment: HbA1c Change & Hypoglycemia Event Rates D->E F Statistical Analysis: Non-inferiority/Superiority E->F

Interpretation and Key Takeaways

For researchers and drug development professionals, the data suggests:

  • In Type 2 Diabetes: Once-weekly efsitora presents a promising profile with the convenience of reduced injection frequency without a statistically significant increase in clinically significant hypoglycemia compared to established daily insulins like degludec and glargine. Its fixed-dose regimen, tested in QWINT-1, could simplify therapy initiation and management [3] [5].
  • In Type 1 Diabetes: The significantly higher risk of hypoglycemia with efsitora, as seen in QWINT-5, is a critical safety consideration [1]. This has been a point of scrutiny for once-weekly insulins, as evidenced by the US FDA requesting more data on this issue for another weekly insulin, icodec [3].
  • Considerations for Analysis: Most phase 3 trials were open-label, which may introduce bias, particularly for patient-reported outcomes like self-monitored hypoglycemia [1]. Furthermore, the higher incidence of mild (Level 1) hypoglycemia with efsitora in some trials warrants attention, even if severe event rates are comparable [5].

References

intrapatient variability degludec vs other basal insulins

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Comparison

Table 1: Comparison of Glycemic Control and Safety Outcomes

Outcome Measure Insulin Degludec vs. Insulin Glargine This compound vs. Insulin Glargine (Type 2 Diabetes) This compound vs. Insulin Glargine (Type 1 Diabetes)
HbA1c Reduction No significant difference (MD 0.03%, p=0.37) [1] No significant difference (WMD 0.03%, p=0.08) [2] Non-inferior [3]
Fasting Plasma Glucose (FPG) No significant difference (MD 2.73 mg/dL, p=0.40) [1] Improved FPG reduction with Degludec (WMD -5.20 mg/dL, p<0.00001) [2] Information not specified in search results
Time in Range (TIR) No significant difference (MD 0.56%, p=0.27) [1] Information not specified in search results Information not specified in search results
Overall Hypoglycemia No significant difference (RR 1.00, p=0.95) [1] Information not specified in search results Information not specified in search results
Nocturnal Hypoglycemia Information not specified in search results Lower risk with Degludec (RR 0.81, p<0.0001) [2] 27% lower rate with Degludec (3.91 vs. 5.22 events/patient-year, p=0.024) [3]
Severe Hypoglycemia Information not specified in search results Lower risk with Degludec (RR 0.68, p=0.01) [2] No clinically relevant difference found in a systematic review [3]
Weight Gain Information not specified in search results No significant difference (WMD 0.12 kg, p=0.46) [2] Information not specified in search results

Table 2: Pharmacological and Dosing Properties

Property This compound Insulin Glargine
Classification Ultra-long-acting basal insulin analogue [3] Long-acting basal insulin analogue [2]
Duration of Action >42 hours (ultra-long) [3] [2] 18-26 hours [2]
Half-life ~25 hours [2] Information not specified in search results
Mechanism Forms multi-hexamers at injection site for slow, continuous release [3] [2] Information not specified in search results
Dosing Flexibility Can be dosed at any time of day, with at least 8 hours between doses [3] Information not specified in search results
Pharmacokinetic Variability Lower within-patient variability [2] Considerable residual variability [2]

Mechanism of Action and Reduced Variability

The lower intrapatient variability of this compound is a direct result of its unique mechanism of action, which leads to a stable and flat pharmacokinetic profile.

DegludecMechanism This compound Mechanism of Action Injection Subcutaneous Injection MultiHexamer Formation of Soluble Multi-Hexamers Injection->MultiHexamer SlowDiffusion Slow Diffusion into Tissue MultiHexamer->SlowDiffusion MonomerRelease Gradual Dissociation into Active Monomers SlowDiffusion->MonomerRelease StableConcentration Stable Plasma Concentration (Low Intrapatient Variability) MonomerRelease->StableConcentration LowHypoglycemia Reduced Risk of Hypoglycemia StableConcentration->LowHypoglycemia

Diagram 1: this compound's ultra-long action and low variability result from a depot formation process at the injection site.

Experimental Protocols for Variability Assessment

The clinical superiority of this compound, particularly regarding its low variability, is established through specific experimental designs.

1. Euglycemic Glucose Clamp Study This is the gold-standard method for assessing the pharmacodynamic (PD) and pharmacokinetic (PK) properties of insulins [2].

  • Objective: To precisely measure the glucose-lowering effect (PD) and blood concentration (PK) of this compound over its entire duration of action.
  • Protocol:
    • Participants: Patients with type 1 or type 2 diabetes, or healthy volunteers.
    • Procedure: After administering a standardized dose of this compound, intravenous insulin, and glucose are infused to "clamp" the blood sugar at a predetermined euglycemic level (e.g., 90 mg/dL). The amount of glucose infused to maintain this level directly reflects the drug's activity.
    • Measurements:
      • Pharmacodynamics (PD): The glucose infusion rate (GIR) is recorded continuously to create a GIR-time profile, showing the drug's effect.
      • Pharmacokinetics (PK): Frequent blood samples are taken to measure the plasma concentration of this compound over time.
  • Data Analysis: Within-patient variability is quantified by calculating the coefficient of variation (CV) for key PK/PD parameters (such as total exposure) across repeated dosing in the same individual. A lower CV indicates higher stability and predictability.

2. Large-Scale, Randomized Controlled Trials (RCTs) & Meta-Analyses These trials confirm the clinical implications of low variability observed in clamp studies [1] [2].

  • Objective: To compare the real-world efficacy and safety of this compound against other basal insulins in a diverse patient population over a longer period (typically 26-52 weeks).
  • Protocol:
    • Design: Multicenter, open-label or double-blind, treat-to-target RCTs.
    • Endpoints:
      • Primary: Change in HbA1c (non-inferiority).
      • Key Secondary: Rates of confirmed hypoglycemic events (especially nocturnal), severe hypoglycemia, and fasting plasma glucose.
  • Data Analysis: Hypoglycemia event rates are analyzed using Poisson regression models. The results of multiple RCTs are pooled in meta-analyses to provide higher statistical power, as shown in the tables above.

The following diagram illustrates the workflow for evaluating insulin variability from experimental data to clinical outcomes:

ExperimentalWorkflow Experimental Assessment of Insulin Variability ClampStudy Euglycemic Clamp Study PKAnalysis PK/PD Profile Analysis ClampStudy->PKAnalysis VariabilityMetric Calculate Coefficient of Variation (CV) PKAnalysis->VariabilityMetric Conclusion Conclusion: Low Variability → Predictable Effect → Reduced Hypoglycemia VariabilityMetric->Conclusion Quantifies PK/PD Stability ClinicalTrial Long-Term RCT HypoglycemiaCount Record Hypoglycemia Events ClinicalTrial->HypoglycemiaCount HypoglycemiaCount->Conclusion Confirms Clinical Benefit

Diagram 2: The assessment of insulin variability integrates precise laboratory measurements with long-term clinical trial data.

Conclusion for Drug Development

For researchers and drug development professionals, this compound serves as a benchmark in designing basal insulin analogues. Its engineering, which focuses on forming a stable subcutaneous depot to minimize PK/PD variability, has proven to be a successful strategy for improving the clinical safety profile—specifically by reducing hypoglycemia—without compromising glycemic efficacy. This principle of reducing intrapatient variability is a critical consideration for the next generation of insulin therapies.

References

×

XLogP3

-4.9

Hydrogen Bond Acceptor Count

92

Hydrogen Bond Donor Count

79

Exact Mass

6101.8431193 Da

Monoisotopic Mass

6099.8364096 Da

Heavy Atom Count

426

UNII

54Q18076QB

Drug Indication

Insulin degludec is indicated to improve glycemic control in patients 1 year of age and older with diabetes mellitus.
FDA Label
Treatment of diabetes mellitus in adults.
Treatment of type I diabetes mellitus, Treatment of type II diabetes mellitus

ATC Code

A10
A10AD06
A10AE06
A - Alimentary tract and metabolism
A10 - Drugs used in diabetes
A10A - Insulins and analogues
A10AE - Insulins and analogues for injection, long-acting
A10AE06 - Insulin degludec

Mechanism of Action

Insulin detemir binds to the insulin receptor (IR), a heterotetrameric protein consisting of two extracellular alpha units and two transmembrane beta units. The binding of insulin to the alpha subunit of IR stimulates the tyrosine kinase activity intrinsic to the beta subunit of the receptor. The bound receptor autophosphorylates and phosphorylates numerous intracellular substrates such as insulin receptor substrates (IRS) proteins, Cbl, APS, Shc, and Gab 1. Activation of these proteins leads to activation of downstream signaling molecules including PI3 kinase and Akt. Akt regulates the activity of glucose transporter 4 (GLUT4) and protein kinase C (PKC), both of which play critical roles in metabolism and catabolism.

Absorption Distribution and Excretion

In patients with type 1 diabetes, after 8 days of once-daily subcutaneous dosing with 0.4 U/kg, maximum insulin degludec concentrations of 4472 pmol/L were attained at a median of 9 hours (tmax). After the first dose, the median onset of appearance was around one hour. The glucose-lowering effect lasted at least 42 hours after the last of 8 once-daily injections. Insulin degludec concentration reaches steady-state levels after 3-4 days.
30 to 80% of circulating insulin is removed by the kidney.
Using a one-compartment pharmacokinetics model, the apparent volume of distribution was estimated to be 10.6 L for the pediatric population and 13.9 L for the adult population.
The mean apparent clearance of insulin degludec is 0.03 L/kg (2.1 L/h in 70 kg individuals) after a single subcutaneous dose of 0.4 units/kg.

Metabolism Metabolites

All insulin degludec metabolites are inactive. The liver and kidney play the major role in metabolizing insulin.However, while the liver predominantly metabolizes endogenous insulin, exogenous insulin is primarily metabolized due to the kidney since it is not directly delivered into the portal system.

Biological Half Life

The half-life after subcutaneous administration is determined primarily by the rate of absorption from the subcutaneous tissue. On average, the half-life at a steady state is approximately 25 hours independent of dose.

Use Classification

Human drugs -> Drugs used in diabetes -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 04-14-2024

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